Fmoc-Val-Pro-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFSGKNIZOXLKU-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207531 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109425-49-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Val-Pro-OH: A Technical Guide for Advanced Peptide Synthesis
Introduction: The Strategic Imperative of Dipeptide Building Blocks
In the intricate discipline of Solid-Phase Peptide Synthesis (SPPS), the seemingly routine addition of each amino acid is a carefully considered decision, dictated by the unique stereoelectronic properties of the residues involved. The sequence Valyl-Proline (Val-Pro) presents a confluence of synthetic challenges that can impede chain elongation, reduce yield, and compromise the purity of the final peptide. The use of the pre-formed dipeptide, Fmoc-Val-Pro-OH , is not merely a matter of convenience; it is a strategic maneuver to circumvent known and predictable obstacles in peptide assembly.
This technical guide provides an in-depth analysis of the chemical properties of this compound and its application. It is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of peptides containing the challenging Val-Pro motif. We will explore the causality behind its use, provide field-proven protocols for its efficient incorporation, and offer troubleshooting strategies grounded in mechanistic principles.
Core Chemical & Physical Properties
While specific experimental data for this dipeptide is not cataloged in major chemical databases, its properties can be reliably inferred from its constituent parts and comparison to similar Fmoc-protected dipeptides.
| Property | Value / Description | Rationale / Source |
| IUPAC Name | (S)-1-((S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid | IUPAC Nomenclature Rules |
| Molecular Formula | C₂₉H₃₄N₂O₅ | Calculated |
| Molecular Weight | 490.59 g/mol | Calculated |
| CAS Number | Not assigned. | This specific dipeptide is not individually listed in major chemical databases. |
| Appearance | Typically a white to off-white crystalline powder. | General property of purified Fmoc-amino acids and dipeptides. |
| Purity (HPLC) | ≥98% | Standard for high-quality peptide synthesis reagents. |
| Solubility | Readily soluble in DMF, NMP, and DMSO.[1] | Based on the high solubility of Fmoc-Val-OH and Fmoc-Pro-OH in common SPPS solvents.[2][3] |
| Storage | Store at 2-8°C, desiccated, and protected from light. | Standard procedure to prevent degradation of the Fmoc group and hydrolysis. |
Synthesis and Quality Control of this compound
The synthesis of this compound is typically achieved in solution phase prior to its use in SPPS. This approach ensures the integrity of the challenging Val-Pro peptide bond before it is introduced into the solid-phase environment.
Conceptual Synthesis Pathway
A common route involves the coupling of N-terminally protected Valine with unprotected Proline.
-
Activation of Fmoc-Val-OH : The carboxylic acid of Fmoc-Val-OH is activated to form a highly reactive species. This can be achieved using standard coupling reagents, although for solution-phase synthesis, conversion to an active ester (e.g., N-hydroxysuccinimide ester) is a robust method.[4]
-
Coupling Reaction : The activated Fmoc-Valine is reacted with L-Proline in a suitable aprotic solvent under basic conditions. The secondary amine of Proline acts as the nucleophile, attacking the activated carbonyl to form the peptide bond.
-
Workup and Purification : The reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The final product, this compound, is then purified, typically by recrystallization or column chromatography, to achieve the high purity required for SPPS.
Quality Control: A Self-Validating System
Ensuring the quality of the dipeptide is paramount for its successful application. The following analyses form a comprehensive quality control panel:
-
Reverse-Phase HPLC (RP-HPLC) : To confirm purity (typically >98%) and identify any unreacted starting materials or side products.
-
Mass Spectrometry (MS) : To verify the molecular weight and confirm the identity of the dipeptide.
-
¹H NMR Spectroscopy : To confirm the chemical structure and the integrity of both the Fmoc group and the amino acid residues.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The primary motivation for employing this compound is to overcome two major synthetic hurdles: the sterically hindered coupling of Valine onto Proline and the prevention of diketopiperazine (DKP) formation.
Overcoming Steric Hindrance
Valine is a β-branched amino acid, and its bulky isopropyl side chain presents significant steric hindrance. Proline, as a secondary amino acid, has a conformationally restricted pyrrolidine ring. Coupling Fmoc-Val-OH onto a resin-bound Proline residue is therefore a sterically demanding and kinetically slow reaction, often leading to incomplete coupling and the generation of deletion sequences.[5] By pre-forming the Val-Pro bond in the controlled environment of solution-phase synthesis, this difficult coupling step is effectively bypassed on the solid support.
Mitigating Diketopiperazine (DKP) Formation
When Proline is the second amino acid on the growing peptide chain (H-Pro-Xaa-Resin), a notorious and often yield-destroying side reaction can occur. Following the deprotection of the Proline's Fmoc group, the newly liberated secondary amine can perform an intramolecular "back-biting" attack on the ester linkage anchoring the dipeptide to the resin. This results in the cleavage of the H-Pro-Xaa dipeptide from the resin as a cyclic diketopiperazine, terminating the chain.[6][7] This side reaction is particularly prevalent with Proline-containing sequences.[8][9]
By introducing the Val-Pro unit as a single block, the vulnerable H-Pro-Xaa-Resin intermediate is never formed, completely obviating the primary pathway for DKP formation at this position.[10]
Experimental Protocol: Coupling of this compound
This protocol is optimized for the efficient coupling of the sterically hindered this compound dipeptide and incorporates best practices for difficult couplings. The use of an aminium/uronium-based coupling reagent such as HATU is strongly recommended.[11]
Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Kaiser Test Kit (or other ninhydrin-based test)
Step-by-Step Methodology
-
Resin Preparation :
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminal residue is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling :
-
In a separate vial, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended.
-
-
Monitoring the Coupling Reaction :
-
After the coupling period, take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue/purple beads) signifies the presence of unreacted primary amines and an incomplete coupling. Note: The Kaiser test is not suitable for detecting unreacted secondary amines like Proline, but it is effective for the primary amine of the preceding residue to which the dipeptide is being coupled.
-
-
Post-Coupling Wash :
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Visualization of Key Structures & Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPPS Coupling & Troubleshooting Workflow
Caption: Decision workflow for coupling and troubleshooting.
Troubleshooting Incomplete Coupling
If a positive Kaiser test indicates incomplete coupling after the initial reaction time, a systematic approach is required to salvage the synthesis.
-
Double Coupling : This is the most direct and common first step. The reaction vessel is drained, and the coupling procedure (Step 2 of the protocol) is repeated with a fresh solution of activated this compound. This second coupling drives the reaction closer to completion by re-introducing a high concentration of the activated species.
-
Capping : If a second coupling fails to yield a negative Kaiser test, it indicates that the remaining free amines are highly unreactive, likely due to steric hindrance or peptide aggregation. At this point, it is crucial to permanently block these unreacted sites to prevent the formation of N-1 deletion sequences in subsequent cycles. This is achieved by treating the resin with a highly reactive, non-bulky acylating agent, such as acetic anhydride, in the presence of a base like DIPEA. This "caps" the unreacted chains, ensuring they do not participate further in the synthesis.
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist. Its use transcends mere convenience, representing a proactive and mechanistically sound strategy for navigating the inherent difficulties of the Val-Pro sequence. By understanding the principles of steric hindrance and diketopiperazine formation, and by employing robust activation protocols, researchers can leverage this dipeptide to significantly improve the efficiency, yield, and purity of complex peptide syntheses. This guide provides the foundational knowledge and actionable protocols to integrate this compound into synthetic workflows, transforming a potential point of failure into a routine and successful step in the assembly of target peptides.
References
-
BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
-
Gong, X., & Matos, J. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. bioRxiv.
-
BenchChem. (2025). Technical Support Center: Enhancing Fmoc-Protected Peptide Solubility.
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
-
Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Santa Cruz Biotechnology, Inc. (n.d.). Fmoc-Val-OH.
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed.
-
BenchChem. (2025). A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides: Z-VAL-PRO-OH in Focus.
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
-
Aapptec. (n.d.). SYNTHESIS NOTES.
-
BenchChem. (2025). The Core Principles of Fmoc-Based Dipeptide Synthesis.
-
Domínguez, J. M., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Pharmaffiliates. (n.d.). Fmoc-Val-OH.
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Coin, I., et al. (2013). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
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TargetMol. (n.d.). Fmoc-Val-OH.
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS.
-
Aapptec. (n.d.). Coupling Reagents.
-
Aapptec. (n.d.). Fmoc-Val-OH; CAS 68858-20-8.
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Jad, Y. E., et al. (2017). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate.
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Jad, Y. E., et al. (2017). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
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Sigma-Aldrich. (n.d.). Fmoc-Val-OH ≥98.0% (HPLC).
-
Advanced ChemTech. (n.d.). Fmoc-Val-OH – an Fmoc protected valine derivative.
-
BenchChem. (2025). Technical Support Center: Improving Solubility of Peptides Containing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Matrix Innovation. (n.d.). Fmoc-L-Val-OH.
-
Van Hulle, M., et al. (2022). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate.
-
Criado-Gonzalez, M., et al. (2024). Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly. Nanoscale.
-
ChemPep. (n.d.). 68858-20-8 | Fmoc-Val-OH.
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Sigma-Aldrich. (n.d.). Fmoc-Val-OH ≥98.0% (HPLC).
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
-
Conte, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem.
-
BOC Sciences. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Robertson, N., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences.
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
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- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
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An In-depth Technical Guide to the Structure and Synthesis of Fmoc-Val-Pro-OH
Foreword for the Modern Peptide Chemist
In the landscape of therapeutic peptide development and intricate biochemical studies, the precise and efficient synthesis of custom peptide fragments is paramount. Among these, dipeptides containing proline and sterically hindered residues like valine represent a class of building blocks that, while crucial for inducing specific secondary structures and enhancing enzymatic stability, present unique synthetic challenges. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the chemical architecture and synthetic nuances of N-(9-fluorenylmethoxycarbonyl)-L-valyl-L-proline (Fmoc-Val-Pro-OH).
This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow, from understanding the molecule's fundamental properties to a detailed, field-tested synthetic protocol. We will not only delineate the steps but also illuminate the rationale behind the choice of reagents and conditions, empowering you to troubleshoot and adapt these methodologies to your specific research needs. Every claim and protocol herein is substantiated by authoritative sources, ensuring a foundation of scientific integrity and trustworthiness.
I. The Molecular Architecture and Physicochemical Profile of this compound
This compound is a dipeptide derivative meticulously designed for use in solid-phase peptide synthesis (SPPS). Its structure is a confluence of three key components, each with a specific function: the N-terminal Fmoc protecting group, the sterically demanding valine residue, and the conformationally constrained proline residue.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an N-terminal protecting group that is fundamental to modern orthogonal peptide synthesis strategies.[1] Its defining characteristic is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for its selective removal without affecting acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu synthesis strategy.[3]
Valine (Val) , with its bulky isopropyl side chain, is a β-branched amino acid. This steric hindrance can significantly impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[4] Overcoming this challenge is a central theme in the synthesis of valine-containing peptides.[5]
Proline (Pro) is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, often inducing β-turns.[6] However, the secondary amine of proline exhibits different reactivity compared to primary amines of other amino acids, and sequences containing proline can be susceptible to side reactions like diketopiperazine formation.[2]
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈N₂O₅ | [7] |
| Molecular Weight | 436.50 g/mol | [7] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP | [4] |
Below is a visual representation of the chemical structure of this compound.
Caption: General workflow for the solid-phase synthesis of this compound.
Materials and Reagents
-
Fmoc-Pro-Wang resin (or other suitable proline-loaded resin)
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, as a scavenger)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
Protocol
Step 1: Resin Preparation and Swelling
-
Place the Fmoc-Pro-Wang resin (1 equivalent) in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for ensuring that the reactive sites on the resin are accessible.
-
Drain the DMF from the vessel.
Step 2: Fmoc Deprotection of Proline
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes. The fluorenyl group's chromophore will be released, often resulting in a noticeable yellow color in the solution.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 7 minutes to ensure complete deprotection. [6]5. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free secondary amine (proline); note that the standard Kaiser test gives a reddish-brown color for proline, not the typical blue.
Step 3: Coupling of Fmoc-Val-OH
Rationale for Reagent Choice: The coupling of the sterically hindered Fmoc-Val-OH requires a potent activation method to achieve high efficiency and minimize racemization. Uronium/aminium-based reagents like HBTU are highly effective for such challenging couplings. [8]
-
In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt or OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the reaction completion, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (colorless beads) indicates a complete coupling. If the test is positive, the coupling step should be repeated ("double coupling").
Step 4: Washing
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Step 5: Cleavage of this compound from the Resin
Safety Precaution: This step involves the use of strong acid (TFA) and should be performed in a well-ventilated fume hood.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. TIS acts as a scavenger to prevent side reactions with any reactive species generated during cleavage.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the crude this compound.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.
-
Precipitate the crude dipeptide by adding the TFA filtrate to a large volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude this compound pellet under vacuum.
III. Purification and Characterization: Ensuring Product Integrity
The crude product obtained after cleavage will contain the desired dipeptide as well as deletion sequences and other impurities. Purification is therefore a critical step to obtain a product of high purity suitable for research and development.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for the purification of synthetic peptides and their derivatives.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
Column: A C18 stationary phase is typically used for the separation.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: The eluting compounds are monitored by UV absorbance, typically at 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group).
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization
The identity and purity of the final product must be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified this compound. The expected monoisotopic mass should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The characteristic chemical shifts of the Fmoc, valine, and proline protons and carbons should be present in the spectra.
-
Analytical HPLC: The purity of the final product should be assessed by analytical RP-HPLC, ideally showing a single major peak.
IV. Navigating the Challenges in this compound Synthesis
The synthesis of this dipeptide is not without its potential pitfalls. A proactive understanding of these challenges is key to a successful outcome.
-
Incomplete Coupling: As previously mentioned, the steric bulk of valine can lead to incomplete coupling. Strategies to mitigate this include using more potent coupling reagents (e.g., HATU), increasing the coupling time, performing a double coupling, or slightly elevating the reaction temperature. [5]* Diketopiperazine Formation: The dipeptide sequence ending in proline is particularly susceptible to intramolecular cyclization to form a diketopiperazine, especially after the deprotection of the second amino acid (valine in this case if the synthesis were to continue). [2]While this is less of a concern when this compound is the final product, it is a critical consideration if this dipeptide is to be used as a building block for further elongation.
-
Racemization: The activation of the carboxylic acid of Fmoc-Val-OH can lead to epimerization at the α-carbon. The use of additives like HOBt or OxymaPure significantly suppresses this side reaction.
V. Conclusion: A Versatile Building Block for Advanced Peptide Science
This compound is a valuable and versatile building block in the arsenal of the modern peptide chemist. Its synthesis, while presenting challenges due to the steric hindrance of valine and the unique nature of proline, can be achieved with high yield and purity through the careful application of optimized solid-phase synthesis protocols. The detailed methodologies and insights provided in this guide are intended to equip researchers with the knowledge and confidence to successfully synthesize and utilize this important dipeptide in their pursuit of novel therapeutics and a deeper understanding of biological systems. The principles of robust reagent selection, vigilant reaction monitoring, and rigorous purification and characterization are the cornerstones of success in this endeavor.
References
-
Omizzur. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4 Synthesis of Fmoc-protected proline-glutamic acid chimeras 14.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]
- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
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- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bachem.com [bachem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc val oh | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Imperative of Fmoc-Val-Pro-OH in Modern Peptide Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – January 16, 2026 – In the landscape of therapeutic peptide development and complex protein synthesis, the strategic incorporation of specific amino acid motifs is paramount to achieving desired biological activity and structural integrity. The Valine-Proline (Val-Pro) sequence, a common structural element, presents unique and significant challenges in standard Solid-Phase Peptide Synthesis (SPPS). This in-depth guide, intended for researchers, scientists, and drug development professionals, elucidates the critical role of the pre-formed dipeptide, Fmoc-Val-Pro-OH, as a superior strategy to circumvent these synthetic hurdles. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a comprehensive analysis of the advantages conferred by this dipeptide building block.
The Val-Pro Motif: A Nexus of Synthetic Complexity
The sequential coupling of individual amino acids, the cornerstone of SPPS, encounters significant obstacles when constructing the Val-Pro motif. These challenges stem from the inherent structural and electronic properties of both valine and proline.
1.1. Steric Hindrance and Reduced Nucleophilicity: Proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine ring, imposes significant steric hindrance.[1] This conformationally restricted backbone reduces the nucleophilicity of the proline nitrogen, slowing down the kinetics of peptide bond formation.[2] Coupling the bulky, β-branched amino acid valine onto a proline residue further exacerbates this steric clash, often leading to incomplete reactions.
1.2. On-Resin Aggregation: Sequences rich in hydrophobic amino acids like valine are prone to aggregation on the solid support.[3] This self-association of growing peptide chains, driven by intermolecular hydrogen bonding, can physically obstruct the N-terminus, preventing efficient coupling and deprotection steps. The Val-Pro sequence, due to its hydrophobicity and potential to induce specific secondary structures, can be particularly susceptible to aggregation.[4][5]
1.3. Diketopiperazine (DKP) Formation: A Critical Side Reaction: A major and often yield-limiting side reaction in the synthesis of proline-containing peptides is the formation of diketopiperazines (DKPs). When proline is the second amino acid in a resin-bound dipeptide, the deprotected N-terminal amine of the first amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP.[6][7] This is especially prevalent with sequences ending in Xaa-Pro.[8][9]
This compound: The Dipeptide Advantage
The use of the pre-formed this compound dipeptide building block provides a robust and elegant solution to the aforementioned challenges. By incorporating two amino acid residues in a single coupling step, this strategy fundamentally alters the reaction landscape.
2.1. Circumventing Steric Hindrance and Incomplete Couplings: The most sterically challenging coupling, that of valine onto proline, is performed in the solution phase during the synthesis of the dipeptide itself, where reaction conditions can be more rigorously controlled to ensure complete conversion. The subsequent coupling of the this compound dipeptide onto the growing peptide chain on the solid support is generally more efficient as the reactive N-terminus is further from the sterically demanding proline ring.
2.2. Mitigating Diketopiperazine Formation: The dipeptide strategy completely bypasses the stage where a dipeptide with a C-terminal proline is attached to the resin, which is the prerequisite for DKP formation.[1] This is a significant advantage that directly translates to higher yields of the desired full-length peptide.
2.3. Reducing Aggregation Tendencies: Introducing the Val-Pro motif as a single unit can disrupt the propagation of secondary structures that lead to on-resin aggregation.[4] This helps to maintain better solvation of the peptide-resin matrix, ensuring accessibility for reagents in subsequent coupling and deprotection steps.
2.4. Enhanced Synthesis Efficiency and Purity: By reducing the number of coupling and deprotection cycles, the use of dipeptide building blocks can lead to a higher overall yield and purity of the final peptide.[10] Fewer synthetic steps also translate to time and reagent savings.
Experimental Protocols for the Efficient Coupling of this compound
The successful incorporation of this compound requires optimized coupling protocols that can overcome the residual steric hindrance of the dipeptide. The use of highly efficient coupling reagents is critical.
Recommended Coupling Reagents
For the sterically demanding coupling of this compound, uronium/aminium or phosphonium-based reagents are highly recommended over standard carbodiimide reagents.
| Reagent Class | Specific Reagent | Additive | Relative Efficiency for Hindered Couplings | Key Considerations |
| Uronium/Aminium | HATU | HOAt | Very High | Generally considered one of the most effective reagents for hindered couplings.[11] |
| HCTU | - | High | A more cost-effective alternative to HATU with comparable efficiency in many cases.[11] | |
| Phosphonium | PyBOP | - | High | A reliable and widely used reagent for challenging couplings.[12] |
Table 1: Recommended Coupling Reagents for this compound
Detailed Coupling Protocol: Standard Coupling with HATU
This protocol outlines a robust method for the coupling of this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.[2][13]
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF (5 mL) for at least 30 minutes in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (5 equivalents) and HATU (4.9 equivalents) in DMF (2 mL).
-
Add DIPEA (10 equivalents) to the activation mixture and vortex for 1-2 minutes to pre-activate the dipeptide.
-
Immediately add the activated dipeptide solution to the swollen and washed resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative colorimetric test (e.g., Isatin or Chloranil test) to check for the presence of unreacted secondary amines. The Kaiser test is not suitable for proline.[2] A negative test indicates a complete reaction.
-
For a quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
-
Double Coupling Strategy for Challenging Sequences
For sequences known to be particularly prone to aggregation or incomplete coupling, a double coupling strategy can be employed to drive the reaction to completion.
Procedure:
-
Follow steps 1 and 2 from the Standard Coupling Protocol, with an initial coupling time of 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).
-
Repeat the "Amino Acid Activation and Coupling" step (Protocol 3.2, step 2) with a fresh solution of activated this compound for another 1-2 hours.
-
Proceed with the washing and monitoring steps as described in the standard protocol.
Visualizing the Synthetic Challenges and Solutions
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key challenges in synthesizing the Val-Pro motif and the strategic advantage of using the this compound dipeptide.
Figure 1: Sequential coupling workflow highlighting the risk of diketopiperazine formation.
Figure 2: Dipeptide strategy workflow, bypassing the risk of diketopiperazine formation.
Conclusion
The synthesis of peptides containing the Val-Pro motif is a well-documented challenge in SPPS. The use of the pre-formed dipeptide, this compound, offers a strategically sound and experimentally validated approach to overcome the hurdles of steric hindrance, on-resin aggregation, and yield-limiting diketopiperazine formation. By incorporating this dipeptide building block, researchers can significantly improve the efficiency, yield, and purity of their target peptides. This technical guide provides the foundational knowledge and practical protocols to empower scientists in the successful synthesis of complex and therapeutically relevant proline-containing peptides.
References
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. (2019). Bioscience, Biotechnology, and Biochemistry, 83(12), 2355-2363. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Authorea Preprints. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega, 7(50), 46886–46894. [Link]
-
Mechanism for the formation of proline-containing cyclic dipeptides PTP. (n.d.). ResearchGate. [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2021). Journal of the American Society for Mass Spectrometry, 32(5), 1286–1295. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). The Journal of Organic Chemistry, 85(4), 1889-1900. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology, 1348, 33-50. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
The Role of Fmoc-Pro-OH in Advanced Peptide Synthesis. (n.d.). Pharmaffiliates. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry, 60(16), 6845-6861. [Link]
-
Fmoc Valine | Fmoc-Val-OH CAS:68858-20-8. (n.d.). Omizzur. [Link]
-
Advancing With Peptide Synthesis. (2024). kbDNA. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). ChemBioChem, 22(18), 2736-2747. [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins. (2004). Proceedings of the National Academy of Sciences, 101(48), 16776-16781. [Link]
-
Fmoc-Val-OH; CAS 68858-20-8. (n.d.). Aapptec Peptides. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2013). Journal of Peptide Science, 19(11), 649-661. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Fmoc-Val-Pro-OH: In-Situ Synthesis and Application in Peptide Chemistry
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and application of the N-α-Fmoc-protected dipeptide, Fmoc-Val-Pro-OH. As this dipeptide is not typically available as a pre-synthesized reagent, this document focuses on its in-situ preparation during solid-phase peptide synthesis (SPPS) and the critical considerations for its use in the development of novel therapeutics and research tools.
Executive Summary
The precise assembly of amino acids is fundamental to peptide and protein-based drug discovery. The this compound dipeptide, while not a commercially cataloged item, represents a crucial building block in the synthesis of complex peptides. Its significance lies in the unique structural and conformational properties imparted by the valine and proline residues. This guide provides the essential physicochemical properties, a detailed protocol for its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), and discusses the rationale behind the methodological choices, ensuring scientific integrity and reproducibility.
Physicochemical Properties of this compound
The molecular formula and weight of this compound are derived from the condensation of Fmoc-Val-OH and Proline, with the corresponding loss of a water molecule.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₈N₂O₅ | Calculated |
| Molecular Weight | 436.50 g/mol | Calculated |
| Parent Components | Fmoc-Val-OH, L-Proline | [1][2] |
Note: These values are theoretical and based on the chemical structures of the constituent amino acids.
The Rationale for In-Situ Synthesis
The absence of this compound as a stock chemical from major suppliers underscores a key principle in peptide chemistry: the sequential, controlled addition of amino acids on a solid support. Synthesizing this dipeptide as part of the overall peptide sequence offers several advantages:
-
Flexibility: It allows for the incorporation of the Val-Pro motif at any desired position within a peptide sequence.
-
Purity Control: In-situ synthesis, coupled with robust purification methods like HPLC, ensures the final peptide's high purity.
-
Cost-Effectiveness: It eliminates the need for the separate, and likely expensive, synthesis and purification of the dipeptide.
Experimental Protocol: Solid-Phase Synthesis of a Val-Pro Dipeptide Sequence
The following protocol details the manual synthesis of a peptide containing the Val-Pro sequence on a resin support using Fmoc chemistry. This methodology is a self-validating system, with checkpoints to ensure the completion of each step.
Materials and Reagents
-
Fmoc-Pro-Wang resin (or other suitable resin)
-
Fmoc-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if applicable for cleavage)
-
HPLC-grade water and acetonitrile
Step-by-Step Synthesis Workflow
Step 1: Resin Swelling
-
Place the Fmoc-Pro-Wang resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes. This ensures that the reactive sites on the resin are accessible.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the proline residue.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.
Step 3: Coupling of Fmoc-Val-OH
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. The use of HOBt and DIC as activating agents minimizes racemization and promotes efficient peptide bond formation.
-
Add the activated Fmoc-Val-OH solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. The reaction time can be extended for sterically hindered amino acids like valine.
-
To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
At this stage, the Fmoc-Val-Pro-dipeptide is successfully synthesized on the solid support. For the synthesis of a longer peptide, repeat steps 2-4 with the subsequent amino acids.
Cleavage and Purification
-
Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The choice of scavengers like TIS is crucial to prevent side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Visualization of the Synthesis Workflow
Sources
The Solubility Profile of Fmoc-Val-Pro-OH: A Technical Guide for Researchers
Introduction: Navigating the Solubility Challenges of a Key Dipeptide Intermediate
In the realm of solid-phase peptide synthesis (SPPS), the efficient dissolution of protected amino acid and peptide fragments is paramount to achieving high coupling efficiencies and, ultimately, the successful synthesis of the target peptide. Fmoc-Val-Pro-OH, a dipeptide composed of valine and proline with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a frequently utilized building block. However, its solubility can be a critical variable that requires careful consideration. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various solvents, grounded in the fundamental principles of peptide chemistry. We will explore the physicochemical drivers of its solubility, present qualitative and semi-quantitative solubility data, and provide detailed experimental protocols for researchers and drug development professionals to determine optimal solubilization strategies.
Theoretical Framework: Understanding the Molecular Determinants of this compound Solubility
The solubility of this compound is governed by a delicate interplay of its constituent parts: the bulky, aromatic Fmoc group, the hydrophobic valine residue, and the unique cyclic structure of proline.
-
The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly hydrophobic and prone to π-π stacking interactions. This characteristic significantly decreases the solubility of the dipeptide in aqueous and highly polar protic solvents. However, it contributes favorably to its solubility in many organic solvents commonly used in SPPS.
-
The Valine Residue: Valine possesses an isopropyl side chain, rendering it one of the more hydrophobic amino acids. This hydrophobicity further limits solubility in aqueous media and can contribute to aggregation in certain organic solvents, particularly as the peptide chain elongates.
-
The Proline Residue: The cyclic structure of proline is a key feature that positively influences the solubility of this compound. Proline acts as a "helix breaker" by introducing a kink in the peptide backbone. This disruption of secondary structures, such as β-sheet formation which is a major cause of aggregation and poor solubility, enhances the solvation of the peptide chain.[1] The presence of a proline residue at regular intervals in a peptide sequence is a known strategy to improve solubility.[2]
The overall charge of the peptide also plays a crucial role in its aqueous solubility. To determine this, one can assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminal amine, and -1 to acidic residues (Asp, Glu) and the C-terminal carboxyl group.[3] this compound, with its protected N-terminus and a free C-terminal carboxyl group, is acidic in nature. This suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH values where the carboxyl group is deprotonated.
Solubility Profile of this compound in Common Solvents
While precise quantitative solubility data for this compound across a broad spectrum of solvents is not extensively published, a qualitative and semi-quantitative understanding can be derived from the properties of its components and data on similar Fmoc-protected amino acids and peptides. The following table summarizes the expected solubility of this compound in solvents commonly used in peptide synthesis and research.
| Solvent Class | Solvent | Expected Solubility | Rationale and Expert Insights |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | DMF is an excellent solvent for most Fmoc-amino acids and peptides due to its ability to disrupt hydrogen bonding and solvate the peptide backbone.[4] Supplier data for Fmoc-Val-OH indicates it is "clearly soluble" in DMF at a concentration of 25 mmol in 50 ml. |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a highly effective polar aprotic solvent for SPPS and is known to readily dissolve Fmoc-protected amino acids.[5] | |
| Dimethyl sulfoxide (DMSO) | Very High | DMSO is a powerful solvent capable of dissolving many hydrophobic peptides that are insoluble in other organic solvents.[1][6] For Fmoc-Val-OH, a solubility of up to 80 mg/mL has been reported, often requiring sonication.[7] | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is less polar than DMF and NMP and is generally a poorer solvent for Fmoc-protected amino acids.[4][5] While some dissolution may occur, it is not the solvent of choice for ensuring complete solubility of this compound. |
| Ethers | Tetrahydrofuran (THF) | Low | THF is generally not a suitable solvent for dissolving Fmoc-protected peptides due to its lower polarity. |
| Alcohols | Methanol (MeOH) | Low | While Fmoc-Pro-OH has some reported solubility in methanol, the added hydrophobicity of the valine residue in this compound will likely lead to poor solubility.[8] |
| 2-Propanol (IPA) | Very Low | The low polarity of isopropanol makes it an unsuitable solvent for dissolving this protected dipeptide. | |
| Aqueous | Water | Very Low | The hydrophobic nature of the Fmoc group and the valine side chain results in negligible solubility in neutral water. |
| Aqueous Buffers (e.g., PBS) | pH-Dependent | As an acidic peptide, the solubility of this compound in aqueous buffers will increase with pH. Dissolution may be attempted in a basic buffer, but precipitation is likely upon neutralization.[3] |
Expert Recommendation: For most applications in solid-phase peptide synthesis, DMF or NMP are the recommended primary solvents for dissolving this compound. For particularly challenging cases or for preparing highly concentrated stock solutions, DMSO is an excellent alternative, though its high boiling point can make it difficult to remove.
Experimental Protocol for Determining the Solubility of this compound
The following protocol provides a systematic approach to experimentally determine the solubility of this compound in a solvent of interest. This self-validating system ensures accurate and reproducible results.
Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatic shaker
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1 minute.
-
Place the vial in an ultrasonic bath for 15 minutes to aid in the dissolution of any aggregates.
-
Transfer the vial to a thermostatic shaker and equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches saturation.
-
-
Separation of the Saturated Solution:
-
After equilibration, visually inspect the vial for the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the pellet.
-
-
Quantification of the Dissolved Solute:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC using a calibrated method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mM.
-
Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. Fmoc-Val-OH | Peptide synthesis | TargetMol [targetmol.com]
- 8. guidechem.com [guidechem.com]
An In-Depth Technical Guide to the Strategic Use of Fmoc-Val-Pro-OH in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptides containing the Valine-Proline (Val-Pro) sequence presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and field-proven methodologies for the successful incorporation of this difficult dipeptide sequence using Fmoc-Val-Pro-OH. By elucidating the underlying chemical challenges—namely diketopiperazine (DKP) formation and steric hindrance—this guide offers a scientifically grounded framework for optimizing coupling strategies, minimizing side reactions, and ensuring the synthesis of high-purity target peptides. We will delve into the rationale behind using a dipeptide building block, provide a comparative analysis of optimal coupling reagents, and present detailed, validated protocols for practical application in the laboratory.
The Val-Pro Conundrum: Understanding the Core Challenges
The sequential coupling of individual amino acids is the standard paradigm of SPPS. However, this approach falters when constructing a Val-Pro motif. The introduction of a proline residue at the C-terminus of a resin-bound dipeptide creates a highly reactive intermediate that is exceptionally prone to intramolecular cyclization.
The Inevitable Threat of Diketopiperazine (DKP) Formation
When Proline is the penultimate C-terminal residue (i.e., H-Pro-Resin), the subsequent deprotection of the Fmoc group on the newly added amino acid (e.g., Valine) exposes a free N-terminal amine. This amine is perfectly positioned to perform a nucleophilic attack on the ester linkage anchoring the proline to the resin. This intramolecular cyclization cleaves the dipeptide from the solid support, forming a stable six-membered ring known as a 2,5-diketopiperazine (DKP).[1][2][3] This side reaction is a major cause of yield loss and the generation of difficult-to-remove impurities. The unique cyclic structure of proline constrains the peptide backbone in a conformation that significantly favors this cyclization pathway.[4][5]
The use of the pre-formed dipeptide This compound strategically circumvents this critical issue. By coupling the Val-Pro unit in a single step, the highly susceptible H-Pro-Resin intermediate is never formed, completely eliminating the primary pathway for DKP formation at this junction.[6][7]
Overcoming Steric Hindrance: The Second Hurdle
While the dipeptide strategy solves the DKP problem, the inherent steric bulk of both valine (a β-branched amino acid) and proline (with its cyclic side chain) creates a sterically hindered environment at the carboxyl group of the dipeptide.[8][9] This steric clash can significantly slow down the kinetics of the coupling reaction, making it a "difficult coupling."[2][10] Standard coupling reagents, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used with 1-hydroxybenzotriazole (HOBt), are often inefficient and can lead to incomplete coupling, resulting in deletion sequences (peptides lacking the Val-Pro unit).[11]
To achieve high coupling efficiency, more potent activating reagents are required. These reagents rapidly form highly reactive intermediates that can overcome the steric barrier and drive the reaction to completion.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for the successful incorporation of this compound. The most effective reagents fall into the uronium/aminium and phosphonium salt categories.
| Reagent Class | Reagent | Additive | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Insights |
| Uronium/Aminium | HATU | HOAt | Very High | Very Low | Considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester. The HOAt additive actively participates in the reaction, accelerating coupling and suppressing racemization.[12][13][14] |
| Uronium/Aminium | HCTU | 6-Cl-HOBt | Very High | Very Low | A highly efficient and often more cost-effective alternative to HATU. The 6-chloro-HOBt-based active ester is more reactive than the standard OBt ester, providing excellent performance for hindered couplings.[12][15] |
| Uronium/Aminium | COMU | Oxyma | Very High | Very Low | A third-generation uronium salt incorporating the Oxyma moiety directly. It shows coupling efficiencies comparable to HATU and is considered safer than HOBt/HOAt-based reagents. It is particularly effective at suppressing racemization.[15][16] |
| Phosphonium | PyBOP | HOBt | High | Low | A reliable and effective phosphonium salt reagent. While generally very good, its performance with extremely hindered couplings may be slightly lower than HATU or HCTU, sometimes requiring longer reaction times.[12][13] |
| Carbodiimide | DIC | Oxyma | Moderate to High | Low | The combination of DIC with Oxyma is a significant improvement over DIC/HOBt. Oxyma is a powerful racemization suppressant and enhances coupling efficiency, making this a viable, cost-effective option.[1][17] |
Minimizing Racemization of the Valine Residue
Any time an amino acid is activated for coupling, there is a risk of epimerization at the α-carbon, a process known as racemization. This occurs through the formation of a planar 5(4H)-oxazolone intermediate, where the acidic α-proton can be abstracted by a base, leading to a loss of stereochemical integrity.[4][18] While proline itself cannot racemize, the activated valine residue in this compound is susceptible.
Several factors are critical to preserving the stereochemistry of the valine residue:
-
Choice of Additive: The use of additives like HOAt (with HATU) or Oxyma (with COMU or DIC) is crucial. These additives react with the initially formed activated species to generate active esters that are more stable and less prone to forming the oxazolone intermediate.[1][4][6] Oxyma, in particular, has demonstrated superior performance in suppressing racemization compared to HOBt.[17]
-
Choice of Base: The organic base used during activation plays a significant role. While N,N-diisopropylethylamine (DIPEA) is commonly used, a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can substantially reduce the risk of racemization by minimizing the abstraction of the α-proton.[15]
-
Pre-activation Time: The time the activated dipeptide exists in solution before being added to the resin should be minimized. Prolonged pre-activation increases the opportunity for oxazolone formation and subsequent racemization.[18]
-
Temperature: Elevated temperatures can accelerate both the coupling reaction and the rate of racemization.[9] Couplings should be performed at room temperature unless empirical data for a specific sequence suggests a benefit to microwave heating, in which case conditions must be carefully optimized.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the efficient coupling of this compound.
Visual Workflow for a Single Coupling Cycle
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An In-depth Technical Guide to Fmoc-Protected Dipeptides: Synthesis, Application, and Strategy
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild, base-labile cleavage conditions which preserve acid-sensitive functionalities.[1][] While stepwise, single amino acid addition is the conventional approach, the strategic application of pre-formed, Fmoc-protected dipeptide units offers a powerful solution to some of the most persistent challenges in peptide chemistry. This guide provides an in-depth exploration of the synthesis, characterization, and application of Fmoc-dipeptides, offering researchers and drug development professionals a framework for enhancing the efficiency and success rate of complex peptide synthesis. We will delve into the underlying chemical principles, provide field-proven protocols, and discuss the strategic advantages of dipeptide incorporation for mitigating issues such as aggregation and notorious side reactions like aspartimide formation.
Part 1: The Core of Fmoc Chemistry
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Structure and Function
The Fmoc group is a urethane-type protecting group attached to the α-amino group of an amino acid.[3] Its utility is rooted in its unique chemical architecture. The fluorenyl ring system provides a strong chromophore, which is invaluable for monitoring the progress of synthesis. The absorbance of the dibenzofulvene byproduct released during deprotection can be measured by UV spectroscopy to quantify the reaction's completion.[4][5]
The defining feature of Fmoc chemistry is its orthogonality to the acid-labile protecting groups typically used for amino acid side chains (e.g., t-Butyl) and for linking the peptide to the resin.[1][] The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[6][7] This orthogonal strategy allows for the selective deprotection of the N-terminus for chain elongation without disturbing other protected sites.[8]
Mechanism of Deprotection: A Base-Induced β-Elimination
The cleavage of the Fmoc group is not a simple hydrolysis but rather a base-induced β-elimination (E1cB mechanism).[4][9] The process is initiated by the abstraction of the acidic proton from the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[10] This generates a carbanion, which rapidly collapses, leading to the elimination of dibenzofulvene and carbon dioxide, and the liberation of the free amine of the peptide. The dibenzofulvene byproduct is subsequently trapped by the amine base to form a stable adduct, preventing it from undergoing side reactions with the newly deprotected peptide chain.[4][5]
Caption: Mechanism of Fmoc group cleavage by piperidine.
Part 2: Synthesis of Fmoc-Protected Dipeptides
While Fmoc-dipeptides are commercially available, custom synthesis is often required for incorporating unnatural amino acids or specific sequences. This is typically performed in the solution phase before the dipeptide is used in solid-phase synthesis.
The core of the synthesis is the formation of a peptide bond between two Fmoc-protected amino acids. This requires the activation of the C-terminal carboxylic acid of the first amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the second (ester-protected) amino acid.
Key Components for Dipeptide Synthesis:
-
N-Terminus Amino Acid: Protected with an Fmoc group at its α-amino position.
-
C-Terminus Amino Acid: Its α-carboxyl group is typically protected as an ester (e.g., methyl or benzyl ester) to prevent self-coupling. Its α-amino group must be free to act as the nucleophile.
-
Coupling Reagent: A substance that facilitates the formation of the amide bond by converting the carboxylic acid into a more reactive species.
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the reaction and facilitate activation.[11][12]
Selection of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing racemization, a major side reaction where the stereochemistry of the α-carbon is inverted.[12] Reagents are broadly classified into carbodiimide, phosphonium, and aminium (uronium/guanidinium) types.
| Reagent Class | Examples | Mechanism of Action | Advantages | Considerations |
| Carbodiimide | DCC, DIC, EDC[13][14] | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma Pure to suppress racemization. | Cost-effective, widely used. EDC is water-soluble, useful for conjugations.[12][13] | DCC byproduct (DCU) is insoluble and can be difficult to remove.[14] |
| Aminium/Uronium | HBTU, HATU, HCTU[11][15] | Forms an active ester (OBt or OAt). HATU is based on the more reactive HOAt. | High coupling efficiency, fast reaction rates, low racemization.[11] Solutions are stable, ideal for automation.[15] | More expensive than carbodiimides. Contain potentially explosive HOBt/HOAt components.[12] |
| Phosphonium | PyBOP, PyAOP[14][15] | Forms an active ester, similar to aminium salts. | Very efficient, especially for sterically hindered couplings.[14] Highly soluble in DMF.[15] | Solutions in DMF have moderate stability. More expensive. |
Part 3: Strategic Applications in Advanced Peptide Synthesis
The use of pre-formed Fmoc-dipeptides is not merely a convenience but a strategic tool to overcome specific, well-documented challenges in SPPS.
Mitigating Aggregation in "Difficult Sequences"
During SPPS, growing peptide chains can fold into secondary structures (β-sheets) on the resin, leading to intermolecular aggregation. This phenomenon physically blocks reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately leading to deletion sequences and low yields.[4][16] This is particularly common with hydrophobic sequences.
By introducing two amino acids at once, the regular hydrogen bonding pattern that initiates β-sheet formation can be disrupted.[4] Certain dipeptides, such as Mutter's "pseudoproline" dipeptides derived from Ser or Thr, are exceptionally effective at breaking up secondary structures and improving synthetic outcomes.[4][16]
Suppressing Aspartimide Formation
Sequences containing an aspartic acid (Asp) residue are highly prone to a debilitating side reaction, especially when the following residue is small (e.g., Gly, Ser, Asn). The peptide backbone nitrogen can attack the side-chain ester of Asp, forming a five-membered succinimide ring known as an aspartimide.[4] This side reaction is catalyzed by the basic conditions of Fmoc deprotection and can lead to both chain termination and epimerization of the Asp residue.[17]
Coupling a pre-formed Fmoc-Asp(OR)-Xaa-OH dipeptide can significantly suppress this side reaction. By forming the critical Asp-Xaa peptide bond in the controlled environment of solution-phase synthesis, the vulnerable linear sequence is not exposed to repeated piperidine treatments on the solid support.[4]
Streamlining Fragment Condensation
For the synthesis of very long peptides or small proteins, a fragment condensation approach is often employed. In this strategy, several protected peptide fragments are synthesized separately via SPPS and then joined together in solution. Using linkers that can be cleaved under conditions orthogonal to the side-chain protecting groups allows for the generation of fully protected peptide fragments.[8] Fmoc-dipeptides are valuable building blocks in the synthesis of these fragments, ensuring the integrity of difficult-to-synthesize junctions from the outset.
Caption: SPPS workflow incorporating an Fmoc-dipeptide unit.
Part 4: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of synthesized Fmoc-dipeptides before their use in SPPS.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of the crude peptide.[18][19] A gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the target peptide from impurities.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide, verifying its identity.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, confirming the covalent structure and stereochemical integrity of the dipeptide.[20][21] It is particularly useful for identifying byproducts and confirming that no racemization has occurred.
Part 5: Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Ala-Phe-OH
This protocol describes the synthesis of a model dipeptide using HATU as the coupling reagent.
-
Preparation of C-Terminus: Dissolve H-Phe-OBn·HCl (Phenylalanine benzyl ester hydrochloride) (1.1 equivalents) in DMF. Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature to obtain the free amine.
-
Activation of N-Terminus: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HATU (1.05 equivalents) in DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling: Slowly add the solution from step 2 to the solution from step 1. Let the reaction stir at 0 °C for 30 minutes and then allow it to warm to room temperature and react for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (Fmoc-Ala-Phe-OBn) by flash column chromatography on silica gel.
-
Deprotection of Benzyl Ester: Dissolve the purified product in methanol. Add Pd/C (10% w/w) and hydrogenate the mixture under a balloon of H₂ gas for 12-24 hours.
-
Final Isolation: Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the final product, Fmoc-Ala-Phe-OH. Characterize by HPLC, MS, and NMR.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the final step after SPPS is complete.
| Protecting Group | Scavenger | Recommended Cleavage Cocktail (TFA/Scavenger/H₂O) | Notes |
| Trp(Boc), Cys(Trt), Met | Triisopropylsilane (TIS), Ethanedithiol (EDT) | Reagent K: TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | EDT is a potent scavenger for trityl groups and helps prevent re-attachment. |
| Arg(Pbf) | TIS | TFA/TIS/H₂O (95:2.5:2.5) | Pbf is more acid-labile than Mtr; cleavage is typically complete in 2-4 hours. |
| General Purpose | TIS | TFA/TIS/H₂O (95:2.5:2.5) | A robust, general-purpose cocktail for peptides without highly sensitive residues like Cys or Met.[7] |
Procedure:
-
Preparation: After the final Fmoc deprotection on the resin, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Cleavage: Add the appropriate TFA cleavage cocktail to the dry resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the peptide sequence and side-chain protecting groups.
-
Isolation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum before purification by RP-HPLC.[7]
Conclusion
Fmoc-protected dipeptides are a versatile and powerful asset in the synthesis of complex peptides. Their strategic incorporation can circumvent common pitfalls of stepwise SPPS, notably aggregation and aspartimide formation, leading to higher purity and yield of the final product. By understanding the underlying chemistry and leveraging the protocols outlined in this guide, researchers in academia and industry can enhance their synthetic capabilities, accelerating the discovery and development of novel peptide-based therapeutics.
References
-
Benchchem. An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
CUSABIO. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
LGC Standards. Focus on FMOC chemistry.
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
GenScript. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Aapptec Peptides. Coupling Reagents.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
ACS Publications. Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters.
-
Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
-
PubMed. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers.
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group.
-
Molecules. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
ResearchGate. Synthesis of Thp protected Fmoc dipeptides.
-
ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Fmoc Protected Amino Acids in Pharmaceutical Research.
-
ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research.
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
-
ResearchGate. Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling...
-
GenScript. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
-
Benchchem. A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Ser(Ac)-OH.
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz.
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- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 21. rsc.org [rsc.org]
A Technical Guide to the Synthesis and Characterization of the Fmoc-Val-Pro-OH Sequence
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the identification, synthesis, and analysis of the Fmoc-Val-Pro-OH peptide sequence. Rather than a simple datasheet, this guide provides a foundational understanding of the chemistry, practical workflows for synthesis, and critical insights into overcoming the unique challenges presented by the Val-Pro motif.
Core Identification: Deconstructing this compound
A preliminary search for a direct CAS (Chemical Abstracts Service) number for the dipeptide this compound reveals that it is not cataloged as a standard, commercially available reagent. This is a critical point of understanding for any researcher. The Val-Pro sequence is not typically constructed by coupling a pre-formed this compound dipeptide. Instead, it is assembled sequentially during Solid-Phase Peptide Synthesis (SPPS) using its constituent, N-terminally protected amino acids.
The essential building blocks for this synthesis are:
-
Fmoc-Val-OH : The N-terminal residue.
-
Fmoc-Pro-OH : The C-terminal residue to be first coupled to the resin.
A comprehensive identification of these core components is paramount before any synthesis is initiated.
Physicochemical & Identification Parameters
The key properties of the individual protected amino acids required for the synthesis are summarized below for easy reference.
| Property | Fmoc-Val-OH | Fmoc-Pro-OH |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine, Fmoc-L-valine | N-(9-Fluorenylmethoxycarbonyl)-L-proline, Fmoc-L-proline[1][2] |
| CAS Number | 68858-20-8[3] | 71989-31-6[2][4] |
| Molecular Formula | C₂₀H₂₁NO₄[3] | C₂₀H₁₉NO₄[2][5] |
| Molecular Weight | 339.39 g/mol [6] | 337.37 g/mol [2][5] |
| Appearance | White to off-white powder/solid | White to off-white powder |
| Melting Point | ~140-145 °C | ~117-118 °C[5] |
| Purity (Typical) | ≥98.0% (HPLC) | ≥98.5% (HPLC) |
| Solubility | Soluble in DMF, NMP[3] | Soluble in DMF |
Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the Val-Pro sequence is achieved through a stepwise, C-terminus to N-terminus elongation on a solid support (resin). The Fmoc/tBu strategy is the method of choice due to its use of milder cleavage conditions compared to older Boc-based chemistry, making it compatible with a wider range of peptide modifications.[7]
The overall workflow involves anchoring the first amino acid (Proline) to the resin, followed by cycles of deprotection and coupling to add the subsequent amino acid (Valine).
Overall Synthesis Workflow
The logical flow of the synthesis is depicted below. This process illustrates the sequential nature of SPPS, starting with resin preparation and culminating in the attachment of the Val-Pro sequence.
Caption: General workflow for the solid-phase synthesis of the Fmoc-Val-Pro sequence.
Detailed Experimental Protocol
This protocol outlines a standard manual synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
Materials:
-
2-Chlorotrityl chloride resin (or other suitable resin for peptide acids)
-
Fmoc-Pro-OH (3 eq)
-
Fmoc-Val-OH (3 eq)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2.9 eq) / HOBt (3 eq) or other suitable coupling activators
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: Dichloromethane (DCM), DMF, Methanol (MeOH)
-
SPPS reaction vessel
Procedure:
Step 1: Resin Preparation & Proline Anchoring
-
Place the resin (e.g., 1 g, ~0.1 mmol loading) in the reaction vessel.
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.
-
Dissolve Fmoc-Pro-OH (3 eq) and DIPEA (7.5 eq) in dry DCM (~10 mL/g resin).[8]
-
Add the amino acid solution to the swelled resin and agitate for 2-4 hours at room temperature.[9]
-
Drain the vessel. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.
Step 2: Fmoc Deprotection of Proline
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.[6]
-
Agitate for an additional 10-15 minutes. The completion of this step can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.
-
Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.
Step 3: Valine Coupling
-
In a separate vial, pre-activate Fmoc-Val-OH (3 eq) by dissolving it with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated Fmoc-Val-OH solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. Coupling completion can be monitored using a qualitative ninhydrin (Kaiser) test.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin-bound dipeptide thoroughly with DMF (3x), DCM (3x), and finally store in DMF or dry under vacuum.
The resin now carries the target sequence: Resin-Pro-Val-Fmoc . From here, the synthesis can be continued by deprotecting the Valine and adding the next amino acid, or the dipeptide can be cleaved from the resin if it is the final product.
Field-Proven Insights: Overcoming Synthesis Challenges
The synthesis of any peptide can present challenges, but the Val-Pro sequence is particularly notorious for two key reasons that require careful management.[10][11]
Challenge 1: Steric Hindrance
Valine is a β-branched amino acid, meaning its bulky isopropyl side chain is close to the peptide backbone.[12] This steric bulk can physically impede the approach of the activated carboxyl group to the deprotected amine of the preceding proline, slowing the reaction and leading to incomplete coupling.
Mitigation Strategy:
-
Extended Coupling Times: Allow for longer reaction times (e.g., 4 hours or more) compared to less hindered amino acids.
-
Potent Activation Reagents: Utilize highly efficient coupling activators like HATU or COMU, which are known to perform well in sterically demanding situations.[13]
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete reaction after the initial coupling, drain the vessel, wash, and repeat the coupling step with a fresh solution of activated Fmoc-Val-OH.
Challenge 2: Diketopiperazine (DKP) Formation
DKP formation is a major side reaction that truncates the peptide chain. It occurs when the deprotected N-terminal amine of the second residue (Valine) attacks the ester linkage of the first residue (Proline) to the resin, cleaving the dipeptide from the support as a cyclic DKP. The Val-Pro sequence is highly susceptible to this side reaction.[8][10]
Mitigation Strategy:
-
Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride. The bulky trityl group helps to shield the ester linkage from intramolecular attack.[8]
-
Coupling the Next Residue Immediately: After deprotecting Valine, introduce the next activated amino acid in the sequence without delay to ensure the free amine is rapidly acylated, preventing it from cyclizing.
-
Use of Pseudoproline Dipeptides: For longer sequences containing Val-Pro, incorporating a pseudoproline dipeptide can disrupt secondary structures that may facilitate DKP formation.[11]
Caption: Competing reaction pathways after Fmoc-deprotection of the Val-Pro sequence on resin.
Quality Control & Analytical Verification
Post-synthesis, it is imperative to verify the identity and purity of the peptide. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for this validation.[14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the cleaved peptide.[16][17] A sample of the crude peptide is cleaved from a small amount of resin, dissolved, and injected into the HPLC system.
-
Technique: Reverse-Phase HPLC (RP-HPLC) is most common.
-
Column: A C18 column is standard for general-purpose peptide analysis.[16]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA), is used for elution.[16]
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
Result: The output chromatogram will show a major peak for the desired peptide and smaller peaks for any impurities (e.g., truncated or deletion sequences). Purity is calculated based on the relative area of the main peak.
Mass Spectrometry (MS)
Mass spectrometry confirms that the synthesized peptide has the correct molecular weight, thereby verifying its identity and sequence.[15]
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide.
-
Result: The observed molecular weight should match the theoretical calculated mass for the this compound sequence (or the final target peptide). This provides definitive confirmation of a successful synthesis.[15]
| Analytical Method | Purpose | Key Parameter | Expected Result |
| RP-HPLC | Purity Assessment | Peak Area % | A single major peak with purity ≥95% (for most research applications). |
| LC-MS | Identity Confirmation | Molecular Weight | Observed mass matches theoretical mass of the target peptide. |
Conclusion
While "this compound" is not a standard dipeptide reagent, the synthesis of the Val-Pro sequence is a fundamental task in peptide chemistry. Success hinges on a clear understanding of the sequential SPPS workflow and proactive mitigation of known challenges, particularly steric hindrance during coupling and the propensity for diketopiperazine formation. By employing robust activation methods, selecting appropriate resins, and validating the final product with rigorous analytical techniques like HPLC and MS, researchers can confidently and reliably incorporate this challenging but important dipeptide motif into their target molecules.
References
-
Activotec. (n.d.). Fmoc-Pro-OH - CAS# 71989-31-6. Available at: [Link]
-
ACS Publications. (2023). Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides. Analytical Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Peptide Logic. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Val-OH; CAS 68858-20-8. Available at: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Val-OH [84624-17-9]. Available at: [Link]
-
PMC (PubMed Central). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Available at: [Link]
-
Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Available at: [Link]
-
ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase... Available at: [Link]
-
PMC (PubMed Central). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
Springer Link. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Available at: [Link]
Sources
- 1. Fmoc-Pro-OH - CAS# 71989-31-6 - Activotec [activotec.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Pro-OH | 71989-31-6 [chemicalbook.com]
- 5. 芴甲氧羰基-L-脯氨酸 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Val-OH | Peptide synthesis | TargetMol [targetmol.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. apexpeptidesupply.com [apexpeptidesupply.com]
- 16. biovera.com.au [biovera.com.au]
- 17. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes & Protocols for the Efficient Coupling of Fmoc-Val-Pro-OH in Solid-Phase Peptide Synthesis
Introduction: Navigating a Formidable Coupling Challenge
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the sequential addition of amino acids is a routine yet intricate process. However, certain sequences present formidable challenges that demand specialized strategies. The coupling of the dipeptide Fmoc-Val-Pro-OH onto a resin-bound amine is a classic example of such a difficult step. This particular sequence is characterized by extreme steric hindrance, arising from the bulky β-branched side chain of Valine positioned directly adjacent to the rigid, cyclic secondary amine of Proline.
This steric congestion dramatically slows reaction kinetics, often leading to incomplete couplings, the formation of deletion sequences, and reduced final peptide purity. Furthermore, the extended reaction times required can increase the risk of epimerization at the Valine residue. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to understand the underlying challenges and to successfully implement robust protocols for the efficient incorporation of this compound.
The Core Challenge: Unpacking the Steric and Kinetic Hurdles
The difficulty in coupling this compound stems from a combination of factors that impede the formation of the target peptide bond.
-
Cumulative Steric Hindrance: The isopropyl group of Valine and the pyrrolidine ring of Proline create a sterically crowded environment around the carboxyl group. This bulkiness physically obstructs the approach of the N-terminal amine of the growing peptide chain on the solid support, significantly lowering the frequency of effective molecular collisions required for the reaction.[1][2]
-
Slow Reaction Kinetics: The reduced nucleophilicity of the secondary amine of a resin-bound Proline residue, combined with the steric shield of the incoming dipeptide, results in sluggish reaction rates compared to couplings involving less hindered amino acids.[3] Standard coupling times are often insufficient to drive the reaction to completion.
-
Risk of Epimerization: While Proline itself is not susceptible to α-carbon epimerization during coupling, the activated Valine residue is. During the activation step, the α-proton of Valine becomes acidic. Under basic conditions and with prolonged activation times—often necessary for slow couplings—this proton can be abstracted, leading to a loss of stereochemical integrity.[4][5] Minimizing the lifetime of the activated species is crucial.
Strategic Approaches to Overcome Coupling Inefficiency
Success in coupling this compound hinges on a multi-faceted strategy that enhances reaction rates while preserving chiral purity. The cornerstone of this strategy is the selection of a highly efficient coupling reagent.
The Critical Choice of Coupling Reagent
Modern coupling reagents are designed to rapidly convert the carboxylic acid into a highly reactive activated species, facilitating nucleophilic attack by the amine. For sterically demanding couplings, uronium/aminium and phosphonium salt-based reagents are vastly superior to older carbodiimide methods.
-
Uronium/Aminium Reagents (The Gold Standard):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents for hindered systems.[6][7] HATU's efficacy stems from its formation of a highly reactive OAt-ester. The nitrogen atom at the 7-position of the HOAt (1-hydroxy-7-azabenzotriazole) leaving group provides anchimeric assistance, further accelerating the aminolysis step and minimizing epimerization.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU is generally less potent than HATU for difficult sequences. It forms an OBt-ester, which is less reactive than the OAt-ester generated by HATU.[6][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU.[9][10] COMU is based on an OxymaPure® leaving group, which makes it a safer, non-explosive alternative to HOBt- and HOAt-based reagents.[10]
-
-
Phosphonium Reagents:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent that, like HBTU, forms an active OBt-ester. It is known for rapid couplings but can be more expensive.[11]
-
Optimizing Reaction Conditions
Beyond the choice of reagent, several other parameters must be carefully controlled:
-
Solvent: While Dimethylformamide (DMF) is the standard solvent for SPPS, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or mixtures of DMF/DMSO can be beneficial. These solvents are more effective at disrupting secondary structures and improving the solvation of the growing peptide chain.[3]
-
Base: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is required. Use the minimum number of equivalents necessary, as excess base can promote epimerization.[5] Collidine is a weaker base than DIPEA and can sometimes offer better results in terms of minimizing racemization.
-
Stoichiometry and Time: For difficult couplings, using a significant excess of the dipeptide and coupling reagents (typically 3-5 equivalents relative to the resin loading) is essential to drive the reaction forward. Extended coupling times (2-4 hours, or even overnight) or a double coupling strategy are often necessary.[3][12]
Comparative Data on Coupling Reagent Performance
The following table summarizes the relative performance of common coupling reagents for sterically hindered couplings like this compound.
| Reagent | Active Ester Formed | Relative Coupling Efficiency | Risk of Epimerization | Key Advantages |
| HATU | OAt-Ester | Very High | Low | Gold standard for speed and purity in difficult couplings.[6][7] |
| COMU | Oxyma-Ester | Very High | Low | Comparable to HATU; safer (non-explosive) byproducts.[9][10] |
| HBTU | OBt-Ester | High | Moderate | Effective and widely used, but less potent than HATU.[6] |
| PyBOP | OBt-Ester | High | Moderate | Rapid reaction rates; phosphonium-based byproducts.[11] |
| DIC/Oxyma | Oxyma-Ester | Moderate | Low-Moderate | Cost-effective; generally slower kinetics for hindered systems.[2] |
Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.
Protocol 1: High-Efficiency Coupling with HATU
This method is the recommended first choice for ensuring the highest possible yield and purity.
Materials:
-
Resin with N-terminal amine (0.1 mmol)
-
This compound (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
Anhydrous, amine-free DMF
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF (5 mL) for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF (2 mL).
-
Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute. The solution may change color.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
-
Reaction:
-
Agitate the reaction mixture for 2-4 hours at room temperature.[12]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove all excess reagents and byproducts.
-
-
Monitoring & Validation (Crucial):
-
Perform a qualitative colorimetric test to check for the presence of unreacted secondary amines. The Kaiser test is not suitable for proline. Use the Isatin Test or Chloranil Test .[3]
-
If the test is positive (indicating an incomplete reaction), proceed immediately to the Double Coupling Strategy (Protocol 3).
-
Protocol 2: Cost-Effective Coupling with DIC/OxymaPure®
This method provides a reliable and more economical alternative to uronium/phosphonium reagents, though it may require longer reaction times.
Materials:
-
Resin with N-terminal amine (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (0.5 mmol, 5 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)
-
Anhydrous, amine-free DMF
Procedure:
-
Resin Preparation:
-
Follow Step 1 from Protocol 1.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (5 eq.) and OxymaPure® (5 eq.) in DMF (2 mL).
-
Add DIC (5 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated dipeptide solution to the deprotected resin.
-
-
Reaction:
-
Agitate the reaction mixture for 4-6 hours at room temperature. For extremely difficult sequences, the coupling time can be extended overnight.
-
-
Washing:
-
Follow Step 4 from Protocol 1.
-
-
Monitoring & Validation:
-
Follow Step 5 from Protocol 1. If the reaction is incomplete, a double coupling is strongly recommended.
-
Protocol 3: Double Coupling Strategy
Employ this strategy when a single coupling is insufficient to drive the reaction to completion.
Procedure:
-
Perform the initial coupling reaction as described in Protocol 1 or 2 for the recommended time (e.g., 2 hours for HATU).
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Repeat the "Amino Acid Activation and Coupling" step (Protocol 1, Step 2 or Protocol 2, Step 2) with a freshly prepared solution of activated this compound.
-
Allow the second coupling to proceed for another 1-2 hours (for HATU) or 2-4 hours (for DIC/Oxyma).
-
Proceed with the final washing and monitoring steps as described.
Visualized Workflows and Mechanisms
SPPS Workflow for this compound Coupling
Caption: General workflow for a single SPPS coupling cycle of this compound.
Mechanism of Carboxylic Acid Activation
Caption: Comparison of activation pathways for this compound.
Conclusion and Final Recommendations
The successful incorporation of this compound is an achievable goal with the appropriate strategic considerations. The primary determinant of success is the use of a high-potency coupling reagent, with HATU and COMU representing the most reliable options. For every attempt at this coupling, it is imperative to:
-
Use a 3-5 fold excess of dipeptide and coupling reagents.
-
Employ extended reaction times of at least 2-4 hours.
-
Rigorously monitor reaction completion using a proline-compatible test like the Isatin or Chloranil test.
-
Be prepared to perform a double coupling to ensure the reaction proceeds to completion.
By implementing these optimized protocols and understanding the chemical principles behind them, researchers can confidently navigate this challenging step in SPPS, ensuring the synthesis of high-purity peptides containing the critical Val-Pro motif.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2260–2265. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Hurevich, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11026-11030. [Link]
-
Tantry, S. J., et al. (2021). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science, 27(11), e3345. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Solid Phase Peptide Synthesis (SPPS) with High-Quality Fmoc Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Bennett, C. S., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(34), 12056–12064. [Link]
-
Basyouni, W. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4991. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Activation of Fmoc-Val-Pro-OH for peptide coupling
The following protocols are optimized for a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the resin loading. Ensure all solvents, particularly DMF, are of high purity and amine-free. [17]
Protocol 1: High-Efficiency Coupling using HATU
This method is the top recommendation for ensuring the highest possible yield with this difficult dipeptide, prioritizing reaction efficiency over reagent cost. [10][11] Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (170 mg, 0.4 mmol, 4 eq.)
-
HATU (152 mg, 0.4 mmol, 4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).
-
Pre-activation: In a separate, clean vial, dissolve this compound and HATU in 2 mL of DMF. Add the DIPEA, cap the vial, and vortex for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. For this particularly difficult coupling, extending the reaction time to 4 hours or overnight is often beneficial.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next step.
-
Monitoring: Before proceeding to the next Fmoc deprotection, take a small sample of beads to check for reaction completion. Use a test suitable for secondary amines like the Isatin test or Chloranil test . A negative result (no color change) indicates a complete reaction. If the test is positive, a second coupling is recommended (see Troubleshooting).
Protocol 2: Cost-Effective and Low-Epimerization Coupling using DIC/OxymaPure®
This protocol offers a robust and economical alternative, with a strong emphasis on suppressing epimerization. [12][13] Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (170 mg, 0.4 mmol, 4 eq.)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (57 mg, 0.4 mmol, 4 eq.)
-
DIC (N,N'-Diisopropylcarbodiimide) (62 µL, 0.4 mmol, 4 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Solution Preparation: In a separate vial, dissolve this compound and OxymaPure® in 2 mL of DMF.
-
Activation and Coupling: Add the DIC to the solution and vortex briefly. Immediately add this mixture to the peptide-resin. Note: Unlike HATU, prolonged pre-activation of DIC/Oxyma is not typically required and can increase the risk of side reactions. [15]4. Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Follow step 5 from Protocol 1. The byproduct, diisopropylurea (DIU), is soluble in DMF and DCM and will be removed during the washes.
-
Monitoring: Follow step 6 from Protocol 1 to confirm reaction completion.
Troubleshooting
-
Incomplete Coupling: If monitoring tests indicate the presence of unreacted amines, a double coupling is the most effective solution. [17]Simply drain the reaction vessel, wash the resin 3x with DMF, and repeat the chosen coupling protocol with a fresh solution of activated this compound.
-
Persistent Incomplete Coupling: If a double coupling fails, it is critical to cap the unreacted amines to prevent the formation of deletion peptides in the final product. [17]This is achieved by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
Conclusion
The successful incorporation of the sterically demanding this compound dipeptide is achievable through the careful selection of potent activation reagents and optimized protocols. For maximum efficiency, an aminium salt-based reagent such as HATU is recommended due to its high reactivity, which drives the reaction to completion and minimizes the time the activated residue is susceptible to epimerization. For a more economical approach that still provides excellent results and low epimerization, the DIC/OxymaPure® system is a highly effective alternative. In all cases, reaction monitoring with an appropriate test for secondary amines is crucial for ensuring the integrity of the final peptide product.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. 5
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Link
-
Varkey, J. T. (2017). Introduction to Peptide Synthesis. National Institutes of Health (NIH). Link
-
Zhang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Link
-
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate. Link
-
Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. MilliporeSigma. Link
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem. Link
-
Zhang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct. Heriot-Watt University Research Portal. Link
-
Unknown. (n.d.). Epimerization of Peptide. SlideShare. Link
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. Link
-
BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH. BenchChem. Link
-
Collins, J. M., et al. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Link
-
Zhang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. National Institutes of Health (NIH). Link
-
BenchChem. (n.d.). Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis. BenchChem. Link
-
BenchChem. (n.d.). Application Notes and Protocols: Activation of Fmoc-Thr-OH with HATU. BenchChem. Link
-
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Link
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Link
-
BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents. BenchChem. Link
Sources
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- 2. people.uniurb.it [people.uniurb.it]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-Val-Pro-OH in manual vs. automated peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of Fmoc-Val-Pro-OH in Manual vs. Automated Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals in peptide chemistry and drug development.
Introduction: The Val-Pro Motif - A Synthetic Bottleneck
The Valine-Proline (Val-Pro) sequence is a common motif in bioactive peptides and proteins, contributing to specific secondary structures and proteolytic resistance. However, its incorporation during stepwise Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The synthesis is often plagued by two primary issues: the steric hindrance of the bulky valine residue coupled with the rigid, secondary amine of proline, and a high propensity for diketopiperazine (DKP) formation.[1][2][3] DKP formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the peptide from the resin and prematurely terminating the synthesis.[1][4]
The use of the pre-formed dipeptide, This compound , is a highly effective strategy to circumvent these problems. By introducing both residues in a single coupling step, the risk of DKP formation at this labile junction is completely avoided, and one of the two sterically demanding coupling reactions is bypassed. This guide provides a detailed comparison of incorporating this compound using both manual and automated SPPS platforms, offering insights into the causality behind protocol choices and providing robust methodologies for both approaches.
Comparative Analysis: Manual vs. Automated Synthesis for this compound
The choice between manual and automated synthesis depends on various factors, including the scale of synthesis, throughput requirements, peptide complexity, and available resources. While automated synthesizers offer high reproducibility and throughput, manual synthesis provides unparalleled flexibility for on-the-fly optimization, which can be crucial for a challenging coupling like that of this compound.[5][6][7]
| Parameter | Manual SPPS | Automated SPPS | Rationale & Causality |
| Flexibility & Optimization | High | Low to Medium | Manual synthesis allows for real-time monitoring (e.g., Kaiser test) and immediate adjustments, such as extending reaction times or performing a second coupling, if the bulky dipeptide couples slowly.[8] |
| Reproducibility | Operator-dependent | High | Automated systems perform each wash and reagent delivery with precise timing and volume, eliminating operator variability and ensuring high run-to-run consistency.[5][7] |
| Time per Cycle | 1.5 - 3 hours | 1 - 2 hours (standard) | Automated systems are optimized for speed. However, a difficult this compound coupling may require a dedicated, longer "special coupling" method on an automated platform. |
| Reagent Consumption | Can be higher | Optimized for efficiency | Automated synthesizers are programmed to use minimal, yet sufficient, volumes of solvents and reagents, reducing waste and cost over time. |
| Throughput | Low | High (especially parallel synthesizers) | Automation is the clear choice for synthesizing multiple peptides simultaneously. |
| Potential for Human Error | Moderate to High | Low | Automation minimizes the risk of missed steps, incorrect reagent addition, or inconsistent washing, which can lead to failed syntheses.[5] |
| Initial Cost | Low | High | Manual synthesis requires basic laboratory glassware, whereas an automated synthesizer is a significant capital investment. |
| Monitoring | Easy (e.g., Kaiser, Chloranil test) | Indirect (requires post-synthesis analysis) | In manual synthesis, a few beads can be easily removed to check for reaction completion before proceeding, saving time and reagents if the coupling is incomplete. |
Key Chemical Challenge: Diketopiperazine (DKP) Formation
The primary reason for using this compound is to prevent DKP formation. This side reaction is most prevalent after the second amino acid (in this case, Proline) is coupled, and its N-terminal Fmoc group is removed. The free secondary amine of proline can readily attack the ester linkage anchoring the dipeptide to the resin, leading to the irreversible formation of cyclo(Val-Pro) and chain termination.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale. The key to success with this compound is ensuring complete activation and allowing sufficient time for the bulky dipeptide to couple to the resin-bound amine.
Recommended Coupling Reagents
Due to the steric hindrance of the Val-Pro motif, standard carbodiimide coupling (e.g., DIC/HOBt) may be inefficient. The use of more potent uronium/aminium or phosphonium salt-based reagents is strongly recommended to achieve high coupling efficiency and minimize side reactions.[8][9][10][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Protocol 1: Manual SPPS with this compound
-
Resin Preparation:
-
Place the resin (e.g., 167 mg of Rink Amide resin, 0.6 mmol/g loading) in a glass reaction vessel with a sintered filter.
-
Swell the resin in N,N-dimethylformamide (DMF, 5 mL) for 30-60 minutes with gentle agitation. Drain the DMF.
-
-
N-terminal Fmoc Deprotection (of the resin-bound peptide):
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM, 3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.
-
-
This compound Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 179 mg), HATU (3.9 eq., 0.39 mmol, 148 mg), and HOAt (4 eq., 0.4 mmol, 54 mg) in 3 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL) to the activation mixture. Vortex for 1-2 minutes. The solution may change color.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Causality: A longer coupling time is allocated due to the steric bulk of the dipeptide.
-
-
Monitoring and Washing:
-
Take a small sample of beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours or perform a second coupling (repeat step 3).
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
-
Protocol 2: Automated SPPS with this compound
Most automated peptide synthesizers allow for the creation of custom methods for specific amino acids. For this compound, a method with an extended coupling time is essential.
-
System Preparation:
-
Ensure all reagent bottles (solvents, 20% piperidine, activator, base) are sufficiently filled.
-
Place a vial containing a solution of this compound in DMF (e.g., 0.2 M concentration) on the synthesizer rack.
-
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer software.
-
For the cycle where Val-Pro is to be added, assign a "special" or modified coupling method.
-
-
Modified Coupling Method Parameters:
-
Amino Acid Delivery: Program the synthesizer to deliver 4 equivalents of the this compound solution.
-
Activator/Base Delivery: Program for 3.9 equivalents of HATU and 8 equivalents of DIPEA.
-
Reaction Time: Set the coupling/reaction time to a minimum of 120 minutes. Some systems may allow for "double coupling," which should be enabled for this step.
-
Washing: Ensure a thorough wash cycle (e.g., 5-7 DMF washes) is programmed after the coupling step.
-
-
Synthesis Execution and Post-Synthesis Processing:
Workflow Visualization
Caption: Comparison of Manual and Automated SPPS Workflows.
Conclusion and Recommendations
The use of this compound is a superior strategy for incorporating the challenging Val-Pro motif in peptide synthesis, effectively eliminating the risk of diketopiperazine formation.
-
Choose Manual Synthesis when developing a new protocol for a particularly difficult or long peptide containing this motif. The ability to monitor the coupling reaction in real-time and adjust conditions accordingly provides a significant advantage in optimizing the synthesis and maximizing the final yield.
-
Choose Automated Synthesis for routine or high-throughput production of peptides containing the Val-Pro sequence once a robust coupling protocol has been established. The consistency, speed, and reduced hands-on time make it ideal for manufacturing and library synthesis.
In both cases, success hinges on acknowledging the steric bulk of the dipeptide by using a potent coupling reagent and providing adequate reaction time. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize complex peptides containing the Val-Pro sequence.
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health (NIH). [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Carlson, S. M., Ariani, H., & Kaur, K. (2016). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. [Link]
-
Li, B., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. National Institutes of Health (NIH). [Link]
-
Reliable Reagents for Scalable Peptide Manufacturing. (2025). Ascensus Specialties. [Link]
-
Peter, A., et al. (1997). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. [Link]
-
Various Authors. (2016). Is my peptide forming diketopiperazine in solution?. ResearchGate. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). In Review. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Peptide Coupling Reagents, More than a Letter Soup. Tetrahedron. [Link]
-
Comparison of Peptide Synthesis Methods and Techniques. (2024). Biopharma PEG. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. [Link]
-
The Crucial Role of Fmoc-Val-OH in Modern Peptide Synthesis. (n.d.). Medium. [Link]
-
Isah, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
J. T. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. [Link]
-
da S. Pinto, L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Conte, C., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (NIH). [Link]
-
A. A., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (NIH). [Link]
-
N. S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (NIH). [Link]
-
G. H., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
M. D., et al. (2012). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. National Institutes of Health (NIH). [Link]
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategies for Efficient Fmoc Deprotection of Sterically Hindered Val-Pro Sequences
Abstract
The solid-phase peptide synthesis (SPPS) of sequences containing the Valine-Proline (Val-Pro) motif presents a significant challenge due to severe steric hindrance, which drastically slows down the piperidine-mediated deprotection of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group. Incomplete deprotection is a primary cause of deletion sequence impurities, which compromise the purity and overall yield of the target peptide. This application note provides a detailed analysis of the underlying mechanistic challenges and offers robust, field-proven protocols to achieve complete and efficient Fmoc removal from Val-Pro and other sterically demanding sequences. We will explore optimized reaction conditions, alternative reagent systems, and essential in-process monitoring techniques to ensure the highest probability of success in synthesizing these "difficult" peptides.
Introduction: The Challenge of the Val-Pro Junction
In Fmoc-based SPPS, the Val-Pro dipeptide is a well-known "difficult sequence".[1] The challenge arises from the combination of the bulky isobutyl side-chain of valine and the conformationally restricted pyrrolidine ring of proline. This creates a sterically crowded environment at the N-terminus, which significantly impedes the approach of the piperidine base required for Fmoc group removal.[2]
The consequences of incomplete deprotection are significant:
-
Deletion Peptides: Failure to remove the Fmoc group prevents the subsequent amino acid from coupling, leading to the formation of peptide chains missing one or more residues (n-1 sequences).
-
Low Yield: The accumulation of deletion sequences drastically reduces the yield of the desired full-length peptide.
-
Complex Purification: The crude peptide product becomes a heterogeneous mixture, making purification by HPLC more challenging, time-consuming, and costly.
Furthermore, the dipeptide sequence ending in proline is highly susceptible to cyclization, forming a diketopiperazine (DKP) that cleaves the peptide from the resin, further reducing the yield.[1] This guide provides a systematic approach to overcoming these deprotection challenges, ensuring high-fidelity synthesis.
Mechanistic Insights into Fmoc Deprotection & Steric Hindrance
The deprotection of the Fmoc group is a base-catalyzed elimination reaction, typically proceeding via an E1cB mechanism.[3][4]
Step 1: Proton Abstraction A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step.[4]
Step 2: β-Elimination This abstraction forms a stabilized carbanion, which rapidly collapses to eliminate dibenzofulvene (DBF) and releases the free N-terminal amine of the peptide.[5]
Step 3: Scavenging The liberated DBF is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected peptide amine, terminating the chain. The excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable, soluble adduct that can be washed away.[2]
The steric bulk at the Val-Pro junction primarily obstructs Step 1 . The crowded environment hinders the access of piperidine to the C9 proton, slowing the reaction rate to a crawl. Standard deprotection times are often insufficient to drive the reaction to completion.
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Experimental Protocols & Optimization Strategies
To ensure complete deprotection of Fmoc-Val-Pro sequences, standard protocols must be modified. The following strategies are presented in order of increasing potency.
Protocol 1: Extended Standard Deprotection
For moderately difficult sequences, increasing the reaction time and the number of treatments can be sufficient.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (10 mL per gram of resin).[6]
-
Agitate the reaction vessel for an extended period of 20-30 minutes at room temperature.[7]
-
Drain the deprotection solution.
-
Repeat steps 3-5 one or two more times for a total of 2-3 treatments.[7]
-
Wash the resin thoroughly with DMF (5-8 times, 1 minute each) to remove all traces of piperidine and the DBF-adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine.[7] If the test is negative or weak, repeat the deprotection cycle.
Causality: The extended reaction time and multiple treatments provide more opportunities for the piperidine base to access the sterically hindered C9 proton and drive the reaction equilibrium toward completion.
Protocol 2: Elevated Temperature Deprotection
Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier, increasing the reaction rate.
Reagents:
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Pre-heat the 20% piperidine/DMF solution to 30-50°C.[7]
-
Drain the DMF from the resin.
-
Add the pre-heated deprotection solution to the resin.
-
Agitate the reaction vessel for 10-15 minutes, maintaining the temperature.
-
Drain the solution.
-
Repeat with a second treatment of pre-heated solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-8 times).
-
Perform a Kaiser test for confirmation.
Trustworthiness: This method must be used with caution. Elevated temperatures, especially above 50°C, can increase the risk of side reactions, such as aspartimide formation or racemization.[8][9] It is crucial to have a well-calibrated heating system and to use this method judiciously.
Protocol 3: Utilizing a Stronger, Less Hindered Base - DBU
For exceptionally difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[6]
Reagents:
-
Deprotection Cocktail: 2% DBU and 2% Piperidine (v/v) in DMF.[6]
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the DBU/Piperidine/DMF cocktail to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Perform a second treatment for 10-15 minutes to ensure completeness.
-
Crucial Step: Wash the resin extensively with DMF (at least 6-8 times) to completely remove the highly basic DBU, which can interfere with subsequent coupling steps.
-
Perform a Kaiser test for confirmation.
Expertise & Experience: DBU is a much stronger and less sterically hindered base than piperidine, allowing for significantly faster proton abstraction.[6] However, DBU is a poor scavenger of the DBF byproduct. The inclusion of piperidine is critical to act as the scavenger, preventing DBF from capping the newly liberated amine.[4][6] Warning: DBU is known to catalyze aspartimide formation and should not be used if the peptide contains Asp residues.[6][10]
Workflow and Data Summary
Workflow Diagram: Deprotection and Validation Cycle
Caption: A self-validating workflow for Fmoc deprotection.
Table 1: Comparison of Deprotection Protocols for Fmoc-Val-Pro
| Protocol | Reagent(s) | Temperature (°C) | Typical Time | Key Advantage | Major Drawback |
| 1. Extended Standard | 20% Piperidine/DMF | Room Temp | 2 x 30 min | Simple, uses standard reagents, low risk of side reactions. | Time-consuming; may still be insufficient for very difficult sequences. |
| 2. Elevated Temp | 20% Piperidine/DMF | 30-50°C | 2 x 15 min | Faster than the extended protocol.[7] | Increased risk of side reactions like racemization.[9] |
| 3. DBU-Based | 2% DBU, 2% Piperidine/DMF | Room Temp | 5 + 15 min | Very fast and highly effective for severe steric hindrance.[6] | Requires extensive washing; promotes aspartimide formation.[6][10] |
In-Process Monitoring: The Kaiser Test
The Kaiser test (or ninhydrin test) is a sensitive, qualitative method for detecting free primary amines on the resin.[11] It is an indispensable tool for verifying the completion of the deprotection step.[12]
Procedure:
-
After the final DMF wash, transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Reagent A: Potassium cyanide (KCN) in pyridine.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
-
Heat the tube at 110-120°C for 5 minutes.
Interpretation: [7]
-
Intense Blue Beads & Solution: Positive result. A free primary amine is present. Deprotection is complete.
-
Yellow/Colorless Beads: Negative result. The Fmoc group is still attached. Deprotection is incomplete and the cycle must be repeated.
Important Limitation: The Kaiser test gives a negative or ambiguous reddish-brown result for secondary amines, such as an N-terminal proline.[11][13] Therefore, it is critical to confirm the complete deprotection of Valine (a primary amine, giving a blue result) before coupling the subsequent proline residue.
Conclusion and Recommendations
The successful synthesis of peptides containing the sterically hindered Val-Pro sequence is highly dependent on achieving complete Fmoc deprotection. For moderately difficult sequences, an extended piperidine treatment (Protocol 1) is a safe and often effective starting point. For more challenging cases, the DBU-based method (Protocol 3) offers a rapid and robust solution, provided the sequence does not contain aspartic acid. The use of elevated temperatures (Protocol 2) should be approached with caution and reserved for instances where other methods fail. Rigorous in-process monitoring with the Kaiser test after each deprotection step is a non-negotiable component of a self-validating protocol, ensuring that deletion impurities are minimized and the synthesis of these challenging peptides can proceed with confidence.
References
-
Title: Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) Source: Aapptec Peptides URL: [Link]
-
Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL: [Link]
-
Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: SciELO México URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: Molecules (MDPI) URL: [Link]
-
Title: Thermal Cleavage of the Fmoc Protection Group Source: CHIMIA URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: Methods for Removing the Fmoc Group Source: Springer Nature Experiments URL: [Link]
-
Title: Methods for Removing the Fmoc Group (Book Chapter) Source: The Humana Press Inc. URL: [Link]
-
Title: Fmoc cleavage in different solvents after 15 min at 120 °C Source: ResearchGate URL: [Link]
-
Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Technical Support Information Bulletin 1173 - Fmoc Removal with DBU Source: Aapptec Peptides URL: [Link]
-
Title: Thermal Cleavage of the Fmoc Protection Group Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Application Notes and Protocols for Fmoc-Val-Pro-OH in Fragment Condensation Strategies
Introduction: Navigating Challenging Sequences with Dipeptide Fragments
In the intricate world of peptide synthesis, the assembly of amino acids into a precise sequence is paramount. While stepwise solid-phase peptide synthesis (SPPS) has revolutionized the field, certain sequences, particularly those containing sterically hindered or aggregation-prone residues, present formidable challenges.[1] The Val-Pro motif is a classic example of such a difficult sequence. The bulky isopropyl side chain of valine, coupled with the rigid cyclic structure of proline, can lead to incomplete coupling reactions, increased risk of epimerization, and the formation of deletion sequences.[1][2]
Fragment condensation, a hybrid strategy that combines the strengths of both solid-phase and solution-phase synthesis, offers a powerful solution to these challenges.[3][4] This approach involves the synthesis of small, protected peptide fragments, which are then coupled together to form the final peptide. The use of dipeptide building blocks, such as Fmoc-Val-Pro-OH, is a particularly effective tactic within this strategy. By incorporating this pre-formed dipeptide, the problematic Val-Pro peptide bond is formed under optimized solution-phase conditions, bypassing the difficulties of forming it on a solid support. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in fragment condensation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in peptide synthesis. While specific experimental data for the dipeptide is not extensively published, the properties can be inferred from its constituent amino acids and the Fmoc protecting group.
| Property | Value (this compound) | Reference Value (Fmoc-Val-OH) | Reference Value (Fmoc-Pro-OH) |
| Molecular Formula | C25H28N2O5 | C20H21NO4[5] | C20H19NO4 |
| Molecular Weight | 436.50 g/mol (Calculated) | 339.39 g/mol [5] | 337.37 g/mol [6] |
| Appearance | White to off-white crystalline powder (Predicted) | White to off-white powder | White crystalline solid |
| Melting Point (°C) | Not available | 143-145 | 114-117 |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and NMP (Predicted)[7][8] | Clearly soluble in DMF | Soluble in DMF |
| Storage Temperature | 2-8°C[5] | 2-8°C | 2-8°C |
The Rationale for Using this compound in Fragment Condensation
The decision to employ a dipeptide fragment like this compound is rooted in sound chemical principles aimed at overcoming specific synthetic hurdles.
Overcoming Steric Hindrance
The coupling of an incoming amino acid to a proline residue on the N-terminus of a growing peptide chain is notoriously difficult. Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, and the rigid pyrrolidine ring sterically shields the nitrogen atom.[9] When the incoming amino acid is valine, with its bulky β-branched side chain, the steric clash is exacerbated, leading to slow and often incomplete coupling reactions.[10] By synthesizing this compound separately, the challenging Val-Pro peptide bond is formed in a more controlled solution-phase environment, often with higher yields than can be achieved on a solid support.
Minimizing Epimerization
Epimerization, the change in configuration at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate from the desired product.[11][12] The risk of epimerization is highest during the activation of the C-terminal amino acid of a peptide fragment for coupling. However, proline is a unique amino acid in that its α-carbon is part of the rigid pyrrolidine ring, making it highly resistant to epimerization. By using this compound, the C-terminal residue of the fragment to be activated is proline, thus significantly reducing the risk of epimerization at this critical step.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence via fragment condensation requires careful optimization of coupling conditions. The following protocols provide a detailed methodology for both solid-phase and solution-phase fragment condensation.
Protocol 1: Solid-Phase Fragment Condensation using this compound
This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine. The choice of a high-activity coupling reagent is critical for success.
Materials:
-
Resin-bound peptide with a deprotected N-terminus
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) (2.9-4.9 equivalents) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling and Fmoc Deprotection: a. Swell the resin in DMF for at least 30 minutes in a reaction vessel. b. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).[13] c. Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Dipeptide Activation and Coupling: a. In a separate vessel, dissolve this compound and HATU or HCTU in DMF. b. Add DIPEA to the mixture and pre-activate for 1-2 minutes. c. Add the activated dipeptide solution to the deprotected resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For difficult couplings, a "double coupling" strategy may be employed where the coupling step is repeated with fresh reagents.[2]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: a. Perform a qualitative colorimetric test to check for the presence of unreacted primary or secondary amines. The Kaiser test is suitable for primary amines but not for the N-terminal proline of the newly coupled dipeptide.[14] For proline, the isatin or chloranil test is recommended. b. For a quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Caption: Workflow for solid-phase fragment condensation of this compound.
Protocol 2: Solution-Phase Fragment Condensation
This protocol describes the coupling of this compound to a C-terminally protected peptide fragment in solution.
Materials:
-
This compound (1.0 equivalent)
-
C-terminally protected peptide fragment with a free N-terminal amine (1.0-1.2 equivalents)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Reactant Dissolution: a. Dissolve this compound, the C-terminally protected peptide fragment, PyBOP, and HOBt in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: a. Cool the reaction mixture to 0°C in an ice bath. b. Add DIPEA dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC-MS.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative HPLC.
Caption: General workflow for solution-phase fragment condensation.
Case Study: Synthesis of Pramlintide Analogues
The synthesis of pramlintide, a 37-amino acid peptide analogue of amylin used in the treatment of diabetes, often involves the incorporation of a Pro-Pro dipeptide.[15][16] This serves as an excellent case study for the application of dipeptide fragment condensation in the synthesis of a therapeutic peptide. In a patented method for preparing pramlintide, a dipeptide fragment, Fmoc-Pro-Pro-OH, is synthesized via liquid-phase methods and then coupled to the growing peptide chain on a solid support.[15] This strategy is employed to overcome the difficult coupling of two consecutive proline residues and to minimize the formation of the des-Pro29-pramlintide impurity.[15] This highlights the industrial relevance and practical benefits of using dipeptide fragments in the synthesis of complex peptides.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Insufficient activation of this compound- Steric hindrance- Peptide aggregation on the resin[9] | - Use a more potent coupling reagent (e.g., HATU, HCTU, PyBOP).- Increase the equivalents of the dipeptide and coupling reagents.- Perform a "double coupling".[2]- Switch to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP). |
| Presence of Deletion Sequences | - Incomplete coupling reaction | - Optimize coupling time and temperature.- Employ a double coupling strategy.[2]- Use a higher concentration of reagents.[2] |
| Epimerization | - Use of a strong base or prolonged activation times | - Use a weaker base like 2,4,6-collidine instead of DIPEA, especially for solution-phase coupling.- Minimize the pre-activation time.- Couple at a lower temperature (0°C). |
| Poor Solubility of Fragments | - Hydrophobic nature of the protected peptide fragments | - Synthesize smaller fragments.- Use solubilizing protecting groups.- Perform the coupling in a mixture of solvents (e.g., DMF/DCM). |
Conclusion
The strategic use of this compound in fragment condensation represents a sophisticated and effective approach to the synthesis of peptides containing the challenging Val-Pro motif. By pre-forming this sterically hindered and epimerization-sensitive peptide bond, researchers can significantly improve coupling efficiency, reduce the formation of impurities, and ultimately enhance the overall yield and purity of the target peptide. The protocols and insights provided in these application notes are intended to empower scientists and drug development professionals to confidently tackle the synthesis of complex peptides and accelerate their research and development efforts.
References
-
Fmoc-Val-OH, Novabiochem®. Sigma-Aldrich.
-
Pramlintide preparation method. Google Patents.
-
Process for the preparation of pramlintide. Google Patents.
-
Application Notes and Protocols for COMU in Peptide Fragment Condensation. BenchChem.
-
Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH. BenchChem.
-
A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment. BenchChem.
-
Novel process for the synthesis of 37-mer peptide pramlintide. Google Patents.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Fmoc-Val-OH | Peptide synthesis. TargetMol.
-
Fmoc-L-Val-OH (FMOC-L-valine) | Amino Acid Derivative. MedChemExpress.
-
Epimerisation in Peptide Synthesis. MDPI.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
-
Synthesis and amylin receptor activity of glycomimetics of pramlintide using click chemistry. Organic & Biomolecular Chemistry (RSC Publishing).
-
Fmoc-Val-OH – an Fmoc protected valine derivative. Advanced ChemTech.
-
Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. 5z.com.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Fmoc-Val-OH ≥98.0% (HPLC). Sigma-Aldrich.
-
Convergent chemoenzymatic synthesis of a library of glycosylated analogues of pramlintide: structure-activity relationships for amylin receptor agonism. PubMed.
-
Fmoc-Val-OH; CAS 68858-20-8. Aapptec Peptides.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Fmoc-Val-OH - Protected Amino Acid for Peptide Synthesis. APExBIO.
-
Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
-
Fmoc-Val-Ser[Psi(Me,Me)Pro]-OH. Chem-Impex.
-
Physicochemical Properties of Fmoc-Val-Val-OMe: A Technical Guide. BenchChem.
-
CAS No : 68858-20-8 | Product Name : Fmoc-Val-OH. Pharmaffiliates.
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH.
-
Fmoc-L-Val-OH. Matrix Innovation.
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC - NIH.
-
Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3.... ResearchGate.
-
Analysis of Fmoc removal reaction kinetics through RP-HPLC.... ResearchGate.
-
Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. WO2010028131A1 - Process for the preparation of pramlintide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN105273077A - Pramlintide preparation method - Google Patents [patents.google.com]
- 16. Synthesis and amylin receptor activity of glycomimetics of pramlintide using click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of Fmoc-Val-Pro-OH in the Synthesis of Bioactive Peptides
Introduction: The Significance of the Val-Pro Motif and a Strategic Synthetic Solution
The Valyl-Prolyl (Val-Pro) dipeptide sequence is a recurring structural motif in a multitude of biologically active peptides. Notably, it is a core component of certain antihypertensive peptides, such as Val-Pro-Pro (VPP), which are derived from milk proteins and act as angiotensin-converting enzyme (ACE) inhibitors.[1][2][3][4] The unique structural constraints imposed by the proline residue, combined with the steric bulk of valine, play a crucial role in the peptide's conformation and its interaction with biological targets.
However, the very features that impart bioactivity also present formidable challenges during chemical synthesis. The stepwise solid-phase peptide synthesis (SPPS) of sequences containing Val-Pro can be plagued by slow reaction kinetics and incomplete couplings.[5][6] This often leads to the formation of deletion sequences, which are difficult to separate from the target peptide, thereby compromising the final yield and purity.
To circumvent these issues, the use of the pre-formed dipeptide building block, Fmoc-Val-Pro-OH , represents a highly effective and strategic approach. By incorporating two amino acid residues in a single coupling step, this method bypasses the kinetically challenging formation of the Val-Pro peptide bond on the solid support, significantly enhancing the efficiency and fidelity of the synthesis.[7] This guide provides an in-depth analysis of the challenges associated with this sequence and offers detailed protocols for the successful incorporation of this compound into bioactive peptides.
The Core Challenge: Steric Hindrance and Coupling Inefficiency
The difficulty in forming the Val-Pro bond via traditional stepwise SPPS stems from two primary sources:
-
Steric Hindrance: Valine is a β-branched amino acid, and its bulky isopropyl side chain sterically shields its own carboxyl group during activation and subsequent nucleophilic attack. Proline, being a secondary amine, is a less potent nucleophile than primary amines of other amino acids.[5] The combination of a sterically hindered activated carboxyl group and a less reactive amine results in significantly slower coupling kinetics.
-
Incomplete Reactions and Deletion Sequences: The slow kinetics can lead to incomplete acylation of the resin-bound proline. If the coupling reaction does not go to completion, the unreacted N-terminal proline will be carried over to the next cycle, resulting in a peptide that is missing the valine residue (a [des-Val] deletion impurity).[8]
-
Diketopiperazine Formation: When proline is the second or third residue from the C-terminus attached to the resin, the deprotected dipeptide-resin is susceptible to intramolecular cyclization, cleaving from the resin to form a stable diketopiperazine.[9][10] This side reaction is a major source of yield loss. Using a dipeptide to couple onto the third amino acid avoids the problematic dipeptide-resin intermediate.
Using this compound as a single unit elegantly sidesteps the most problematic coupling step, directly addressing the issues of steric hindrance and minimizing the risk of valine deletion.
Physicochemical Properties and Safe Handling of this compound
A thorough understanding of the reagent's properties is essential for its proper storage and use.
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-proline | |
| Molecular Formula | C25H28N2O5 | |
| Molecular Weight | 436.50 g/mol (Calculated) | |
| Appearance | White to off-white crystalline powder (Predicted) | [11] |
| Solubility | Soluble in common organic solvents like DMF, NMP, and DMSO | [11][12][] |
| Storage | Store in a cool, dry place. Keep container tightly closed. Recommended storage at 2-8°C. | [14] |
Safety and Handling:
As with all Fmoc-protected amino acids, standard laboratory safety practices should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.[14][15]
-
Handling: Avoid formation and inhalation of dust. Use in a well-ventilated area.[15][16] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Visualization of the SPPS Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of the this compound dipeptide.
Core Protocol: Coupling this compound in Fmoc-SPPS
This protocol details the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (swollen)
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: See Table 2 for recommendations (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base: Diisopropylethylamine (DIPEA)
-
Capping Solution (Optional): Acetic anhydride and DIPEA in DMF (5:5:90 v/v/v)
Step 1: Resin Preparation
-
Ensure the peptide-resin is adequately swollen in DMF (approx. 10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[17]
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes to ensure complete Fmoc removal.[18]
-
Drain the solution and wash the resin thoroughly by agitating with DMF (5 x 1 min) to remove all residual piperidine.
Step 3: this compound Coupling
The choice of coupling reagent is critical for overcoming the steric hindrance of the Val-Pro dipeptide. While standard carbodiimides can be used, more potent uronium or phosphonium salt reagents are highly recommended for achieving high coupling efficiency.
Table 2: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Risk of Racemization | Typical Coupling Time |
| DIC / Oxyma | Carbodiimide / Additive | Moderate | Low | 2 - 4 hours |
| HBTU / DIPEA | Aminium Salt | High | Low | 1 - 2 hours |
| HATU / DIPEA | Aminium Salt | Very High | Very Low | 1 - 2 hours |
| COMU / DIPEA | Aminium Salt | Very High | Very Low | 1 - 2 hours |
Data synthesized from multiple sources.[5][19][20]
Protocol using HATU (Recommended):
-
In a separate vial, dissolve This compound (2.0 eq.), HATU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Note: Use equivalents relative to the resin's initial loading capacity.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or a double coupling can be performed.[21]
Step 4: Post-Coupling Wash
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to remove all excess reagents and byproducts.
Step 5: Monitoring the Reaction (Optional)
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to check for the presence of free primary amines.[17] Crucially, the Kaiser test will yield a negative result (yellow/brown beads) if the coupling is successful, as the N-terminus is now proline, a secondary amine. A positive result (dark blue beads) indicates a failed coupling.
Step 6: Capping Unreacted Amines (Optional but Recommended)
To prevent the formation of deletion sequences from any minor, uncoupled sites, a capping step is advisable.
-
After the post-coupling wash, add the capping solution (acetic anhydride/DIPEA/DMF) to the resin.
-
Agitate for 20-30 minutes at room temperature.[21]
-
Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the deprotection of the Val-Pro Fmoc group and the coupling of the next amino acid.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (indicated by mass spectrometry of final peptide) | Insufficient reaction time. Low potency of coupling reagent. Peptide aggregation on resin. | Double Couple: Repeat the coupling step (Protocol Step 3) with a fresh solution of activated this compound.[21] Switch Reagent: Use a more powerful coupling reagent like HATU or COMU.[5][19] Increase Time/Temp: Extend coupling time to 4 hours or gently warm to 30-40°C. |
| Low Final Yield | Diketopiperazine formation (if Pro is near C-terminus). Incomplete couplings leading to difficult purification. | Use 2-chlorotrityl chloride resin for C-terminal proline-containing peptides to inhibit diketopiperazine formation.[9] Ensure coupling completion by using potent reagents and consider capping. |
| Racemization | Over-activation of the dipeptide. Presence of excess base for prolonged periods. | Use an aminium salt reagent like HATU which is known for low racemization.[10][20] Ensure the base (DIPEA) equivalents are correct and avoid unnecessarily long activation times. |
Case Study: Synthesis of the Bioactive Tripeptide Val-Pro-Pro (VPP)
Val-Pro-Pro (VPP) is a well-documented antihypertensive peptide.[1][2] Its synthesis is an excellent application for the this compound dipeptide strategy.
Synthesis Scheme:
-
Start: Fmoc-Pro-Wang Resin.
-
Deprotect: Remove the Fmoc group from Proline using 20% piperidine/DMF.
-
Couple: Couple this compound using the core protocol (Section 5).
-
Deprotect: Remove the Fmoc group from the newly added Valine.
-
Couple: Couple the final Fmoc-Val-OH using standard procedures.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage: Cleave the completed H-Val-Pro-Pro-OH peptide from the Wang resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours.[18]
-
Purification & Analysis: Purify the crude peptide by RP-HPLC and confirm identity by mass spectrometry.
This strategy reduces a three-step, two-coupling synthesis into a more efficient two-step, one-coupling process for the final two residues, bypassing the most challenging Val-Pro coupling and improving the overall outcome.
Conclusion
The use of this compound is not merely a convenience but a strategic imperative for the efficient synthesis of peptides containing the challenging Val-Pro motif. By consolidating a difficult coupling step into the use of a single, optimized building block, researchers can significantly enhance coupling efficiency, minimize the formation of deleterious deletion sequences, and improve the overall yield and purity of the final bioactive peptide. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to harness the full potential of this valuable synthetic tool.
References
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2002). Georg Thieme Verlag. [Link available through institutional access, referenced in search result[22]]
-
Rainaldi, M., et al. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link][23][24]
-
Almac Sciences Scotland Ltd. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. US Patent 7645858B2. [9]
-
Singh, S. K., et al. (2018). Synthesis and anticancer activities of proline-containing cyclic peptides and their linear analogs and congeners. Cogent Chemistry. [Link][25]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link][10]
-
Kiso, Y., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research. [Link][26]
-
Burdick, J. (2020). Safety Data Sheet: Fmoc-Val-OH. Gyros Protein Technologies. [Link][15]
-
Miyazaki, H., et al. (2017). Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats. Autonomic Neuroscience. [Link][1]
-
Al Musaimi, O., et al. (2020). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Green Chemistry. [Link][8]
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Val-OH. AAPPTec. [Link][14]
-
Joe, B., et al. (2015). Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells. PLoS ONE. [Link][3]
-
Synpeptide. (n.d.). Fmoc solid-phase peptide synthesis: Mechanism and Protocol. Synpeptide. [Link][18]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link][6]
-
ResearchGate. (2024). Binding of Captopril and Bioactive Tripeptides Val-Pro-Pro and Ile-Pro-Pro to Angiotensin I-Converting Enzyme (ACE I): Insights from DFT. ResearchGate. [Link][4]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link][17]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link][27]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link][20]
Sources
- 1. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 14. peptide.com [peptide.com]
- 15. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. peptide.com [peptide.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Strategic Handling of Fmoc-Val-Pro-OH in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of the Val-Pro Dipeptide Sequence
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of specific dipeptide sequences can present unique challenges that, if unaddressed, may compromise the yield and purity of the final peptide product. The Fmoc-Val-Pro-OH dipeptide is a prime example of such a sequence. While its inclusion is often critical for the desired biological activity and structural conformation of the target peptide, the inherent properties of the valine and proline residues introduce a heightened risk of side reactions, most notably the formation of 2,5-diketopiperazine (DKP).
Proline's cyclic structure can facilitate the necessary cis-amide bond conformation, which, coupled with the nucleophilicity of the valine's deprotected N-terminal amine, creates a highly favorable environment for intramolecular cyclization. This can lead to the premature cleavage of the dipeptide from the resin, resulting in a truncated peptide and significantly reduced overall yield. This phenomenon is particularly pronounced on more labile resins like Wang resin.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the effective loading of this compound onto common solid-phase supports and its subsequent cleavage. By understanding the underlying chemical principles and implementing the strategic methodologies outlined herein, researchers can mitigate common pitfalls and achieve successful synthesis of peptides containing the challenging Val-Pro motif.
I. Resin Selection and Loading of this compound: A Comparative Approach
The choice of solid support is a critical first step in mitigating the risks associated with the Val-Pro sequence. Here, we present protocols for two commonly used resins, the 2-chlorotrityl chloride (2-CTC) resin and the Wang resin, and discuss the strategic advantages of each.
A. 2-Chlorotrityl Chloride (2-CTC) Resin: The Preferred Support for Suppressing Diketopiperazine Formation
The 2-CTC resin is highly recommended for the initial loading of this compound due to its exceptional steric hindrance and acid lability. The bulky trityl group effectively shields the ester linkage from intramolecular attack, thereby significantly reducing the incidence of DKP formation.[1][2] Furthermore, the mild acidic conditions required for cleavage from 2-CTC resin help to preserve sensitive functionalities within the peptide.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade, anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 eq.) in anhydrous DCM (10-15 mL/g of resin) in a suitable reaction vessel for 30-60 minutes at room temperature with gentle agitation.
-
Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.0-1.5 eq. relative to resin substitution) in a minimal amount of DMF and then dilute with anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. To the resin, add the this compound solution followed by DIPEA (2.0-3.0 eq. relative to the amino acid). Agitate the mixture gently at room temperature for 1-4 hours.
-
Capping of Unreacted Sites: To quench any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) to the reaction vessel and agitate for an additional 15-30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
Drying: Dry the loaded resin under high vacuum to a constant weight.
-
Determination of Loading Efficiency: The substitution level of the resin can be determined spectrophotometrically by quantifying the amount of dibenzofulvene-piperidine adduct released upon treatment of a small, accurately weighed sample of the dried resin with a 20% piperidine in DMF solution.[3][4][5][6]
Diagram: Workflow for Loading this compound onto 2-CTC Resin
Caption: Workflow for loading this compound onto 2-CTC resin.
B. Wang Resin: A More Labile Option with Higher Risk of DKP Formation
Wang resin is another widely used support for the synthesis of C-terminal carboxylic acid peptides. However, the p-alkoxybenzyl ester linkage of Wang resin is more susceptible to nucleophilic attack than the linkage of 2-CTC resin, making it more prone to DKP formation, especially with sequences like Val-Pro.[1][7] While loading on Wang resin is feasible, it requires careful control of reaction conditions to minimize this side reaction.
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 eq.) in DCM (10-15 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Activation of Amino Acid: In a separate flask, dissolve this compound (2-4 eq. relative to resin substitution) in a minimal amount of DMF. Add DIC (1 eq. relative to the amino acid) and allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the pre-activated this compound solution to the resin. Add DMAP (0.1-0.2 eq. relative to the resin) to catalyze the esterification. Agitate the mixture at room temperature for 2-4 hours.
-
Capping of Unreacted Hydroxyl Groups: To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride and pyridine in DCM. Agitate for 30-60 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the loaded resin under high vacuum to a constant weight.
-
Determination of Loading Efficiency: As with the 2-CTC resin, determine the loading via the spectrophotometric analysis of the dibenzofulvene-piperidine adduct after Fmoc deprotection.[3][4][5][6]
Table 1: Comparison of Resins for this compound Loading
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin |
| Linkage Type | Sterically hindered trityl ester | p-Alkoxybenzyl ester |
| DKP Formation Risk | Low | High |
| Cleavage Conditions | Mildly acidic (e.g., dilute TFA) | Strongly acidic (e.g., high TFA concentration) |
| Suitability for Val-Pro | Highly Recommended | Use with caution |
II. Cleavage of Peptides Containing the Val-Pro Sequence
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. The choice of cleavage cocktail is dictated by the amino acid composition of the peptide and the type of resin used.
A. General Cleavage Principles and the Role of Scavengers
Cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, protecting groups are cleaved, generating reactive cationic species that can lead to undesired side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.[8][9]
Commonly used scavengers and their functions include:
-
Triisopropylsilane (TIS): A reducing scavenger that effectively quenches carbocations.[8]
-
Water: Scavenges tert-butyl cations.[8]
-
1,2-Ethanedithiol (EDT): A thiol scavenger that is particularly useful for protecting cysteine residues and preventing re-attachment of the trityl group.[9]
-
Phenol: Scavenges various electrophilic species.[10]
-
Thioanisole: Prevents the oxidation of methionine.[8]
B. Recommended Cleavage Cocktails
The following are standard cleavage cocktails suitable for most peptides. The choice among them depends on the presence of sensitive amino acids in the sequence.
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Primary Application |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, good for peptides with Arg, Tyr.[10] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing Cys, Met, Trp, and Tyr.[10] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A common general-purpose cocktail for peptides without highly sensitive residues.[11] |
Materials:
-
Peptide-loaded resin
-
Selected cleavage cocktail (e.g., Reagent B)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin is dry. If the N-terminal Fmoc group is still present, it should be removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) followed by thorough washing and drying of the resin.
-
Cleavage Reaction: Place the dry peptide-resin in a reaction vessel. Add the appropriate cleavage cocktail (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add cold diethyl ether or MTBE (typically 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation and Washing: Cool the suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Diagram: General Workflow for Peptide Cleavage and Isolation
Caption: General workflow for peptide cleavage and isolation.
III. Post-Cleavage Analysis
Following cleavage and precipitation, it is essential to assess the purity of the crude peptide and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of a synthetic peptide.[12][13][14] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled.[12][14][15]
IV. Troubleshooting: The Persistent Challenge of Diketopiperazine Formation
Even with the use of 2-CTC resin, the risk of DKP formation is not entirely eliminated, and it remains a primary concern when working with the Val-Pro sequence.
Symptoms of DKP Formation:
-
Significantly low yield of the desired peptide.
-
The presence of a major impurity in the crude HPLC trace with a mass corresponding to the cyclized Val-Pro dipeptide.
Mitigation Strategies:
-
Use of Dipeptide Building Blocks: The most effective way to circumvent DKP formation is to couple this compound as a single unit, as outlined in the protocols above. This bypasses the susceptible dipeptidyl-resin intermediate.[1]
-
Optimized Deprotection Conditions: If synthesizing the peptide stepwise, using milder Fmoc deprotection conditions can help to reduce DKP formation. This can include using a lower concentration of piperidine or alternative bases like DBU in combination with piperazine.[16]
-
Choice of Resin: As emphasized, the use of 2-CTC resin is a primary strategy to suppress this side reaction.[1]
V. Conclusion
The successful incorporation of the this compound dipeptide into a synthetic peptide sequence hinges on a strategic approach to both resin loading and cleavage. By understanding the mechanistic propensity for diketopiperazine formation and employing the appropriate preventative measures, such as the use of 2-chlorotrityl chloride resin and optimized reaction conditions, researchers can significantly enhance the yield and purity of their target peptides. The protocols and insights provided in this guide serve as a robust framework for navigating the challenges associated with this dipeptide, ultimately contributing to the successful outcome of the peptide synthesis campaign.
References
-
Organic Process Research & Development. (n.d.). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. ACS Publications. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Retrieved from [Link]
-
Jalan, A., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Pharmaceutical Review. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12265-12275. Retrieved from [Link]
-
LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]
-
Spiral. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Galpin, I. J., et al. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1441-1443. Retrieved from [Link]
-
Kopach, M. E., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 110-121. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
-
Sureshbabu, V. V., & Ganesan, A. (1997). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Bioorganic & medicinal chemistry letters, 7(17), 2227-2230. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Val-OH; CAS 68858-20-8. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase.... Retrieved from [Link]
-
Barlos, K., et al. (1991). Veresterung von 2-Chlortritylchlorid-Harz mit Fmoc-Aminosäuren. Tetrahedron Letters, 32(4), 471-474. Retrieved from [Link]
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Application Notes and Protocols for the Efficient Coupling of Fmoc-Val-Pro-OH in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptides containing the Val-Pro motif is a well-documented challenge in solid-phase peptide synthesis (SPPS). This application note provides a detailed examination of the difficulties associated with the coupling of Fmoc-Val-Pro-OH and presents a robust, optimized protocol for achieving high coupling efficiency. We delve into the mechanistic underpinnings of the steric hindrance and side reactions inherent to this sequence. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the yield and purity of peptides containing the Val-Pro sequence.
Introduction: The Challenge of the Val-Pro Junction
The formation of a peptide bond between valine and proline is notoriously difficult, primarily due to the unique structural characteristics of both amino acids. Valine, a β-branched amino acid, presents significant steric hindrance at its α-carbon, which can impede the approach of the activated carboxyl group to the N-terminal amine.[1][2] Proline's cyclic side chain constrains the peptide backbone and its secondary amine is less nucleophilic than the primary amines of other amino acids, further slowing down the coupling reaction.[3][4]
These steric and electronic factors can lead to incomplete coupling, resulting in deletion sequences that are difficult to separate from the target peptide. Furthermore, when proline is the N-terminal residue of a dipeptide attached to the resin, there is a significant risk of diketopiperazine (DKP) formation upon removal of the Fmoc protecting group from the preceding amino acid.[5][6][7] This side reaction leads to the cleavage of the desired peptide from the resin, drastically reducing the overall yield.[8]
This document provides a comprehensive protocol that employs optimized reagents and conditions to overcome these challenges, ensuring a high-yield synthesis of peptides containing the demanding this compound dipeptide.
Materials and Reagents
For successful and reproducible coupling, the quality of all materials and reagents is paramount.
| Material/Reagent | Specification | Recommended Supplier | Notes |
| Resin | Pre-loaded Wang or 2-Chlorotrityl chloride (2-CTC) resin | Varies | 2-CTC resin is recommended to minimize DKP formation if Pro is the C-terminal residue. |
| This compound | >98% purity | Varies | |
| Coupling Reagent | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Varies | A highly efficient coupling reagent for sterically hindered amino acids. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Varies | A non-nucleophilic base to minimize side reactions. |
| Solvent | DMF (N,N-Dimethylformamide) | Peptide synthesis grade | Must be of high purity and low water content. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | Varies | |
| Washing Solvents | DCM (Dichloromethane), IPA (Isopropanol) | HPLC grade | |
| Capping Solution | Acetic Anhydride/DIPEA in DMF | N/A | For capping unreacted amines. |
| Cleavage Cocktail | Reagent K: TFA/Phenol/Water/Thioanisole/EDT | N/A | Composition may vary based on peptide sequence.[9] |
Optimized Coupling Protocol for this compound
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Resin Preparation
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. This step is crucial for exposing the reactive sites on the resin.[10][11]
-
Fmoc Deprotection: If starting with an Fmoc-protected amino acid on the resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
This compound Coupling
The following steps detail the activation and coupling of the dipeptide.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.
-
Base Addition: Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid/coupling reagent mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly challenging sequences, the coupling time can be extended.[3]
Monitoring the Coupling Reaction
Due to proline's secondary amine, the standard Kaiser test is not suitable for monitoring the completion of the coupling.[4]
-
Isatin Test: A more appropriate colorimetric test for the presence of unreacted secondary amines like proline. A negative result (no color change) indicates a complete reaction.
-
HPLC/MS Analysis of a Test Cleavage: For a quantitative assessment, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the successful coupling.[9]
Post-Coupling Procedures
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (5x), IPA (3x), and DCM (3x) to remove any unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, it is advisable to cap any unreacted amines. Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.[12]
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to prepare for the coupling of the next amino acid.
Visualization of the Workflow
The following diagram illustrates the key steps in the this compound coupling process.
Caption: Workflow for this compound Coupling in SPPS.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | - Insufficient reaction time- Low-quality reagents- Poor resin swelling | - Extend the coupling time to overnight.- Use fresh, high-purity reagents.- Ensure adequate resin swelling before coupling. |
| Low Yield | - Diketopiperazine (DKP) formation- Incomplete coupling | - Use 2-chlorotrityl chloride resin.- Optimize coupling conditions as described in the protocol. |
| Deletion Sequences | - Incomplete coupling leading to unreacted amines | - Perform a double coupling.- Implement a capping step after the coupling reaction.[12] |
| Racemization | - Use of certain coupling reagents or excessive base | - HATU is known for low racemization.[13]- Use the recommended stoichiometry of base. |
Conclusion
The successful incorporation of the this compound dipeptide into a growing peptide chain is achievable with careful attention to protocol details and the use of appropriate, high-quality reagents. The steric hindrance and potential for side reactions associated with this sequence can be effectively mitigated by employing a potent coupling agent like HATU, optimizing reaction times, and taking preventative measures against diketopiperazine formation. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers to confidently synthesize peptides containing the challenging Val-Pro motif.
References
-
Novabiochem® Coupling reagents - Merck Millipore. 14
-
Optimizing Peptide Coupling: Key Techniques. 15
-
Coupling Reagents - Aapptec Peptides. 13
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. 16
-
Peptide Coupling Reagents Guide - Sigma-Aldrich.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. 5
-
How to Optimize Peptide Synthesis?. 17
-
Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS - Benchchem. 12
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 10
-
Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis - Benchchem. 3
-
Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH - Benchchem. 4
-
Methods and protocols of modern solid phase peptide synthesis. 11
-
Local steric hindrance in β-branched residues. Ball-and-stick... - ResearchGate. 1
-
A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis - Benchchem. 9
-
DKP formation mechanism. | Download Scientific Diagram - ResearchGate. 6
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. 7
-
The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PubMed Central. 2
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate. 8
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Troubleshooting & Optimization
Low coupling efficiency with Fmoc-Val-Pro-OH
Table 2: Comparative Crude Purity of A-B Amyloid 1-42. Data demonstrates that HATU and HCTU achieve significantly higher purity with short coupling times compared to PyBOP. [7]
Detailed Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as the primary troubleshooting step for a failed this compound coupling.
-
Initial Coupling:
-
Following Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x).
-
In a separate vessel, pre-activate this compound (3 eq. relative to resin loading) with HATU (2.9 eq.) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Chloranil or Isatin test.
-
-
Decision and Second Coupling:
-
If the test is negative: The coupling is complete. Proceed with washing.
-
If the test is positive: The coupling is incomplete. Drain the reaction vessel, wash with DMF (3x), and repeat Step 1 with a fresh solution of activated this compound for an additional 60 minutes.
-
-
Final Wash:
-
Wash the resin thoroughly with DMF (5x) to prepare for the next synthesis cycle.
-
Protocol 2: Microwave-Assisted Peptide Synthesis (MAPS)
This protocol outlines a general procedure for using a microwave synthesizer to overcome difficult couplings.
-
Setup: Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Perform the Fmoc-deprotection step using microwave heating (e.g., 3 minutes at 75°C with 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Final Wash: After the coupling is complete, wash the resin thoroughly with DMF and proceed to the next cycle.
References
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. PubMed. Available at: [Link]
-
SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Available at: [Link]
-
Comparative study of conventional and microwave assisted synthesis. Biotage. Available at: [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available at: [Link]
-
Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. PubMed. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. Royal Society of Chemistry. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Center for Biotechnology Information. Available at: [Link]
-
Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using.... ResearchGate. Available at: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. Available at: [Link]
-
Reaction scheme of the synthesis of H-Val-Ala-Pro-OH. ResearchGate. Available at: [Link]
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- 9. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 10. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
Technical Support Center: Navigating Side Reactions with Fmoc-Val-Pro-OH in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the sterically demanding dipeptide sequence, Fmoc-Val-Pro-OH. The unique structural characteristics of both valine (a bulky, β-branched amino acid) and proline (a secondary amino acid) can lead to significant challenges during peptide synthesis.[1][2] This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate and mitigate common side reactions, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of my peptide from the resin after the deprotection of the Fmoc-Val-Pro-dipeptide. What is the likely cause?
This is a classic and frequently encountered issue, primarily caused by the formation of a cyclic dipeptide byproduct known as a 2,5-diketopiperazine (DKP) .[3] The sequence Val-Pro is particularly susceptible to this side reaction.[4]
Mechanism of Diketopiperazine (DKP) Formation:
After the successful coupling of Fmoc-Val-OH to the resin-bound proline, the subsequent Fmoc-deprotection step exposes the free secondary amine of the valine residue. This amine can then perform an intramolecular nucleophilic attack on the ester linkage connecting the proline to the resin. This attack results in the cleavage of the dipeptide from the solid support, forming the stable six-membered DKP ring.[3][5]
This side reaction is especially prevalent with proline at the C-terminus of the dipeptide due to its propensity to adopt a cis-amide bond, which spatially favors the intramolecular cyclization.[3]
Below is a diagram illustrating the mechanism of DKP formation.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Q2: How can I prevent or minimize DKP formation when working with the Val-Pro sequence?
Several effective strategies can be employed to mitigate DKP formation:
-
Choice of Resin: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin , is highly recommended.[6][7] The bulky nature of the trityl linker physically shields the ester bond from the nucleophilic attack of the valine's amine, thereby reducing the rate of DKP formation.[6][7]
-
Modified Deprotection Conditions: Standard deprotection with 20% piperidine in DMF can be too harsh for DKP-prone sequences. Consider using a milder deprotection cocktail. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[5][8]
-
Dipeptide Building Block Approach: Instead of sequentially coupling proline and then valine, you can couple a pre-synthesized This compound dipeptide building block . This strategy bypasses the vulnerable dipeptide stage on the resin where DKP formation occurs.[3] However, be mindful of potential epimerization of the valine residue during the synthesis of the dipeptide itself.
Q3: My coupling reaction of Fmoc-Val-OH to the resin-bound proline is very slow and often incomplete. What could be the reason, and how can I improve the coupling efficiency?
The coupling of Fmoc-Val-OH to a proline residue is a classic example of a "difficult coupling." This is due to a combination of factors:
-
Steric Hindrance: Valine possesses a bulky isopropyl side chain that sterically impedes the approach of the activated carboxyl group to the proline's secondary amine.[9][10]
-
Reduced Nucleophilicity of Proline: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[1]
-
Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like valine are prone to on-resin aggregation, which can physically block the reactive sites.[10]
To overcome these challenges, the choice of coupling reagent is critical. Standard carbodiimide-based methods (e.g., DIC/HOBt) are often insufficient for such sterically hindered couplings.[1]
| Coupling Reagent | Additive | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | HOAt | Very High | Considered one of the most effective reagents for hindered couplings, but can be more expensive.[11][12] |
| HCTU | - | High | A more cost-effective alternative to HATU with comparable efficiency in many cases. |
| PyBOP | HOBt | Moderate to High | A reliable phosphonium salt-based reagent, good for many difficult couplings.[9] |
| COMU | Oxyma Pure | High | A modern coupling reagent with high efficiency and improved safety profile (non-explosive byproducts).[12][13] |
| DIC/HOBt | HOBt | Low to Moderate | Generally not recommended for highly hindered couplings like Val-Pro.[1] |
Q4: I'm concerned about epimerization of the valine residue during coupling. How can I minimize this side reaction?
Epimerization, the change in the stereochemistry of the α-carbon, is a potential side reaction during the activation and coupling of amino acids.[14] While valine is generally less prone to epimerization than some other amino acids like histidine or cysteine, it can still occur, especially under harsh conditions or with prolonged reaction times.[7]
Mechanisms of Epimerization:
-
Oxazolone Formation: Strong activation of the carboxylic acid can lead to the formation of an oxazol-5(4H)-one intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[14]
-
Direct Proton Abstraction: In the presence of a strong base, direct abstraction of the α-proton from the activated amino acid can occur, leading to racemization.[14]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing epimerization.[7] Coupling reagents that incorporate these additives, such as HATU (which uses HOAt), are generally preferred.[11]
-
Base Selection: The choice and amount of base used during coupling can influence the extent of epimerization. Use the weakest base necessary to achieve efficient coupling. For instance, N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.[13]
-
Avoid Prolonged Reaction Times: While it may be tempting to extend coupling times for difficult sequences, this can increase the risk of epimerization. It is often better to perform a second, fresh coupling (double coupling) if the first one is incomplete.[15]
Troubleshooting Workflow
The following diagram provides a decision-making workflow for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Val-OH to Proline-Resin
This protocol is designed for the efficient coupling of the sterically hindered Fmoc-Val-OH.
-
Resin Preparation: Swell the Proline-loaded resin (e.g., Pro-Wang or Pro-2-CTC resin) in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-Val-OH (3 equivalents relative to resin loading) with a high-efficiency coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines if the N-terminus is not proline, or a chloranil/isatin test for proline's secondary amine) to check for reaction completion.[1][10] A negative result indicates a complete reaction.
-
Double Coupling (if necessary): If the monitoring test is positive, indicating an incomplete reaction, drain the vessel and repeat steps 2 and 3 with fresh reagents.[15]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: DKP Suppression using Mild Fmoc-Deprotection
This protocol utilizes a milder deprotection cocktail to minimize DKP formation.[5][8]
-
Resin Preparation: After a successful coupling, wash the peptide-resin with DMF.
-
Deprotection Solution: Prepare a fresh deprotection solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.
-
Deprotection Reaction: Treat the resin with the deprotection solution for 5-10 minutes. Repeat this step once.
-
Washing: Immediately and thoroughly wash the resin with NMP or DMF (5-7 times) to remove the deprotection reagents and byproducts.
-
Proceed to Next Coupling: The resin is now ready for the next coupling cycle. It is crucial to proceed to the next coupling step without delay to minimize the time the free amine is exposed, which could lead to DKP formation.[16]
References
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Berglund, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Berglund, M., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]
-
Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Han, Y., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
N/A. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities. [Link]
-
N/A. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
N/A. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
N/A. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
N/A. (1997). L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine synthetase: thioesterification of valine is not obligatory for peptide bond formation. PubMed. [Link]
-
Berglund, M. (2022). DKP formation mechanism. ResearchGate. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
N/A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
N/A. (n.d.). GREEN CONTINUOUS LPPS. Aspen API. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. mesalabs.com [mesalabs.com]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
Technical Support Center: Preventing Diketopiperazine (DKP) Formation with Val-Pro Sequences
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols to address a common and often frustrating side reaction in Solid-Phase Peptide Synthesis (SPPS): diketopiperazine (DKP) formation, with a special focus on the highly susceptible Valine-Proline (Val-Pro) sequence.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?
A1: Diketopiperazine (DKP) is a stable, six-membered cyclic dipeptide that can form as a major byproduct during the synthesis of a peptide.[1][2] This side reaction occurs when the deprotected N-terminal amine of a dipeptide attached to the resin performs an intramolecular nucleophilic attack on the ester linkage connecting the peptide to the solid support. This results in the cleavage of the dipeptide from the resin as the cyclic DKP.[2]
This process is highly problematic for two main reasons:
-
Yield Reduction : The primary issue is a significant loss of the desired full-length peptide, as the chain is terminated prematurely.
-
Purification Challenges : If the DKP is formed and washed away, it can lead to a deceptively clean crude product but with a very low yield. This is often called "traceless" DKP formation.[2][3] In other cases, the newly freed hydroxyl groups on the resin can become sites for new peptide chain initiation, leading to deletion impurities (e.g., des-Val-Pro peptide) that can be difficult to separate from the target peptide.[4]
Q2: Why is the Val-Pro sequence so prone to DKP formation?
A2: The susceptibility of the Xaa-Pro sequence is well-documented.[5] The unique, rigid cyclic structure of the Proline residue at the C-terminal position of the dipeptide (the second amino acid in the chain) forces the peptide backbone into a conformation that favors the cis-amide bond.[2] This geometric arrangement brings the N-terminal amine of the first amino acid (Valine) into close proximity to the carbonyl carbon of the resin ester linkage, dramatically increasing the rate of the intramolecular cyclization reaction.[6] Sequences like Val-Pro, Ala-Pro, and Gly-Pro are known to be particularly sensitive.[5]
Q3: What are the primary experimental factors that promote DKP formation?
A3: Several factors during SPPS can significantly increase the rate of DKP formation:
-
Peptide Sequence : As discussed, sequences with Proline at the second position are the most susceptible.[2][5]
-
Deprotection Conditions : The basic conditions used for Fmoc group removal, typically 20% piperidine in DMF, create a highly nucleophilic N-terminal amine that actively catalyzes DKP formation.[2][3][5]
-
Resin Type : The choice of resin is critical. Resins that link the peptide via a more labile ester bond, such as the standard Wang resin, are highly susceptible to this side reaction.[2][4]
-
Temperature : Elevated temperatures during coupling or deprotection steps can accelerate the reaction kinetics of DKP formation.[2][5]
-
Solvent : The choice of solvent can influence peptide conformation and the stability of the peptide-resin linkage. Solvents like DMF and DMSO have been shown to facilitate DKP formation more than less polar solvents like ACN.[5][7][8]
Visualizing the Mechanism
The following diagram illustrates the intramolecular cyclization pathway leading to DKP formation for a resin-bound Val-Pro dipeptide.
Caption: Mechanism of DKP formation from a resin-bound Val-Pro dipeptide.
Troubleshooting Guide
Use this table to diagnose and resolve issues related to DKP formation during your experiments.
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| Unexpectedly low peptide yield , but the crude HPLC profile appears relatively clean. | "Traceless" DKP Formation . The cyclo(Val-Pro) dipeptide has been cleaved from the resin and washed away during synthesis, leaving no major impurity but resulting in significant material loss.[2][3] | 1. Change Resin : Immediately switch from Wang resin to a more sterically hindered resin like 2-Chlorotrityl chloride (2-CTC). The bulky trityl group physically obstructs the cyclization reaction.[2] 2. Verify Raw Materials : Ensure the loading of your starting resin is correct. |
| A significant impurity peak is observed in the crude HPLC with a mass corresponding to cyclo(Val-Pro) . | Direct DKP Formation . The cyclization is occurring, but the DKP byproduct is being carried through the synthesis and cleavage steps. | 1. Optimize Deprotection : The standard 20% piperidine/DMF is likely too harsh. Switch to a milder cocktail like 2% DBU / 5% piperazine in NMP (see Protocol 2).[9][10] 2. Immediate Coupling : Couple the third amino acid immediately after the deprotection and washing steps to minimize the time the reactive dipeptide is exposed. Use a fast-acting coupling reagent like HATU or HCTU.[5] |
| The desired full-length peptide is present, but a major impurity shows a mass deletion of Val and Pro . | DKP Formation Followed by Re-initiation . The dipeptide was cleaved, leaving a free hydroxyl group on the resin. The synthesis then continued from this new starting point, creating a des-Val-Pro sequence.[4] | 1. Use a Dipeptide Building Block : Synthesize and couple Fmoc-Val-Pro-OH as a single unit. This completely bypasses the formation of the susceptible dipeptidyl-resin intermediate (see Protocol 3).[2][3][9] 2. Change Resin : As with traceless DKP, using 2-CTC resin is a primary solution.[9] |
Prevention Strategies & Protocols
The most effective way to combat DKP formation is to proactively modify the synthesis strategy. Below are proven methods, ranked from simplest to most robust.
Strategy 1: Judicious Resin Selection
The simplest change to implement is switching from a standard Wang or other ester-linked resin to a more sterically hindered one.
-
Recommendation : Use 2-Chlorotrityl chloride (2-CTC) resin . Its bulky trityl linker physically shields the N-terminal amine from the ester bond, significantly suppressing the intramolecular cyclization.[2][3][9] This should be the first line of defense for any sequence known to be prone to DKP formation.
Strategy 2: Optimization of Fmoc-Deprotection Conditions
Standard Fmoc deprotection using 20% piperidine in DMF is a major catalyst for DKP formation.[2][3] Modifying the deprotection cocktail can drastically reduce this side reaction.
Table 1: Impact of Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
|---|---|---|---|
| 20% (v/v) piperidine | DMF | 13.8% | [3][10] |
| 5% (v/v) piperidine | DMF | 12.2% | [3][10] |
| 5% (w/v) piperazine | NMP | < 4% | [3][10] |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |[9][10] |
Protocol 1: Minimized DKP Fmoc-Deprotection
This protocol uses a milder base combination to reduce the rate of DKP formation.
-
Resin Swelling : Swell the peptide-resin (after coupling the second amino acid, Pro) in N-methyl-2-pyrrolidone (NMP).
-
Prepare Deprotection Solution : Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (w/v) in NMP.[9][10]
-
First Deprotection : Drain the swelling solvent, add the deprotection solution to the resin, and agitate for 3-5 minutes.
-
Second Deprotection : Drain and add a fresh aliquot of the deprotection solution. Agitate for another 5-10 minutes.
-
Immediate Washing : Drain the deprotection solution immediately and wash the resin thoroughly with NMP (5-7 times) to remove all traces of base.
-
Proceed to Coupling : Immediately proceed to the coupling of the third amino acid. Do not allow the deprotected dipeptidyl-resin to sit for extended periods.[5]
Strategy 3: Use of a Dipeptide Building Block
This is the most robust method to completely prevent DKP formation at the dipeptide stage. By synthesizing and purifying the this compound dipeptide first, you couple it as a single unit, bypassing the vulnerable intermediate entirely.[2][3][9]
Protocol 2: Dipeptide Coupling Strategy
-
Resin Preparation : Start with your chosen resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in DMF and perform the standard Fmoc deprotection if it is Fmoc-protected.
-
Prepare Activation Solution : In a separate vessel, dissolve this compound (3-4 eq.), a coupling reagent like HATU or HCTU (2.9 eq.), and a base like DIPEA or 2,4,6-collidine (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling : Drain the washed resin and add the activated dipeptide solution. Agitate for 1-2 hours or until a negative Kaiser test is observed.
-
Washing : Wash the resin thoroughly with DMF, DCM, and proceed with the synthesis of the rest of your peptide as normal.
Workflow Comparison
The following diagram contrasts the standard, DKP-prone synthesis workflow with the recommended preventative strategies.
Caption: Comparison of a standard SPPS workflow with optimized, DKP-preventing strategies.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available from: [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Eli Lilly and Company. Available from: [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155. Available from: [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46979-46991. Available from: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Available from: [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Available from: [Link]
-
DKP formation mechanism. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2021). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 32(5), 1296-1304. Available from: [Link]
-
Zhang, Y., & Russell, D. H. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B, 125(11), 2952-2959. Available from: [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-Val-Pro-OH aggregation during peptide synthesis
Welcome to the technical support guide for troubleshooting issues related to the use of Fmoc-Val-Pro-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously "difficult" dipeptide building block.
This guide provides in-depth, experience-driven advice to not only solve common problems but also to explain the underlying chemical principles, empowering you to proactively optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting
This section addresses the most common urgent issues encountered during the this compound coupling step.
Q1: My this compound solution is forming a gel or has precipitated. What should I do?
A1: This is the most frequent problem and is caused by strong intermolecular hydrogen bonding, leading to aggregation. Immediate action is required to salvage the synthesis.
Immediate Troubleshooting Steps:
-
Solvent Modification: The polarity of the solvent system is critical.[1][2]
-
If you are using N,N-Dimethylformamide (DMF) alone, try switching to or adding N-Methyl-2-pyrrolidone (NMP), which has a higher polarity and can better solvate the peptide resin.[2]
-
Consider using a 1:1 mixture of DMF and Dichloromethane (DCM) or a combination of DMF/DCM/NMP (1:1:1), sometimes referred to as a "magic mixture," to improve solubility.[1][3]
-
Adding up to 25% Dimethyl sulfoxide (DMSO) to DMF can also be highly effective at disrupting aggregation.[3]
-
-
Chaotropic Salts: Introduce agents that disrupt hydrogen bonds.
-
Temperature Increase: Gently warming the solution can help break up aggregates.
Q2: The coupling reaction is incomplete, or I'm seeing a low yield after the Val-Pro step. Why is this happening and how can I fix it?
A2: Incomplete coupling is a direct consequence of the aggregation discussed in Q1. The aggregated dipeptide is not fully available to react with the free amine on the resin-bound peptide.[3]
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: The activator you use plays a significant role.
-
For sterically hindered couplings like this, aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like DIC.[3][5][6] HATU, in particular, is known to react faster and with less epimerization.[6]
-
If using a carbodiimide like DIC, the addition of an additive like Oxyma Pure is strongly recommended to enhance reactivity and reduce side reactions.[5][7] The combination of DIC/Oxyma Pure has been shown to effectively dissolve Fmoc-Val-OH.[7]
-
-
Extended Reaction Time & Double Coupling:
-
Allow for longer reaction times (e.g., 2-4 hours) for this specific step.[3]
-
Perform a "double coupling," where after the initial coupling reaction, the resin is washed and then re-subjected to a fresh solution of activated this compound.
-
-
Monitor the Reaction: Use a qualitative test to check for free amines.
-
The ninhydrin test can be unreliable with aggregated sequences and may give false negatives.[3] Consider using the TNBS (trinitrobenzenesulfonic acid) test for a more accurate assessment of coupling completion.
-
Part 2: The Underlying Science & Proactive Strategies
Understanding the root cause of this compound aggregation allows for the design of synthetic routes that prevent the issue from occurring in the first place.
Q3: What is the chemical reason this compound is so prone to aggregation?
A3: The issue stems from a combination of factors inherent to the dipeptide's structure:
-
Hydrogen Bonding: The amide N-H of the Valine and the carbonyl oxygen of the Fmoc-protected Proline can form strong intermolecular hydrogen bonds. This mimics the formation of a β-sheet structure, a common cause of aggregation in longer peptide chains.[3]
-
Steric Hindrance: The bulky side chain of Valine contributes to difficult couplings.
-
Rigid Proline Ring: The proline residue introduces a fixed kink, which can orient the peptide backbone in a way that favors self-assembly.
This relationship is visualized in the diagram below.
Caption: Root causes of this compound aggregation and its synthetic consequences.
Q4: How can I proactively avoid aggregation when my sequence contains Val-Pro?
A4: The most effective approach is to modify the peptide backbone temporarily to disrupt hydrogen bonding.
Advanced Preventative Strategies:
-
Use Pseudoproline Dipeptides: This is the most widely recommended and effective strategy.
-
Instead of this compound, use a Pseudoproline dipeptide such as Fmoc-Val-Ser(ψMe,Me pro)-OH or Fmoc-Val-Thr(ψMe,Me pro)-OH .
-
These dipeptides introduce a temporary oxazolidine ring structure, which protects the amide bond involved in hydrogen bonding. This dramatically increases solubility and coupling efficiency.[3] The modification is fully reversible under standard TFA cleavage conditions.
-
-
Incorporate Backbone-Protecting Groups:
-
Use a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid before the difficult sequence.[3] For example, incorporating an Fmoc-Gly-(Dmb)Gly-OH dipeptide can prevent aggregation and improve reaction kinetics.[3] These groups shield the backbone and prevent interchain hydrogen bonding.
-
The workflow for choosing a strategy is outlined below.
Caption: Decision workflow for selecting a synthetic strategy for Val-Pro sequences.
Part 3: Data & Protocols
Table 1: Solubility and Coupling Reagent Recommendations
| Issue | Standard Approach | Recommended Optimization | Rationale |
| Poor Solubility | 100% DMF | 1. 25% DMSO in DMF [3] 2. DMF/DCM/NMP (1:1:1) [1][3] 3. 0.8 M LiCl in DMF [3] | DMSO and NMP are more polar and better at solvating peptide structures.[1][2] LiCl is a chaotropic salt that actively disrupts the hydrogen bonds causing aggregation.[3] |
| Incomplete Coupling | DIC / HOBt | 1. HATU / DIPEA [3] 2. HBTU / DIPEA [3][6] 3. DIC / Oxyma Pure [5][7] | Aminium reagents (HATU, HBTU) are more potent activators for sterically hindered residues.[6] Oxyma Pure is a safer and often more effective alternative to HOBt.[5][8] |
Experimental Protocol: Optimized Coupling of this compound
This protocol incorporates several troubleshooting strategies for a manual or automated synthesis.
Reagents:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: NMP or a solution of 0.8 M LiCl in DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been completely removed from the resin-bound peptide. Wash the resin thoroughly with the chosen coupling solvent (e.g., NMP).
-
Activation Solution Preparation:
-
In a separate vessel, dissolve this compound and HATU in the coupling solvent.
-
Critical Step: Add DIPEA to the solution and mix thoroughly. The solution should change color (typically to yellow).
-
-
Coupling Reaction:
-
Immediately add the activation solution to the prepared resin.
-
Agitate the reaction vessel at room temperature or an elevated temperature (e.g., 40-50°C) for 1-2 hours.[4]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a TNBS test to check for the presence of free primary amines.
-
If the test is positive (indicating incomplete reaction), continue the coupling for another 1-2 hours or perform a double coupling.
-
-
Washing: Once the coupling is complete (negative TNBS test), drain the reaction vessel and wash the resin extensively with the coupling solvent, followed by DCM, to remove all excess reagents and byproducts.
References
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biomatik. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Solvents for Solid Phase Peptide Synthesis. CEM Corporation. [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]
-
Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Publications. [Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Publications. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. csbio.com [csbio.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Coupling Time for Fmoc-Val-Pro-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of the sterically hindered dipeptide, Fmoc-Val-Pro-OH. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate this challenging synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging and often slow?
The primary difficulty in coupling this compound stems from a combination of steric hindrance and the unique chemical nature of its constituent amino acids.[1][2]
-
Steric Hindrance: Valine is a β-branched amino acid, meaning its bulky isopropyl side chain is situated close to the alpha-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[3] The rigid, cyclic structure of the adjacent proline residue further exacerbates this steric clash, creating a highly congested reaction environment.[1][4][5][6]
-
Reduced Nucleophilicity of Proline: The N-terminal amine of a proline residue is a secondary amine, constrained within its pyrrolidine ring. This makes it less nucleophilic and therefore less reactive compared to the primary amines of other proteinogenic amino acids.[1][7]
-
Peptide Aggregation: Sequences rich in hydrophobic residues like Valine and Proline are prone to aggregation on the resin.[1][8] Inter-chain and intra-chain hydrogen bonding can cause the peptide chains to clump together, making the reactive N-terminal amine inaccessible to the incoming activated dipeptide.[3]
These factors collectively slow down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences if standard protocols are used without optimization.[1][9]
Q2: My standard coupling protocol is resulting in low yield for my Val-Pro containing peptide. How can I confirm that incomplete coupling of this compound is the culprit?
Monitoring the completion of the coupling reaction is crucial. However, the standard Kaiser test is not reliable for proline , as it gives a false negative (yellow/colorless beads) with secondary amines.[1][10][11]
To accurately assess the coupling efficiency, you should use alternative colorimetric tests:
-
Isatin Test: This test will result in blue beads if there are unreacted proline residues.[11]
-
Chloranil Test: This test is also suitable for detecting secondary amines, with blue beads indicating an incomplete reaction.[11]
For a definitive and quantitative analysis, a small sample of the peptide should be cleaved from the resin and analyzed by:
-
High-Performance Liquid Chromatography (HPLC): The chromatogram will show the purity of the crude peptide. The presence of a significant peak corresponding to the deletion sequence (the peptide missing the Val-Pro dipeptide) is a clear indicator of incomplete coupling.
-
Mass Spectrometry (MS): This analysis will confirm the mass of the desired peptide and any deletion sequences, providing direct evidence of incomplete coupling.
Q3: What are the most effective coupling reagents for overcoming the steric hindrance of this compound?
For sterically hindered couplings, standard carbodiimide reagents like DIC/HOBt are often insufficient.[1] Uronium/aminium or phosphonium-based reagents are significantly more effective.[1][12][13]
| Coupling Reagent | Reagent Type | Key Advantages |
| HATU | Aminium Salt | Highly reactive, fast kinetics, and low racemization.[12][14][15] Often considered the gold standard for difficult couplings. |
| HBTU | Aminium Salt | A cost-effective and reliable alternative to HATU for many standard and challenging couplings.[12][14] |
| PyBOP | Phosphonium Salt | A strong coupling reagent with high chemoselectivity, favoring N-acylation over O-acylation.[15] |
| COMU | Aminium Salt | A newer generation reagent with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles.[13][14] |
The choice of base is also critical. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is required to activate these coupling reagents.[1][16]
Troubleshooting Guides & Optimization Protocols
If you've identified incomplete coupling of this compound, the following troubleshooting strategies and detailed protocols will help you optimize the reaction time and drive the coupling to completion.
Initial Troubleshooting Steps
-
Increase Reagent Concentration: Using higher concentrations of the this compound, coupling reagent, and base (e.g., 0.5 M) can significantly increase the reaction rate by favoring the bimolecular reaction.[7]
-
Optimize Solvent: While DMF is the standard solvent, for sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial as it is often better at disrupting secondary structures.[1]
-
Perform a Double Coupling: This is the most common and effective strategy to ensure complete reaction for difficult couplings.[1][3] It involves repeating the coupling step with a fresh solution of activated dipeptide.
Visualizing the Workflow
Caption: Workflow for optimizing this compound coupling.
Experimental Protocols
Protocol 1: Optimized Single Coupling with HATU
This protocol is a robust starting point for the coupling of this compound.
1. Resin Preparation:
- Swell the resin (0.1 mmol scale) in 5 mL of DMF for at least 30 minutes in a reaction vessel.
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using two treatments of 20% piperidine in DMF for 10 minutes each.
- Wash the resin thoroughly with DMF (5 x 5 mL).
2. Amino Acid Activation and Coupling:
- In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in 2 mL of DMF.
- Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.[1]
- Immediately add the activated dipeptide solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended.[1]
3. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
4. Monitoring the Coupling:
- Perform a qualitative colorimetric test (e.g., Isatin or Chloranil test) to check for the presence of unreacted secondary amines.[1][11]
- For a quantitative assessment, cleave a small sample of the resin and analyze the resulting peptide by HPLC and mass spectrometry.
Protocol 2: Double Coupling Strategy
This is the recommended troubleshooting step if Protocol 1 results in incomplete coupling.
1. First Coupling:
- Follow steps 1 and 2 from Protocol 1 for the initial coupling, but reduce the reaction time to 1-2 hours.
2. Intermediate Wash:
- Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).
3. Second Coupling:
- Repeat the "Amino Acid Activation and Coupling" step (Protocol 1, step 2) with a fresh solution of activated this compound for another 1-2 hours.
4. Final Washing and Monitoring:
- Proceed with the washing and monitoring steps as described in Protocol 1 (steps 3 and 4).
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting incomplete coupling.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1191. [Link]
-
Uli, S., et al. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(22), 2445-2458. [Link]
-
Taylor & Francis Online. (2020). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Peptide Science, 112(5), e24185. [Link]
-
Journal of the American Chemical Society. (2007). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 129(47), 14732-14738. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Royal Society of Chemistry. (2005). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews, 34(1), 1-21. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Google Patents. Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Aapptec Peptides. Technical Support Information Bulletin 1189 - Tests for Unprotected Proline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. file.globalso.com [file.globalso.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Val-Pro Sequences
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of peptides containing the Valine-Proline (Val-Pro) sequence. The unique structural characteristics of this dipeptide motif often lead to complications, primarily during the final cleavage and deprotection step. This resource provides in-depth troubleshooting, scientifically-grounded explanations, and optimized protocols to enhance the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing a Val-Pro sequence notoriously difficult to work with during cleavage?
The challenges associated with Val-Pro sequences stem from a combination of steric hindrance and conformational rigidity.
-
Steric Hindrance: Valine possesses a bulky, sterically demanding isopropyl side chain. When positioned next to the rigid, cyclic structure of proline, it can physically obstruct the approach of cleavage reagents, such as trifluoroacetic acid (TFA), to the amide bond. This steric clash can significantly slow down the rate of acid-catalyzed hydrolysis of the peptide from the resin and the removal of side-chain protecting groups.[1][2]
-
Conformational Rigidity of Proline: Proline's unique cyclic structure restricts the torsional angles of the peptide backbone, inducing a characteristic "kink".[3][4] This rigidity can influence the local conformation of the peptide, potentially making the Val-Pro amide bond less accessible to protonation, a critical first step in acid-mediated cleavage.[5][6] Furthermore, the specific conformation adopted by the Val-Pro motif can impact the overall peptide structure, sometimes leading to aggregation on the solid support, which further impedes efficient cleavage.[7]
-
Diketopiperazine (DKP) Formation: A significant pre-cleavage issue with sequences containing proline, including Val-Pro, is the intramolecular cyclization to form a stable six-membered ring known as a diketopiperazine (DKP).[3][8][9] This side reaction is particularly prevalent during the Fmoc-deprotection step and results in the cleavage of the dipeptide from the resin, leading to a truncated final product and a substantially lower yield of the desired full-length peptide.[10][11]
Q2: I am observing a very low yield of my Val-Pro containing peptide after cleavage. What is the likely cause and how can I address it?
A significantly low yield is most commonly attributed to diketopiperazine (DKP) formation during the synthesis, specifically after the coupling of the amino acid following proline. This side reaction cleaves the N-terminal dipeptide from the resin.
Troubleshooting DKP Formation:
-
Modification of the Fmoc-Deprotection Step: The standard 20% piperidine in DMF for Fmoc removal can be too harsh for DKP-prone sequences. Consider using a milder deprotection cocktail. A recommended alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[3] This has been shown to drastically reduce DKP formation.
-
Choice of Resin: The type of solid support can influence the rate of DKP formation. Resins that introduce more steric hindrance around the linkage to the peptide, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress this side reaction compared to more commonly used resins like Wang resin.[11]
-
Immediate Coupling: After the Fmoc-deprotection of proline, proceed immediately to the coupling of the next amino acid. Minimizing the time the free N-terminal amine of proline is exposed reduces the opportunity for intramolecular cyclization.
Troubleshooting Incomplete Cleavage
Q3: My analytical results (e.g., HPLC, Mass Spectrometry) show the presence of my peptide still attached to the resin or as a protected species after the standard cleavage protocol. How can I improve the cleavage efficiency?
Incomplete cleavage of Val-Pro containing peptides is often due to the aforementioned steric hindrance and conformational constraints. The following strategies can be employed to enhance the efficiency of the final cleavage and deprotection.
Optimization of Cleavage Conditions:
-
Extended Cleavage Time: For difficult sequences, a standard 2-hour cleavage may be insufficient. It is recommended to perform a small-scale trial cleavage and analyze the extent of cleavage at different time points (e.g., 2, 4, and 6 hours).[12]
-
Elevated Temperature: Increasing the temperature during cleavage can provide the necessary energy to overcome the activation barrier for the hydrolysis of sterically hindered amide bonds. Performing the cleavage at 38°C for 30 minutes to an hour can significantly improve the yield.[13] However, prolonged exposure to high temperatures and acid can lead to degradation of sensitive residues, so this should be optimized carefully.
Advanced Cleavage Cocktails:
For particularly stubborn Val-Pro sequences, a more robust cleavage cocktail may be necessary. The addition of co-solvents or stronger acids can improve the solvation of the peptide on the resin and enhance the cleavage efficiency.
| Cleavage Cocktail | Composition (v/v) | Key Features & Recommendations |
| Standard TFA Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | A good starting point for most peptides. TIS is an effective scavenger for trityl groups.[14][15] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A versatile cocktail for peptides with sensitive residues like Cys, Met, and Trp. The combination of scavengers provides broad protection against side reactions.[15] |
| TFA/HFIP Cocktail | TFA/Hexafluoroisopropanol (HFIP)/DCM (e.g., 20:20:60) | HFIP is a strong hydrogen bond donor that can disrupt peptide aggregation on the resin, improving reagent access. This is particularly useful for hydrophobic and aggregation-prone sequences.[11][16] |
| TFA with Microwave Assistance | Standard TFA Cocktail | Microwave irradiation can accelerate the cleavage reaction, often allowing for complete cleavage in a much shorter time (e.g., 5-15 minutes). This can be beneficial for reducing acid-catalyzed side reactions.[17] |
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage for Optimization
Before committing the entire batch of your peptide-resin, a small-scale trial is crucial to determine the optimal cleavage conditions.[10]
-
Preparation: Dry a small amount of the peptide-resin (20-50 mg) under vacuum.
-
Cleavage: Place the dried resin in a microcentrifuge tube and add your chosen cleavage cocktail (e.g., 0.5 mL).
-
Incubation: Allow the reaction to proceed at room temperature or elevated temperature, taking aliquots at different time points (e.g., 1, 2, 4 hours).
-
Precipitation: Filter the cleavage solution into a new tube containing 10 volumes of cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Analysis: Dry the peptide and dissolve it in a suitable solvent for analysis by RP-HPLC and mass spectrometry to assess the cleavage efficiency and purity.
Protocol 2: Optimized Cleavage Protocol for Val-Pro Peptides
This protocol incorporates strategies to address both potential DKP formation and incomplete cleavage.
-
Final Fmoc Deprotection: Use a solution of 2% DBU/5% piperazine in NMP for the final Fmoc deprotection to minimize DKP formation.
-
Resin Washing: Thoroughly wash the resin with DCM to remove any residual DMF and other solvents. Dry the resin completely under vacuum.[15]
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For peptides prone to aggregation, consider a TFA/HFIP-based cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]
-
Incubation: Incubate at room temperature for 2-4 hours or at 38°C for 30-60 minutes, as determined by your small-scale trial.
-
Peptide Precipitation and Isolation: Follow the standard procedure of filtering the cleavage solution into cold diethyl ether, centrifuging, and washing the peptide pellet.
Visualizing the Workflow
Caption: Workflow for synthesis and cleavage of Val-Pro peptides.
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. (2022-12-06). [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ScienceDirect. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (2022-03-29). [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate. (2025-05-02). [Link]
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC - PubMed Central. (n.d.). [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF. (2025-08-10). [Link]
-
Lability of N-alkylated peptides towards TFA cleavage - PubMed. (1996-03). [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). [Link]
-
Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed. (n.d.). [Link]
-
mechanism of amide hydrolysis - YouTube. (2019-01-15). [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). [Link]
-
Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. (n.d.). PubMed. [Link]
-
(PDF) On the influence of secondary structure on the α-C-H bond dissociation energy of proline residues in proteins: A theoretical study. (2025-08-06). [Link]
-
Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy. (n.d.). [Link]
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019-10-07). [Link]
-
Advancing sustainable peptide synthesis - Green Chemistry. (2025-10-23). [Link]
-
Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains | Journal of the American Chemical Society. (n.d.). [Link]
- WO2015028599A1 - Cleavage of synthetic peptides - Google P
-
Computational study of the effects of steric hindrance on amide bond cleavage - PubMed. (2014-09-25). [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). [Link]
-
The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PubMed Central. (2016-06-09). [Link]
-
Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (n.d.). [Link]
-
Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra - OSU Chemistry. (n.d.). [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures Application Note. (n.d.). [Link]
-
On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018-05-15). [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate. (2025-10-22). [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024-04-20). [Link]
-
Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ChemRxiv. (n.d.). [Link]
-
Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin - MDPI. (2022-10-09). [Link]
-
The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins - PMC - NIH. (2025-03-22). [Link]
-
Producibility and digestibility of antihypertensive beta-casein tripeptides, Val-Pro-Pro and Ile-Pro-Pro, in the gastrointestinal tract: analyses using an in vitro model of mammalian gastrointestinal digestion - PubMed. (n.d.). [Link]
-
Quantitative analysis of the antihypertensive peptides Val-Pro-Pro and Ile-Pro-Pro in casein hydrolyzate using an Aspergillus oryzae protease: An LC-MS method - ResearchGate. (2025-08-10). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cem.de [cem.de]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Coupling Bulky Amino Acids Adjacent to Proline
Introduction
In the field of Solid-Phase Peptide Synthesis (SPPS), the unique structural properties of proline present considerable challenges. Its secondary amine, embedded within a rigid pyrrolidine ring, restricts conformational flexibility and reduces nucleophilicity compared to the primary amines of other proteinogenic amino acids.[1][2][3] This inherent difficulty is significantly amplified when the incoming amino acid possesses a sterically demanding, bulky side chain (e.g., Val, Ile, Thr, Phe, Trp, Arg). The combination of proline's rigid structure and the steric bulk of the coupling partner creates a kinetically challenging environment, often leading to incomplete reactions, low yields, and the formation of deletion sequences.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and overcoming the difficulties associated with coupling bulky amino acids to a proline residue. We will delve into the mechanistic basis of these challenges and offer field-proven protocols and strategies to ensure the successful synthesis of these "difficult" sequences.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason that coupling any amino acid to the N-terminus of a proline residue is difficult?
A1: The primary difficulty stems from the fact that proline is a secondary amino acid.[1] Its α-amino group is part of the pyrrolidine ring, making it a secondary amine. This has two major consequences:
-
Reduced Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines due to greater steric hindrance around the nitrogen atom. This slows down the rate of nucleophilic attack on the activated carboxyl group of the incoming amino acid.[2]
-
Steric Hindrance: The rigid ring structure of proline physically obstructs the incoming activated amino acid, making it difficult to achieve the optimal orientation for peptide bond formation.[3] The pKa of proline's nitrogen is also notably higher than that of most other amino acids, which can affect its reactivity.[1]
Q2: How does the "bulkiness" of the incoming amino acid exacerbate this problem?
A2: When an amino acid with a large side chain (e.g., Valine, Isoleucine, Arginine) is being coupled, a "double steric hindrance" problem occurs. The bulky side chain of the incoming amino acid clashes with the already crowded environment of the proline ring. This combined steric interference dramatically slows down the reaction kinetics, often to a point where standard coupling protocols fail to drive the reaction to completion, resulting in a significant portion of the peptide chains having a "missed" or deleted amino acid.[1][4]
Q3: Besides incomplete coupling, what are other common side reactions associated with proline residues in SPPS?
A3: One of the most prevalent side reactions is the formation of diketopiperazine (DKP) . This occurs when a dipeptide is attached to the resin, particularly if the second residue is proline (Xaa-Pro-resin). The N-terminal amine of the first amino acid can perform an intramolecular "back-biting" attack on the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered cyclic dipeptide.[5][6][7] This side reaction is a major cause of yield loss, especially in Fmoc-based synthesis.[7]
Another potential issue is racemization , particularly of the proline residue. While proline itself is less prone to racemization via the common oxazolone mechanism, certain coupling conditions, such as the use of carbodiimides (DCC, DIC) with HOBt in DMF, have been shown to cause significant racemization through the formation of a cyclic carbinol-amine derivative.[8][9]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses common experimental observations and provides a logical workflow to resolve them.
Issue 1: Incomplete Coupling of the Bulky Amino Acid
-
Symptom: A positive Kaiser test (or other amine test) after the coupling step, or mass spectrometry data of the crude peptide showing a significant peak corresponding to a deletion of the bulky amino acid ([M-bulky AA]+).
-
Root Cause: The reaction kinetics are too slow to proceed to completion under standard conditions due to severe steric hindrance.
Solutions & Mitigation Strategies
-
Upgrade Your Coupling Reagent: Standard carbodiimide or even HBTU/PyBOP reagents may be insufficient.[10] Switch to a more potent, high-efficiency coupling reagent.
-
Recommendation: Use uronium/aminium salts that form highly reactive OAt or Oxyma esters, such as HATU , HCTU , or COMU .[10][11][12] These reagents significantly accelerate the formation of the activated ester and its subsequent reaction with the hindered proline amine. COMU offers a comparable reactivity to HATU with an improved safety profile.[10][12]
-
-
Perform a Double Coupling: This is a straightforward and highly effective method to drive the reaction to completion.[1][11][13]
-
Procedure: After the first coupling reaction, drain the vessel, wash the resin with DMF, and then repeat the coupling step with a fresh preparation of the activated amino acid and reagents.
-
-
Increase Reaction Time and/or Temperature:
-
Extended Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve yields for difficult couplings.[10]
-
Elevated Temperature: Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective at overcoming steric barriers by using elevated temperatures (e.g., 75°C) for short periods, which dramatically increases reaction rates.[10][14] Caution must be exercised with conventional heating, as prolonged high temperatures can increase the risk of racemization.[10]
-
Issue 2: Significant Yield Loss at the Beginning of the Synthesis
-
Symptom: Very low overall yield, with mass spectrometry showing the major product is the cleaved dipeptide (Xaa-Pro) or its cyclic form, diketopiperazine.
-
Root Cause: Intramolecular cyclization (DKP formation) of the resin-bound dipeptide. This is most common when Pro is the second residue from the C-terminus.[5][6][7]
Solutions & Mitigation Strategies
-
Use a Sterically Hindered Resin:
-
Utilize a Dipeptide Building Block:
-
Procedure: Instead of coupling Pro first and then the bulky amino acid, use a pre-formed dipeptide (e.g., Fmoc-Val-Pro-OH). This bypasses the vulnerable dipeptide-resin stage entirely, as the next coupling introduces the third amino acid.[7]
-
Issue 3: Detection of Diastereomeric Impurities
-
Symptom: Chiral HPLC analysis or NMR shows the presence of an unwanted diastereomer of the peptide.
-
Root Cause: Racemization of either the proline residue or the incoming bulky amino acid during the activation/coupling step.
Solutions & Mitigation Strategies
-
Optimize Reagent and Base Selection:
-
Avoid Problematic Combinations: Avoid using carbodiimides (DIC/DCC) with HOBt, especially in DMF, for proline-containing sequences.[8][9]
-
Use Low-Racemization Reagents: Reagents based on OxymaPure (like COMU ) are known for their low racemization potential.[9][12]
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.[9]
-
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the resin. The activated species, particularly oxazolone intermediates for non-proline residues, are prone to racemization over time.[9]
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for addressing challenges when coupling a bulky amino acid to proline.
Caption: Troubleshooting workflow for difficult couplings.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric barrier. The table below summarizes the relative effectiveness of common reagents for hindered couplings.
| Coupling Reagent | Activating Group Formed | Relative Reactivity (Hindered) | Key Notes |
| DCC / DIC | O-acylisourea | Low | Inefficient for hindered couplings; generates insoluble DCU byproduct (DCC).[10] |
| HBTU / PyBOP | OBt ester | Moderate | Often insufficient for very hindered residues. HBTU is a common default but may fail in this context.[10] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing effect of the chlorine atom.[10] |
| HATU / PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity and catalytic effect of the OAt group.[10] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU, with an improved safety profile (non-explosive).[10][12] |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of a Bulky Amino Acid using HATU
This protocol is designed to maximize the coupling efficiency of a sterically hindered amino acid (e.g., Fmoc-Val-OH) onto a resin-bound peptide ending in proline.
Materials:
-
Fmoc-deprotected peptide-resin (ending in Pro)
-
Fmoc-protected bulky amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous DMF
Methodology:
First Coupling:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the proline residue is fully removed and the resin has been washed thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution and agitate for 1-5 minutes to pre-activate.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for 45-60 minutes at room temperature.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
Second Coupling: 6. Repeat Activation: Prepare a fresh solution of activated amino acid as described in step 2. 7. Repeat Coupling: Add the fresh solution to the resin and agitate for another 45-60 minutes. 8. Final Wash: Drain the vessel and wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next deprotection step or final cleavage. 9. Confirmation: Before proceeding, it is advisable to take a small sample of resin beads and perform a qualitative amine test (e.g., Kaiser test) to confirm the absence of free amines.
Protocol 2: Loading Fmoc-Pro-OH onto 2-Chlorotrityl Chloride Resin to Minimize DKP Formation
This protocol is for the first step of a synthesis where proline is the C-terminal residue.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Pro-OH (1.5 equivalents relative to resin functionalization)
-
DIPEA (3.0 equivalents)
-
Anhydrous DCM
-
Methanol (for capping)
Methodology:
-
Resin Swelling: Swell the 2-CTC resin in DCM for at least 30 minutes in the reaction vessel.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Pro-OH in DCM.
-
Coupling: Drain the DCM from the swollen resin. Add the Fmoc-Pro-OH solution, followed by the DIPEA. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To quench any remaining reactive chlorotrityl sites, add a small amount of methanol (approx. 0.8 mL per gram of resin) and agitate for 30 minutes.
-
Washing: Drain the vessel and wash the resin sequentially with DCM, DMF, and finally DCM again. Dry the resin under vacuum.
-
Loading Determination (Optional but Recommended): The final loading can be determined by treating a small, weighed amount of dried resin with 20% piperidine in DMF and measuring the UV absorbance of the cleaved dibenzofulvene-piperidine adduct.
Mechanistic Diagrams
Caption: Steric hindrance in coupling bulky amino acids to proline.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. Available at: [Link]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]
-
Full article: Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis Online. Available at: [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. Available at: [Link]
-
Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. ResearchGate. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CD BioGlyco. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]
-
N-Terminal Modification of Proteins with o-Aminophenols. PMC - NIH. Available at: [Link]
-
Various combinations of amino acid derivatives and proline used as catalysts for conjugate additions. ResearchGate. Available at: [Link]
-
Molecular insights into protein synthesis with proline residues. PMC - NIH. Available at: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
-
Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. YouTube. Available at: [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. peptide.com [peptide.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Scientist's Comparative Guide to HPLC Analysis of Fmoc-Val-Pro-OH Purity
In the synthesis of therapeutic peptides and complex organic molecules, the purity of starting materials is not merely a quality metric; it is the foundation upon which the entire synthetic strategy and the ultimate success of the product depend. For drug development professionals, the dipeptide Fmoc-Val-Pro-OH represents a common yet critical building block where seemingly minor impurities can propagate through a synthesis, leading to challenging purification steps and potentially immunogenic side products.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment of this compound, contextualized against alternative and orthogonal methods. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to ensure robust and reliable purity determination.
The Gold Standard: Reverse-Phase HPLC for Chemical Purity
Reverse-Phase HPLC (RP-HPLC) is the predominant method for assessing the chemical purity of Fmoc-protected amino acids and peptides.[1][2] Its power lies in its high resolving capability, which can separate molecules with very subtle structural differences.[3]
The separation of this compound from its potential impurities is primarily driven by differences in hydrophobicity.
-
The Analyte: this compound possesses a strongly hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and a moderately hydrophobic valine side chain. The proline residue and the C-terminal carboxylic acid contribute hydrophilic character.
-
The Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this analysis. Its long alkyl chains create a non-polar environment that retards the movement of hydrophobic molecules.
-
The Mobile Phase: A gradient of a polar solvent (typically water) and a less polar organic solvent (typically acetonitrile) is used. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is critical. TFA serves two purposes: it protonates residual silanol groups on the silica backbone to prevent peak tailing and forms an ion pair with the positively charged amine (if any) and helps to sharpen the peaks of acidic compounds like the target molecule.[4]
As the percentage of acetonitrile in the mobile phase increases, the mobile phase becomes more hydrophobic, competing more effectively with the stationary phase for the analyte and causing it to elute. Impurities that are more hydrophobic than this compound (e.g., molecules with deletion of the hydrophilic proline) will be retained longer, while more polar impurities (e.g., those lacking the Fmoc group) will elute earlier.
Trust in an analytical method is built upon its validation. The following protocol is designed as a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which require demonstration of specificity, linearity, accuracy, and precision to be suitable for its intended purpose.[5][6][7][8]
Objective: To determine the chemical purity of this compound and separate it from common synthesis-related impurities.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[9]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm or 301 nm. The Fmoc group has strong absorbance maxima around these wavelengths.[10][11] The peak at 301 nm is sharp, making it sensitive to wavelength accuracy.[11]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method should be validated to demonstrate linearity over a range of concentrations (e.g., 70% to 130% of the test concentration), accuracy (by spiking with known impurities or using a reference standard), and precision (repeatability of injections).[6]
Comparative Analysis: Orthogonal and Advanced Methodologies
While RP-HPLC is the gold standard, a high purity value does not guarantee the absence of co-eluting impurities or stereoisomers.[1] Orthogonal methods, which separate components based on different chemical or physical principles, are essential for a comprehensive purity profile.[12][13][14]
| Method | Principle of Separation | Resolution | Speed | Information Provided | Best For |
| RP-HPLC | Hydrophobicity | High | Moderate | Chemical Purity (Area %) | Routine QC, stability testing |
| UPLC | Hydrophobicity (sub-2 µm particles) | Very High | Fast | Chemical Purity (Area %) | High-throughput screening, complex impurity profiles[15][16] |
| LC-MS | Hydrophobicity + Mass-to-Charge Ratio | High | Moderate | Chemical Purity, Impurity ID, Sequence Confirmation | Impurity identification, degradation studies[17][18] |
| Chiral HPLC | Enantioselectivity (Chiral Stationary Phase) | High (for enantiomers) | Slow | Enantiomeric Purity (%ee) | Assessing racemization, confirming stereochemical integrity[19][20] |
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm) and higher pressures.[9] This results in significantly faster analysis times and improved resolution, which can be crucial for separating closely eluting impurities.[15][16] While the initial capital cost is higher, the reduced solvent consumption and increased throughput can be cost-effective in the long run.[9] However, UPLC systems are more sensitive to sample cleanliness and require more stringent filtration (e.g., 0.2 µm) to prevent column clogging.[9]
For a research and development setting, simply knowing the percentage of an impurity is insufficient; its identity is critical. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[17] As peaks elute from the column, they are ionized and their mass-to-charge ratio is determined.
Causality: This technique is invaluable for identifying common impurities in this compound synthesis, such as:
-
Deletion sequences: (e.g., Fmoc-Val-OH).
-
Diketopiperazine formation: A common side reaction involving the C-terminal dipeptide.[21]
-
Incomplete deprotection: Residual protecting groups from synthesis.[4]
By using tandem MS (MS/MS), fragmentation patterns can be generated to confirm the sequence of the impurity, providing definitive structural information that UV detection alone cannot.[17][22]
The biological activity of peptides is critically dependent on their stereochemistry. Racemization of either the valine or proline residue during synthesis can lead to the formation of diastereomers that may be difficult to separate by standard RP-HPLC.[1] Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with enantiomers, allowing for their separation.[19][20]
Expert Insight: For this compound, analyzing the enantiomeric purity is crucial. Proline's unique cyclic structure can influence the conformation of the peptide bond, and its D-isomer can be a significant process-related impurity.[23][24][25] A dedicated chiral method is the only definitive way to quantify the enantiomeric excess (ee) and ensure the stereochemical integrity of the starting material.[19]
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The purity assessment of this compound is a multi-faceted task that requires a scientifically sound and risk-based approach.
-
For routine quality control and release testing, a validated RP-HPLC method offers a robust, reliable, and cost-effective solution for determining chemical purity.
-
When higher throughput or resolution of complex impurity profiles is required, UPLC is the superior choice, providing faster and more detailed separations. [16]* During process development, stability studies, or troubleshooting, the use of LC-MS is indispensable. It provides the definitive structural information needed to identify unknown impurities and understand degradation pathways.
-
To ensure the stereochemical integrity of the material, an orthogonal Chiral HPLC method is mandatory. This is a critical quality attribute that cannot be overlooked, as diastereomeric impurities can impact the biological activity and safety of the final peptide product.
By employing RP-HPLC as the primary workhorse and supplementing it with orthogonal techniques like LC-MS and Chiral HPLC when necessary, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this vital synthetic building block.
References
- Vertex AI Search Result. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC - NIH.
- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
- BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
- Waters Corporation. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Gąsior, J., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy.
- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC....
- ResolveMass Laboratories Inc. (2025). How to Identify Unknown Peptides by LCMS Testing.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
- Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
- Hearn, M. T. (2001). Peptide Analysis by Rapid, Orthogonal Technologies With High Separation Selectivities and Sensitivities. PubMed.
- ResearchGate. Figure S5 . UV-vis spectra of A. Fmoc-F 5 -Phe-PEG and B. Fmoc-F 5...
- Scocchi, M., et al. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC.
- Waters Corporation. Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography.
- Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- Wang, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC.
- Vapourtec. Fmoc-UV Detector.
- Waters Corporation. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies.
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- ACS Publications. (2017). Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry. Analytical Chemistry.
- NIH. (2024). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC.
- Almac. Impurity Identification by Peptide Sequencing using 2D-LC MS/MS.
- ICH. Quality Guidelines.
- Subiros-Funosas, R., et al. (2017). Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC - NIH.
- Gerlach, T., et al. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - Frontiers.
- Cygnus Technologies. Orthogonal Methods.
- Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
- ResearchGate. 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo.
- NIH. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?.
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- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide analysis by rapid, orthogonal technologies with high separation selectivities and sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Fmoc-Val-Pro-OH
For researchers, synthetic chemists, and drug development professionals engaged in peptide science, the precise characterization of building blocks is paramount to the success of subsequent synthetic endeavors and the ultimate purity of the final active pharmaceutical ingredient. Fmoc-Val-Pro-OH, a crucial dipeptide intermediate, presents a unique analytical challenge due to its N-terminal protecting group and the conformational rigidity imparted by the proline residue. This guide provides an in-depth technical comparison of mass spectrometry with other analytical techniques for the comprehensive characterization of this compound, grounded in established scientific principles and practical experimental insights.
The Central Role of Mass Spectrometry in Peptide Analysis
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of peptides and proteins.[1] Its exceptional sensitivity and ability to provide precise molecular weight information make it indispensable for confirming the identity of synthetic peptides and identifying potential impurities.[1] When coupled with tandem mass spectrometry (MS/MS), it offers the capability to elucidate the primary structure of a peptide through controlled fragmentation, providing a high degree of confidence in its sequence.
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of peptides, as it allows for the generation of intact molecular ions in the gas phase with minimal fragmentation.[2] This is crucial for accurately determining the molecular weight of the parent molecule.
Unraveling the Structure: ESI-MS/MS Fragmentation of this compound
While an experimental mass spectrum for this compound is not publicly available, we can confidently predict its fragmentation pattern based on well-established principles of peptide fragmentation in tandem mass spectrometry. The fragmentation of protonated peptides primarily occurs along the peptide backbone, leading to the formation of b- and y-type ions. The presence of the N-terminal Fmoc group and the C-terminal proline residue will significantly influence the observed fragmentation pathways.
The expected molecular weight of this compound (C₂₅H₂₈N₂O₅) is 436.51 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 437.52.
Upon collision-induced dissociation (CID) in an MS/MS experiment, we anticipate the following key fragmentation events:
-
Loss of the Fmoc group: The most prominent fragmentation will likely be the cleavage of the bond between the fluorenylmethoxycarbonyl (Fmoc) group and the valine residue. This will result in a neutral loss of 222.25 Da (C₁₅H₁₀O₂), leading to the formation of the unprotected dipeptide ion [Val-Pro-OH+H]⁺ at m/z 215.27.
-
Formation of b- and y-ions: Cleavage of the peptide bond between valine and proline will generate characteristic b and y ions.
-
The b₁ ion , corresponding to the Fmoc-Val⁺ fragment, would be expected at m/z 338.39.
-
The y₁ ion , corresponding to the Pro-OH⁺ fragment, would be expected at m/z 116.12.
-
-
Proline-specific fragmentation: The presence of proline often directs fragmentation to the N-terminal side of the proline residue. This "proline effect" can lead to a more intense y-ion series.
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often necessitates the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information.
| Feature | Mass Spectrometry (ESI-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and structural information (fragmentation) | Purity and quantification | Unambiguous structure and stereochemistry |
| Sensitivity | High (femtomole to picomole) | Moderate (picomole to nanomole) | Low (micromole to millimole) |
| Specificity | High for mass, moderate for isomers | Moderate (retention time) | Very high (unique spectral fingerprint) |
| Impurity Detection | Excellent for detecting impurities with different masses | Good for detecting impurities with different polarities | Excellent for identifying and quantifying structurally similar impurities |
| Quantitative Analysis | Possible with internal standards, but can be complex | Excellent with external calibration | Excellent with internal standards |
| Throughput | High | High | Low |
Key Insights from the Comparison:
-
Mass Spectrometry is unparalleled for its speed, sensitivity, and ability to confirm the molecular weight and sequence of the target dipeptide. It is the go-to technique for initial confirmation of synthesis success and for identifying unexpected byproducts.[1]
-
HPLC-UV is the workhorse for assessing the purity of the synthesized this compound.[3] The Fmoc group has a strong UV chromophore, making UV detection highly effective.[4] It excels at separating the desired product from starting materials, reagents, and most process-related impurities.
-
NMR Spectroscopy provides the most detailed structural information, including confirmation of the correct stereochemistry of the amino acid residues. While less sensitive and with lower throughput than MS and HPLC, it is the gold standard for unambiguous structure elucidation and can be crucial for identifying and characterizing isomeric impurities that may be indistinguishable by mass spectrometry alone.[5]
For a robust quality control strategy, a multi-faceted approach is recommended. Initial screening and identity confirmation are best performed by LC-MS. Purity is most accurately assessed by HPLC-UV, and for definitive structural confirmation, particularly for reference standards, NMR is indispensable.[5]
Experimental Protocols
Synthesis of this compound
A standard approach for the synthesis of this compound involves the coupling of Fmoc-Val-OH to Proline. A common method is solution-phase peptide synthesis.
Step-by-Step Methodology:
-
Activation of Fmoc-Val-OH: Dissolve Fmoc-Val-OH in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the reaction mixture at 0°C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve L-Proline in an appropriate solvent system, which may include a mixture of water and an organic solvent like dioxane, and add a base such as sodium bicarbonate to deprotonate the carboxylic acid. Slowly add the activated Fmoc-Val-OH solution to the proline solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter to remove any precipitated urea byproduct (if DCC was used). Acidify the filtrate with a dilute acid (e.g., 1N HCl) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.[6]
Workflow for this compound Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
ESI-MS/MS Analysis of this compound
This protocol provides a general procedure for the characterization of this compound using a standard electrospray ionization tandem mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified this compound in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid.[7] The formic acid aids in the protonation of the analyte.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent flow rate (e.g., 5-10 L/min at 250-350 °C).
-
Nebulizer Pressure: Adjust to obtain a stable spray (e.g., 20-40 psi).
-
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-1000). This will confirm the presence of the [M+H]⁺ ion at m/z 437.52.
-
MS/MS Scan:
-
Select the [M+H]⁺ ion (m/z 437.52) as the precursor ion for fragmentation.
-
Apply collision energy (the exact value will need to be optimized for the specific instrument, but a starting point could be 15-30 eV).
-
Acquire the product ion spectrum (MS2) to observe the fragment ions.
-
-
Data Analysis: Analyze the MS/MS spectrum to identify the characteristic fragment ions as predicted in the fragmentation pathway section.
Workflow for ESI-MS/MS Analysis
Caption: Step-by-step workflow for the ESI-MS/MS analysis of this compound.
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic application of mass spectrometry, HPLC, and NMR spectroscopy. Mass spectrometry, particularly ESI-MS/MS, provides rapid and sensitive confirmation of molecular weight and primary structure. HPLC-UV is the method of choice for purity assessment, while NMR offers unparalleled detail for unambiguous structural elucidation. By understanding the strengths and limitations of each technique and applying them strategically, researchers can ensure the quality and integrity of this vital peptide building block, paving the way for successful and reproducible scientific outcomes.
References
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Waters Corporation. (n.d.). Quantitative Peptide Mapping by (U)HPLC and Solvere. Retrieved from [Link]
-
GenicBio. (2023, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
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Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
Górka, J., Głodkowska-Mrówka, E., & Wierzbicki, M. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3845. [Link]
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Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
- Unknown Author. (n.d.). Applications of ESI-MS for peptides.
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
-
Zhang, Y., et al. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. The Journal of Organic Chemistry, 80(17), 8846–8854. [Link]
- Rehůlka, P., et al. (2015). Analysis of Peptide Mixtures for Proteomics Research Using LC–ESI-MS with a Simple Microgradient Device.
-
Collett, J. R., & Squier, T. C. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 108, 10.25.1–10.25.24. [Link]
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(1), 235-243. [Link]
- Geva, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Shaw, J. B., et al. (2016). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 13(2), 115–118. [Link]
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A Comparative Guide to Fmoc-Val-Pro-OH and Boc-Val-Pro-OH in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true for "difficult sequences," which are prone to aggregation and side reactions. The Val-Pro motif is a well-known example of a sequence that can present synthetic challenges. This guide provides an in-depth, objective comparison of two commonly used dipeptide building blocks for incorporating this sequence: Fmoc-Val-Pro-OH and Boc-Val-Pro-OH. We will explore the fundamental chemical principles of the Fmoc and Boc strategies, present supporting experimental data, and offer field-proven insights to guide researchers in making the optimal choice for their specific application.
The Significance of Protecting Groups in SPPS
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1] To ensure the correct sequence is assembled, the α-amino group of the incoming amino acid must be temporarily protected. This protecting group is then removed (deprotected) to allow for the next coupling reaction. The two most dominant strategies in SPPS are based on the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups.[2] The core difference between these two approaches lies in their orthogonal deprotection chemistries: the Fmoc group is labile to basic conditions, while the Boc group is removed by acid.[][4] This fundamental distinction has significant implications for the entire synthesis workflow.
Chemical Properties and Deprotection Mechanisms
This compound: The Base-Labile Strategy
The Fmoc group is a bulky, aromatic moiety that protects the α-amino group of the valine residue in this compound.[5]
Deprotection Mechanism: The removal of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide chain.[8][9]
Boc-Val-Pro-OH: The Acid-Labile Strategy
The Boc group is a smaller, aliphatic protecting group used in Boc-Val-Pro-OH.[]
Deprotection Mechanism: The Boc group is removed under acidic conditions, typically with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM).[11][12] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[13] This intermediate then readily decarboxylates to yield the free amine of the peptide chain.[11][13]
Comparative Analysis of Performance in SPPS
The choice between this compound and Boc-Val-Pro-OH has a direct impact on several key aspects of peptide synthesis.
Coupling Efficiency
Valine is a β-branched amino acid, which can lead to steric hindrance during the coupling reaction, potentially resulting in incomplete acylation.[14] The Val-Pro sequence can be particularly challenging due to the conformational rigidity imparted by the proline residue.[15] Both this compound and Boc-Val-Pro-OH can exhibit coupling difficulties, often necessitating the use of stronger coupling reagents or extended reaction times.
| Feature | This compound | Boc-Val-Pro-OH |
| Typical Coupling Reagents | HBTU, HATU, HCTU, COMU | DCC/HOBt, HBTU |
| Common Solvents | DMF, NMP | DCM, DMF |
| Strategies for Difficult Couplings | Double coupling, use of pseudoproline dipeptides, microwave assistance | In situ neutralization protocols, use of chaotropic salts |
Side Reactions
The Val-Pro sequence at the N-terminus of a growing peptide chain is particularly susceptible to the formation of a diketopiperazine (DKP).[16] This intramolecular cyclization reaction results in the cleavage of the dipeptide from the resin, leading to a truncated final product.
Diketopiperazine (DKP) Formation: This side reaction is a significant concern in Fmoc-based SPPS.[17] The basic conditions used for Fmoc deprotection can catalyze the intramolecular attack of the newly liberated N-terminal amine on the adjacent amide bond, leading to the formation of the stable six-membered DKP ring.[16][18] The rate of DKP formation is sequence-dependent, with Pro at the second position significantly increasing the propensity for this side reaction.[18][19] In Boc-based SPPS, the acidic deprotection conditions and subsequent neutralization step are generally less conducive to DKP formation.
Racemization: Racemization, or epimerization, of the chiral center of the amino acid can occur during peptide synthesis, particularly during the activation step of the carboxyl group.[20] While both strategies can experience racemization, the choice of coupling reagents and additives plays a crucial role in minimizing this side reaction.[21] The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization.[21][22]
| Side Reaction | This compound | Boc-Val-Pro-OH |
| Diketopiperazine Formation | Higher risk due to base-catalyzed cyclization after deprotection.[16][17] | Lower risk as acidic deprotection and in situ neutralization are less favorable for DKP formation. |
| Racemization | Can be minimized with appropriate coupling reagents and additives (e.g., HOBt).[21][22] | Can also be controlled with suitable coupling protocols. |
Experimental Protocols
Fmoc-SPPS Deprotection Workflow
Caption: Fmoc deprotection workflow.
Step-by-Step Protocol:
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Boc-SPPS Deprotection Workflow
Caption: Boc deprotection and neutralization workflow.
Step-by-Step Protocol:
-
Swell the peptide-resin in DCM.
-
Drain the solvent.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[11]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralize the resin by washing with a solution of 5% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM to remove excess base and salts.
Conclusion and Recommendations
The choice between this compound and Boc-Val-Pro-OH is a strategic one that depends on the specific peptide sequence and the overall synthetic goals.
This compound is generally preferred for:
-
Compatibility with automated synthesis: The milder reaction conditions and real-time monitoring capabilities of the Fmoc strategy are well-suited for automated peptide synthesizers.[]
-
Synthesis of peptides with acid-sensitive residues: The base-labile nature of the Fmoc group avoids repeated exposure to strong acids, which can be detrimental to certain amino acid side chains.[]
Boc-Val-Pro-OH may be the better choice when:
-
Minimizing diketopiperazine formation is critical: For sequences highly prone to DKP formation, the Boc strategy can offer a significant advantage.
-
Working with base-sensitive functionalities: The acidic deprotection conditions of the Boc strategy are compatible with base-labile protecting groups.[]
Ultimately, the optimal choice requires careful consideration of the entire peptide sequence and the potential for side reactions. For "difficult" sequences containing the Val-Pro motif, it is often advisable to perform small-scale test syntheses with both dipeptides to empirically determine the most effective approach.
References
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]. [Accessed January 16, 2026]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]. [Accessed January 16, 2026]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]. [Accessed January 16, 2026]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]. [Accessed January 16, 2026]
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available from: [Link]. [Accessed January 16, 2026]
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YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]. [Accessed January 16, 2026]
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LifeTein®. Basic Peptides synthesis introduction. Available from: [Link]. [Accessed January 16, 2026]
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National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]. [Accessed January 16, 2026]
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Slideshare. T boc fmoc protocols in peptide synthesis. Available from: [Link]. [Accessed January 16, 2026]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]. [Accessed January 16, 2026]
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ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Available from: [Link]. [Accessed January 16, 2026]
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ACS Publications. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. Available from: [Link]. [Accessed January 16, 2026]
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MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]. [Accessed January 16, 2026]
-
National Institutes of Health. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Available from: [Link]. [Accessed January 16, 2026]
-
PubMed. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Available from: [Link]. [Accessed January 16, 2026]
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PubMed. Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]. [Accessed January 16, 2026]
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Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.. Available from: [Link]. [Accessed January 16, 2026]
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Science. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Available from: [Link]. [Accessed January 16, 2026]
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PubMed. Kinetics of diketopiperazine formation using model peptides. Available from: [Link]. [Accessed January 16, 2026]
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AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]. [Accessed January 16, 2026]
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The Crucial Role of Fmoc-Val-OH in Modern Peptide Synthesis. Available from: [Link]. [Accessed January 16, 2026]
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Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]. [Accessed January 16, 2026]
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National Institutes of Health. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Available from: [Link]. [Accessed January 16, 2026]
-
Royal Society of Chemistry. The road to the synthesis of “difficult peptides”. Available from: [Link]. [Accessed January 16, 2026]
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ResearchGate. DKP formation mechanism.. Available from: [Link]. [Accessed January 16, 2026]
-
National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]. [Accessed January 16, 2026]
-
Ovid. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Available from: [Link]. [Accessed January 16, 2026]
-
ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. Available from: [Link]. [Accessed January 16, 2026]
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ResearchGate. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]. [Accessed January 16, 2026]
-
ResearchGate. Dependence of stepwise SPPS yield on coupling efficiency (A) and number.... Available from: [Link]. [Accessed January 16, 2026]
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National Institutes of Health. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Available from: [Link]. [Accessed January 16, 2026]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]. [Accessed January 16, 2026]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available from: [Link]. [Accessed January 16, 2026]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]. [Accessed January 16, 2026]
-
ResearchGate. (PDF) Racemization in peptide synthesis. Available from: [Link]. [Accessed January 16, 2026]
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A Senior Application Scientist's Guide to Alternative Coupling Reagents for Fmoc-Val-Pro-OH Synthesis
Abstract
The synthesis of peptides containing the Fmoc-Val-Pro-OH motif is a notorious challenge in solid-phase peptide synthesis (SPPS). This difficulty arises from the cumulative steric hindrance of the bulky valine side chain and the rigid, secondary amine structure of proline, which reduces its nucleophilicity.[1][2] Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. This guide provides a comprehensive comparison of alternative coupling reagents, moving beyond standard carbodiimides to evaluate modern onium salt-based activators. We will delve into the mechanistic rationale behind their efficacy, present comparative performance data, and provide detailed, field-tested protocols to empower researchers to overcome this critical synthetic hurdle.
The Underlying Challenge: Steric Hindrance and Reduced Nucleophilicity
The formation of a peptide bond requires the nucleophilic attack of an N-terminal amine on an activated C-terminal carboxyl group.[3][4] The Fmoc-Val-Pro coupling presents a "perfect storm" of steric and electronic challenges:
-
Steric Hindrance: The isopropyl group of Valine creates a significant steric shield around its carboxyl group, impeding the approach of the coupling reagent for activation and the subsequent approach of the proline nitrogen.
-
Reduced Nucleophilicity: Proline's α-amino group is a secondary amine constrained within a pyrrolidine ring. This conformation makes it a weaker nucleophile compared to the primary amines of other proteinogenic amino acids, slowing reaction kinetics.[2]
-
Aggregation: Proline-rich sequences are known to promote peptide chain aggregation on the solid support, which can physically block reactive sites and prevent efficient reagent diffusion.[1]
Overcoming these obstacles requires a coupling strategy that maximizes the reactivity of the activated species while minimizing side reactions, most notably racemization of the valine residue.[5]
Caption: Steric and electronic factors complicating Fmoc-Val-Pro coupling.
A Mechanistic Overview of Modern Coupling Reagents
Modern coupling reagents are predominantly "onium-type" salts, which have largely superseded older methods due to their high reactivity and ability to suppress racemization, especially when used with additives.[4][6] They fall into two main categories: aminium/uronium salts and phosphonium salts.
Aminium/Uronium Salts
These reagents, such as HBTU, HATU, and COMU, function by reacting with the deprotonated carboxyl group of the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive active ester.[3] The choice of the leaving group (HOBt, HOAt, OxymaPure) incorporated into the reagent is critical for both reactivity and suppression of side reactions.
Phosphonium Salts
Characterized by a central phosphorus atom, reagents like PyBOP activate the carboxyl group in a similar fashion to aminium salts.[7] A key advantage of phosphonium salts is that they do not possess the ability to react with the free amino group of the incoming nucleophile.[7] This prevents a common side reaction known as guanidinylation, which can be problematic with aminium salts, especially if they are used in excess or if carboxyl activation is slow.[7][8]
Caption: Generalized workflow for onium salt-mediated peptide coupling.
Comparative Analysis of High-Efficiency Coupling Reagents
For a challenging coupling like this compound, standard DIC/HOBt is often insufficient. The following reagents represent superior alternatives.
HATU: The Gold Standard for Hindered Systems
-
Mechanism: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) generates a highly reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the aminolysis step. This makes HATU exceptionally effective for sterically hindered couplings.[9][10]
-
Advantages: High reactivity, fast kinetics, and excellent racemization suppression.[9]
-
Disadvantages: Higher cost compared to other reagents. The HOAt core is derived from a benzotriazole, which carries safety concerns regarding potential explosiveness.[4] Can cause guanidinylation if used improperly.[11]
HCTU: A More Reactive Benzotriazole Alternative
-
Mechanism: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is an aminium salt based on 6-chloro-HOBt. The electron-withdrawing chlorine atom increases the acidity of the leaving group, leading to higher reaction rates compared to HBTU.[4]
-
Advantages: More cost-effective than HATU, with reactivity that is often superior to HBTU.[12]
-
Disadvantages: Shares the same safety concerns as other benzotriazole-based reagents.
COMU: The Safer, High-Performance Successor
-
Mechanism: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure. It was developed as a non-explosive, safer alternative to HBTU/HATU.[8][13] COMU's performance is comparable, and in some cases superior, to HATU, particularly with microwave-assisted synthesis.[4][14]
-
Advantages: Excellent safety profile (non-explosive), high solubility, reduced allergenic potential, and coupling efficiency comparable to HATU.[4][13]
-
Disadvantages: Solutions can have limited stability, particularly in the presence of water.[15]
PyBOP: The Reliable Phosphonium Workhorse
-
Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt that generates an OBt active ester. It is a non-carcinogenic alternative to the original BOP reagent.[4][7]
-
Advantages: Its primary benefit is the complete absence of guanidinylation side reactions, making it ideal for situations requiring an excess of coupling reagent.[7] It is a robust and reliable reagent.
-
Disadvantages: Generally considered less reactive than HATU or COMU for the most challenging couplings.
Data Presentation: Reagent Performance Summary
The selection of a coupling reagent is a balance of reactivity, cost, safety, and side-reaction profile. The following table synthesizes data from various studies on difficult peptide sequences to provide a comparative overview.
| Reagent | Reagent Type | Leaving Group | Relative Reactivity | Racemization Suppression | Guanidinylation Risk | Safety Profile |
| DIC/Oxyma | Carbodiimide | OxymaPure | Moderate | Good[15][16] | None | Good |
| HCTU | Aminium | 6-Cl-HOBt | High[4] | Very Good | Moderate | Benzotriazole Hazard |
| HATU | Aminium | HOAt | Very High[9] | Excellent[9] | Moderate[11] | Benzotriazole Hazard |
| COMU | Uronium | OxymaPure | Very High[4][13] | Excellent[8][17] | Moderate | Excellent (Non-explosive) |
| PyBOP | Phosphonium | HOBt | High | Very Good | None [7] | Good |
Recommended Experimental Protocols
Success in coupling this compound hinges on optimized reaction conditions. For sterically hindered couplings, it is standard practice to use higher equivalents of reagents and longer coupling times or double coupling strategies.[1][2]
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed to maximize coupling efficiency for the most challenging sequences.
-
Resin Preparation: Swell the proline-bound resin (0.1 mmol scale) in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) to remove all residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), in DMF (2 mL).
-
Base Addition & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture, vortex briefly, and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring & Washing: Perform a colorimetric test (e.g., Isatin test, as the Kaiser test is unsuitable for proline) to confirm the absence of free secondary amines.[1] Wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).
-
Optional Double Coupling: If the monitoring test indicates incomplete reaction, repeat steps 3-6 with a fresh solution of activated Fmoc-Val-OH for another 2 hours.[1]
Protocol 2: Safe and Efficient Coupling using COMU
This protocol offers performance comparable to HATU with a superior safety profile.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH (0.5 mmol, 5 eq.) and COMU (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Base Addition & Coupling: Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture. The solution may change color. Immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1.5-3 hours at room temperature. COMU often exhibits faster kinetics than HBTU/PyBOP.
-
Monitoring & Washing: Follow step 6 from Protocol 1.
Conclusion and Authoritative Recommendations
For the particularly arduous task of coupling this compound, moving beyond traditional reagents is not just recommended, but essential for achieving high purity and yield.
-
For Maximum Reactivity: HATU remains the benchmark for performance in sterically demanding couplings, albeit at a higher cost and with associated safety considerations.[9]
-
For a Balance of Safety and Performance: COMU is the highly recommended alternative. It provides reactivity on par with HATU without the explosive hazard of benzotriazole-based reagents, making it an ideal choice for both routine and challenging syntheses in a modern laboratory.[4][8][13]
-
To Eliminate Guanidinylation: When side reactions are a primary concern, or when using a large excess of reagent is necessary (e.g., in fragment condensation), a phosphonium salt like PyBOP is the most reliable choice.[7]
Ultimately, the choice of reagent should be guided by the specific requirements of the synthesis, available budget, and laboratory safety protocols. By employing the advanced reagents and optimized protocols detailed in this guide, researchers can confidently address the Fmoc-Val-Pro challenge and improve the overall efficiency of their peptide synthesis workflows.
References
- N/A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Al-Warhi, T. I., et al. (n.d.). Recent development in peptide coupling reagents. ResearchGate.
- BenchChem. (n.d.). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents.
- BenchChem. (n.d.). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- N/A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development.
- N/A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- N/A. (n.d.). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.
- BenchChem. (n.d.). A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- N/A. (n.d.). Phosphonium coupling. Wikipedia.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). preventing racemization of Fmoc-D-Val-OH during activation.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- N/A. (2025). Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents.
- N/A. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- N/A. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- N/A. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- N/A. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- N/A. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
The Alchemist's Dilemma: A Comparative Guide to Suppressing Diketopiperazine Formation in Val-Pro Containing Peptides
Introduction: The Proline Problem in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple act of linking amino acids can be fraught with challenges. Among the most notorious of these is the synthesis of sequences containing a C-terminal Proline, particularly when preceded by a sterically hindered residue like Valine. The Val-Pro motif, while common in bioactive peptides, is a well-known precursor to a devastating side reaction: the formation of a cyclic dipeptide known as a diketopiperazine (DKP).
This intramolecular cyclization leads to the cleavage of the dipeptide from the resin support, resulting in a truncated peptide and significantly reduced overall yield.[1][2] The reaction is particularly prevalent in the widely used Fmoc/tBu strategy, where the basic conditions required for Fmoc deprotection act as a catalyst for this unwanted cyclization.[1] This guide provides a comprehensive comparison of the various strategies developed to outsmart this chemical conundrum, moving beyond the traditional concept of scavengers to a more holistic approach of strategic intervention. Our focus will be on providing the underlying chemical rationale and experimental evidence to empower researchers to make informed decisions for their specific synthetic needs.
The Mechanism of Diketopiperazine Formation: A Vicious Cycle
Understanding the enemy is the first step to defeating it. Diketopiperazine formation is an intramolecular nucleophilic attack of the deprotected N-terminal amine of the second amino acid (Valine) on the ester linkage of the first amino acid (Proline) to the resin.[1][3] The unique cyclic structure of Proline induces a cis-amide bond conformation, which pre-organizes the dipeptide in a conformation that is highly favorable for this intramolecular attack. The presence of a base, such as piperidine used for Fmoc removal, deprotonates the N-terminal amine, turning it into a potent nucleophile that readily attacks the C-terminal ester, cleaving the dipeptide from the resin as a stable six-membered ring.
Caption: Mechanism of Diketopiperazine (DKP) formation in SPPS.
Comparative Analysis of Suppression Strategies
While traditional scavengers, typically used during the final cleavage step to mop up reactive carbocations, are ineffective against DKP formation, a range of strategic interventions can be employed during the synthesis to minimize this side reaction. The following sections provide a comparative overview of these strategies.
Strategic Resin Selection: The Power of Steric Hindrance
The choice of solid support is a critical first line of defense against DKP formation.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is the most widely recommended resin for sequences prone to DKP formation.[2][4] The extreme steric bulk of the 2-chlorotrityl linker physically shields the ester bond from the nucleophilic attack of the deprotected N-terminal amine, thereby significantly suppressing the cyclization reaction.[3][4]
-
Wang Resin and other p-Alkoxybenzyl Ester Resins: These resins are more susceptible to DKP formation due to the lower steric hindrance around the ester linkage.[5]
| Resin Type | Steric Hindrance | DKP Suppression Efficacy | Key Consideration |
| 2-Chlorotrityl Chloride (2-CTC) | High | Excellent | Highly recommended for DKP-prone sequences.[2][4] |
| Wang Resin | Low | Poor | Avoid for C-terminal Proline sequences. |
| Sieber Amide Resin | N/A (Amide Linkage) | Excellent | For C-terminal amides, the amide bond is less susceptible to nucleophilic attack than the ester bond. |
Dipeptide Coupling: Bypassing the Problem
A highly effective, albeit potentially more costly, strategy is to introduce the problematic Val-Pro sequence as a pre-synthesized dipeptide unit (e.g., Fmoc-Val-Pro-OH).
-
Mechanism of Action: By coupling the dipeptide in a single step, the vulnerable dipeptide-on-resin intermediate is completely bypassed. The N-terminal amine of the Valine residue is protected throughout the coupling, eliminating the possibility of intramolecular cyclization.[4]
-
Advantages:
-
Virtually eliminates DKP formation for that specific junction.
-
Can improve the overall efficiency of the synthesis.
-
-
Disadvantages:
-
Commercial availability and cost of the required dipeptide.
-
Potential for racemization at the C-terminal amino acid of the dipeptide during activation, although this is less of a concern with Proline.
-
Modification of Deprotection Conditions: A Gentler Approach
The standard 20% piperidine in DMF for Fmoc removal is often too harsh for DKP-prone sequences. Milder conditions can significantly reduce the extent of this side reaction.
-
Alternative Base Cocktails: A study has shown that a mixture of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can drastically reduce DKP formation compared to 20% piperidine in DMF.[3][6]
-
Lowering Piperidine Concentration: While less effective than the DBU/piperazine cocktail, reducing the piperidine concentration to 5% can offer a marginal improvement.[3]
-
Solvent Effects: The choice of solvent can influence the rate of DKP formation. The rate of self-deprotection and subsequent DKP formation is generally fastest in DMSO, followed by DMF and NMP, and is slowest in acetonitrile (ACN).[5][7]
| Deprotection Reagent | DKP Suppression Efficacy | Key Considerations |
| 20% Piperidine / DMF | Poor (Baseline) | Standard but harsh for sensitive sequences.[3] |
| 5% Piperidine / DMF | Moderate | Slight improvement over standard conditions.[3] |
| 2% DBU / 5% Piperazine / NMP | Excellent | Significantly suppresses DKP formation.[3][6] |
The Role of Additives: Beyond Scavenging
While not "scavengers" in the traditional sense, certain additives can be included in the deprotection or coupling steps to mitigate side reactions.
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The addition of Oxyma Pure to the deprotection cocktail (e.g., 20% piperidine in DMF) has been shown to reduce base-mediated side reactions like aspartimide formation.[8][9] The acidic nature of Oxyma can buffer the basicity of the piperidine solution, potentially slowing down the DKP formation. Furthermore, the use of Oxyma as an additive in coupling reactions has been demonstrated to improve peptide intermediate stability.[5][7][10]
-
1-Hydroxybenzotriazole (HOBt): Similar to Oxyma, adding HOBt to the deprotection solution can help to suppress some base-catalyzed side reactions.[4]
Caption: Overview of strategies to suppress DKP formation.
Experimental Protocols
Protocol 1: Synthesis of a Val-Pro Containing Peptide using 2-CTC Resin and Standard Deprotection (Baseline for Comparison)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and shake at room temperature for 1-2 hours.
-
Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash with DMF (5x).
-
Second Amino Acid Coupling (Fmoc-Val-OH):
-
Dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Critical Step for DKP Formation): Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Collect the filtrate for analysis of DKP formation.
-
Continue Peptide Synthesis: Proceed with the coupling of the next amino acid.
Protocol 2: Modified Synthesis to Suppress DKP Formation
This protocol incorporates the use of 2-CTC resin and a modified deprotection cocktail.
-
Resin Swelling and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection of Proline: Follow step 3 from Protocol 1.
-
Second Amino Acid Coupling (Fmoc-Val-OH): Follow step 4 from Protocol 1.
-
Modified Fmoc Deprotection:
-
Prepare a solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.
-
Treat the resin with this solution for 5 minutes, followed by a second treatment for 10 minutes.
-
Wash the resin thoroughly with NMP (5x) and then DMF (3x) before the next coupling step.
-
-
Continue Peptide Synthesis: Proceed with the coupling of the next amino acid.
Conclusion and Recommendations
The synthesis of Val-Pro containing peptides does not have to be a losing battle against diketopiperazine formation. While traditional scavengers are not the answer, a strategic and informed approach to the synthesis can lead to high yields and purity. For maximal suppression of DKP formation, a multi-pronged approach is recommended:
-
Always use a sterically hindered resin like 2-chlorotrityl chloride resin. This provides the most significant and straightforward protection.
-
If feasible, utilize a pre-formed this compound dipeptide to completely bypass the problematic synthetic step.
-
If synthesizing stepwise, employ a modified deprotection cocktail such as 2% DBU and 5% piperazine in NMP, especially if not using a 2-CTC resin.
-
Consider the use of additives like Oxyma Pure in the coupling and deprotection steps to further enhance stability and reduce side reactions.
By understanding the mechanism of DKP formation and implementing these preventative strategies, researchers can confidently tackle the synthesis of even the most challenging peptide sequences.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [No valid URL available in search results]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46869–46880. [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11853–11861. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Merck Millipore. (n.d.). Novabiochem® Innovations 1.14. [No valid URL available in search results]
- Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [No valid URL available in search results]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. [Diagram]. Retrieved from [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155–1156. [Link]
- ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [No valid URL available in search results]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. oxymapure.com [oxymapure.com]
- 10. sci-net.xyz [sci-net.xyz]
The Discerning Synthesist's Guide: A Multi-Supplier Benchmarking of Fmoc-Val-Pro-OH
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. This integrity begins with the quality of the building blocks, among which Fmoc-protected dipeptides play a crucial role in enhancing synthesis efficiency and overcoming challenging sequences. Fmoc-Val-Pro-OH, a frequently utilized dipeptide, is particularly valuable for mitigating the steric hindrance associated with valine and reducing the risk of proline-related side reactions. However, the quality of this critical reagent can vary significantly between suppliers, impacting everything from crude peptide purity to the final yield and impurity profile.
This in-depth technical guide provides a rigorous framework for benchmarking this compound from different suppliers. We will delve into the critical quality attributes of this reagent, outline a comprehensive analytical workflow for its characterization, and present a head-to-head comparison of hypothetical suppliers. By understanding the causality behind experimental choices and implementing self-validating protocols, researchers can make informed decisions to ensure the robustness and reproducibility of their peptide synthesis endeavors.
Critical Quality Attributes of this compound
The performance of this compound in solid-phase peptide synthesis (SPPS) is dictated by several key quality attributes. Beyond simple chemical purity, it is essential to scrutinize for the presence of subtle impurities that can have a disproportionately large impact on the final peptide product.
-
Chemical Purity: This is the most fundamental parameter, representing the percentage of the desired this compound molecule in the material. It is typically assessed by High-Performance Liquid Chromatography (HPLC).[1]
-
Enantiomeric Purity (Racemization): The stereochemical integrity of both the valine and proline residues is critical. The presence of D-enantiomers can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the target peptide and can have altered biological activity.[1][2] Racemization can occur during the synthesis of the dipeptide itself.[3]
-
Diketopiperazine (DKP) Content: The cyclic dipeptide, cyclo(Val-Pro), is a common impurity that can form from the unprotected dipeptide. Its presence indicates degradation and can lead to termination of the peptide chain. The Val-Pro sequence is known to be susceptible to DKP formation.[4][5]
-
Residual Free Amino Acids and Dipeptides: The presence of unprotected valine, proline, or the Val-Pro dipeptide can lead to undesired side reactions, such as double insertions or deletions in the peptide sequence.[1][6]
-
Fmoc-ß-Alanine Adducts: Impurities arising from the Fmoc-protection reaction, such as Fmoc-ß-Ala-OH, can be incorporated into the peptide chain, leading to difficult-to-separate impurities.[7]
Experimental Workflow for Comprehensive Benchmarking
A multi-faceted analytical approach is necessary for a thorough evaluation of this compound from different suppliers. The following workflow provides a robust system for identifying and quantifying critical impurities.
Caption: A comprehensive workflow for benchmarking this compound from various suppliers.
Head-to-Head Supplier Comparison (Hypothetical Data)
To illustrate the importance of this benchmarking process, let's consider hypothetical data from three different suppliers: "Supplier A," "Supplier B," and "Supplier C."
Table 1: Analytical Characterization of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (HPLC, %) | 99.5 | 98.2 | 99.8 |
| D-Valine Content (%) | < 0.1 | 0.8 | < 0.1 |
| D-Proline Content (%) | < 0.1 | 0.3 | < 0.1 |
| Diketopiperazine (%) | 0.15 | 0.7 | < 0.05 |
| Free Val-Pro-OH (%) | 0.2 | 0.5 | < 0.1 |
| Fmoc-ß-Ala Adducts (%) | Not Detected | 0.3 | Not Detected |
Table 2: Performance in Model Peptide Synthesis (Ac-Val-Pro-Gly-NH2)
| Parameter | Supplier A | Supplier B | Supplier C |
| Crude Peptide Purity (%) | 92.5 | 81.3 | 96.8 |
| Target Peptide Yield (relative) | 95% | 85% | 98% |
| Major Impurity Profile | Deletion Peptides | Diastereomers, Deletion | Minor Deletion |
From this hypothetical data, Supplier C emerges as the superior choice, exhibiting the highest chemical and enantiomeric purity, negligible levels of critical impurities, and consequently, the best performance in a practical peptide synthesis application. Supplier B, despite having a seemingly acceptable initial purity, shows significant issues with racemization and other impurities that translate to a poor outcome in peptide synthesis.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed and robust experimental protocols are essential.
Reversed-Phase HPLC for Chemical Purity
Objective: To determine the chemical purity of this compound and quantify impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Sample solution: 1 mg/mL this compound in 50:50 ACN/Water
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution at 265 nm and 301 nm.
-
Calculate purity by dividing the peak area of the main component by the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Objective: To determine the percentage of D-Valine and D-Proline in the this compound sample.
Methodology: This often requires hydrolysis of the dipeptide followed by derivatization and analysis on a chiral column.
Part A: Acid Hydrolysis
-
Accurately weigh approximately 1 mg of this compound into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.
Part B: Derivatization with Marfey's Reagent
-
To 100 µL of the reconstituted hydrolysate, add 200 µL of 1 M NaHCO₃.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 200 µL of 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
Part C: HPLC Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in 50 mM triethylammonium phosphate buffer (pH 3.0).
-
Detection: UV at 340 nm.
-
Analysis: Compare the retention times of the derivatized amino acids with those of derivatized D- and L-amino acid standards. Integrate the peak areas to quantify the percentage of D-isomers.[8]
LC-MS for Impurity Identification
Objective: To identify the molecular weights of impurities detected by HPLC.
Procedure:
-
Utilize the same HPLC method as described in section 4.1.
-
Divert the eluent from the UV detector to the inlet of a mass spectrometer (e.g., ESI-QTOF).
-
Acquire mass spectra for all eluting peaks.
-
Compare the observed molecular weights with the theoretical masses of potential impurities (e.g., diketopiperazine, free dipeptide, Fmoc-ß-Ala adducts).
NMR for Structural Confirmation
Objective: To confirm the chemical structure of this compound and detect any major structural impurities.[9]
Procedure:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integrations to confirm the expected structure.
-
Look for signals that may correspond to impurities.
Caption: The mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Conclusion: The Imperative of Rigorous Quality Control
The quality of this compound is a critical, yet often overlooked, factor in the success of solid-phase peptide synthesis. As demonstrated, a simple purity value on a certificate of analysis can be misleading. A thorough, multi-modal analytical assessment is imperative to ensure the absence of detrimental impurities such as diastereomers and diketopiperazines. By investing the time and resources to benchmark suppliers, researchers can mitigate the risk of failed syntheses, simplify purification processes, and ultimately enhance the quality and reliability of their final peptide products. This diligence at the outset is a cornerstone of scientific integrity and a prerequisite for reproducible and impactful research.
References
-
Predicting the Success of Fmoc-Based Peptide Synthesis. ResearchGate. Available at: [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Available at: [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Available at: [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
DKP formation mechanism. ResearchGate. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive. Available at: [Link]
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. LinkedIn. Available at: [Link]
-
Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]
-
Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar. Available at: [Link]
-
Fmoc-Pro-OH. CEM Corporation. Available at: [Link]
-
Analysis of Fmoc removal reaction kinetics through RP-HPLC... ResearchGate. Available at: [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]
-
Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. PubMed. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
Sources
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- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-Val-Pro-OH and Associated Solid-Phase Peptide Synthesis Waste
For researchers, scientists, and professionals in drug development, the synthesis of novel peptides is a routine yet critical task. The use of Fmoc-protected amino acids, such as Fmoc-Val-Pro-OH, is central to modern solid-phase peptide synthesis (SPPS). However, beyond the synthesis itself, a deep understanding of the proper handling and disposal of all associated waste streams is paramount for ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and the hazardous waste generated during SPPS.
The Chemical Profile of this compound: Beyond the Individual Components
While individual Fmoc-protected amino acids like Fmoc-Val-OH are often not classified as hazardous, it is crucial to recognize that dipeptides can exhibit different toxicological profiles. For instance, the dipeptide Fmoc-Val-Ala-OH is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, Fmoc-Gly-Gly-OH is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects[2]. Therefore, it is prudent to handle this compound with a higher degree of caution, assuming it may possess similar hazards.
Table 1: Hazard Profile of a Representative Fmoc-Dipeptide (Fmoc-Val-Ala-OH)[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Core Principles of SPPS Waste Management
The disposal of this compound is intrinsically linked to the broader context of SPPS waste management. The primary principle is the segregation of waste at the point of generation. SPPS generates several distinct waste streams, each requiring a specific disposal pathway. Mixing these waste streams is not only a safety hazard but also a violation of hazardous waste regulations.
Visualizing the SPPS Waste Disposal Workflow
Caption: Workflow for the segregation and disposal of waste generated during SPPS.
Step-by-Step Disposal Procedures
Part 1: Disposal of Unused or Expired this compound
Unused or expired solid this compound should be treated as hazardous chemical waste.
Protocol for Solid this compound Disposal:
-
Segregation: Do not mix solid this compound with any other waste.
-
Packaging: Place the solid waste in its original container if possible, ensuring the container is in good condition and securely sealed. If the original container is not available, use a clearly labeled, leak-proof container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Harmful if Swallowed," "Irritant").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents[1].
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Part 2: Disposal of Liquid Waste from SPPS
Liquid waste from SPPS is a complex mixture and must be segregated based on its chemical composition. The primary categories are non-halogenated organic waste, halogenated organic waste, and aqueous acidic waste.
Table 2: Common Liquid Waste Streams in Fmoc-SPPS
| Waste Stream | Examples | Disposal Container |
| Non-Halogenated Organic Waste | DMF, NMP, Piperidine solutions, Wash solvents | Clearly labeled "Non-Halogenated Organic Waste" container |
| Halogenated Organic Waste | Dichloromethane (DCM) | Clearly labeled "Halogenated Organic Waste" container |
| Aqueous Acidic Waste | Trifluoroacetic acid (TFA) cleavage cocktails | Clearly labeled "Aqueous Acidic Waste" or "TFA Waste" container |
Protocol for Liquid Waste Disposal:
-
Segregation: At the site of the synthesis (e.g., in the fume hood), use separate, clearly labeled containers for each category of liquid waste.
-
Container Requirements: All liquid waste containers must be made of a chemically compatible material (e.g., glass or polyethylene for organic solvents, and acid-resistant containers for TFA waste). The containers must have a secure, tight-fitting lid and be stored in secondary containment to prevent spills[3].
-
Labeling: Each container must be labeled with "Hazardous Waste" and the full names of the chemical constituents with their approximate percentages[4][5]. For example, a piperidine waste container should be labeled "Hazardous Waste: Piperidine (~20%), Dimethylformamide (~80%)".
-
Storage: Store liquid waste containers in a well-ventilated area, such as a designated cabinet for flammable liquids or a satellite accumulation area, away from sources of ignition[3].
-
Disposal: When the containers are approaching full (no more than 90-95% capacity to allow for expansion), arrange for pickup through your institution's EHS department.
Part 3: Disposal of Solid Waste from SPPS
Solid waste generated during SPPS includes used resin, contaminated personal protective equipment (PPE), and other disposable materials.
Protocol for Solid Waste Disposal:
-
Collection: Place all contaminated solid waste, including used resin, gloves, pipette tips, and weighing papers, into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should specify the nature of the contamination (e.g., "Solid waste contaminated with this compound, DMF, and Piperidine").
-
Storage: Store the sealed solid waste container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill of this compound or any of the associated solvents, immediate and appropriate action is necessary.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile and toxic substances, evacuate the area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.
-
Cleanup: Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Conclusion
The responsible disposal of this compound and the associated waste from solid-phase peptide synthesis is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and established disposal protocols, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific EHS guidelines and the Safety Data Sheets for the chemicals you are using. This proactive approach to waste management is fundamental to a culture of safety in the modern research environment.
References
- MedchemExpress. (2024). Fmoc-Val-Ala-OH Safety Data Sheet.
- University of Tennessee Institute of Agriculture Safety Office. (n.d.). Laboratory Hazardous Waste Management Guide.
- Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab.
- DC Chemicals. (2025). Fmoc-Gly-Gly-OH Safety Data Sheet.
- Echemi. (n.d.). Fmoc-Gly-OH SDS, 29022-11-5 Safety Data Sheets.
- Advanced ChemTech. (n.d.). Fmoc-Gly-Gly-OH.
- MedchemExpress. (n.d.). Fmoc-Val-Ala-OH | Biochemical Assay Reagent.
- Severn Biotech Ltd. (n.d.). Fmoc-Gly-OH >99% Safety Data Sheet.
- University of Washington Environmental Health & Safety. (2025). How to Label Chemical Waste Containers.
- UC Davis Safety Services. (2020). Hazardous Waste Storage & Labeling.
- Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
- CEM Corporation. (2020). Fmoc-Gly-OH Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Fmoc-Val-Ala-OH, ADC linker.
- Saint Paul Public Schools. (2024). Centralized Waste Collection.
- ChemicalBook. (2025). FMOC-Ala-OH - Safety Data Sheet.
- BroadPharm. (n.d.). Fmoc-Val-Ala-OH, ADC linker, 150114-97-9.
- Saint Paul Public Schools. (n.d.). Waste & Recycling.
- Central Michigan University. (n.d.). Waste Management Protocol.
- University of Massachusetts Lowell. (n.d.). SOP BIO-004 FOR DECONTAMINATION AND DISPOSAL OF LIQUID BIOHAZARD WASTE.
- SOP Center. (n.d.). 3.3.2.5 Biohazard and General Waste Disposal.
- Saint Paul Public Schools. (2011). Chemical Hygiene Written Program.
- Braun Research Group. (2014). Liquid Chemical Waste Collection and Disposal.
- University of Nebraska-Lincoln Environmental Health and Safety. (2022). Sharps and Infectious Waste Handling and Disposal Guidelines.
- U.S. Environmental Protection Agency. (1995). Process Design Manual: Surface Disposal of Sewage Sludge and Domestic Septage.
- University of Virginia. (n.d.). Standard Operating Procedure - Waste Management. Retrieved from University of Virginia Environmental Resources.
Sources
Mastering Safety: A Researcher's Guide to Handling Fmoc-Val-Pro-OH
For Immediate Implementation: A Procedural Guide to Personal Protective Equipment (PPE) for Fmoc-Val-Pro-OH Handling, Ensuring Laboratory Safety and Operational Integrity.
For researchers and scientists engaged in the intricate process of drug development, particularly in solid-phase peptide synthesis (SPPS), the safe handling of reagents is paramount. This guide provides a detailed operational plan for the use of personal protective equipment (PPE) when working with this compound, a key building block in peptide chains. By moving beyond a simple checklist and delving into the causality behind each safety measure, this document aims to foster a deeply ingrained culture of safety and precision in the laboratory.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Inhalation: Fine dust particles can be easily aerosolized during weighing and transfer, potentially causing respiratory tract irritation.[8]
-
Dermal Contact: Direct skin contact may lead to irritation.
-
Eye Contact: The powder can cause serious eye irritation.[8]
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial for comprehensive protection. The following table outlines the minimum required PPE for handling this compound and similar solid-phase peptide synthesis reagents.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 or ANSI Z87.1 standards. | Protects against airborne dust particles and accidental splashes of solvents used for dissolution.[5][6][9] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against direct skin contact with the chemical.[2][6][9] Gloves should be inspected for integrity before each use. |
| Body Protection | A clean, buttoned lab coat. | Protects skin and personal clothing from contamination with the chemical powder.[6][9] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. However, a dust mask (e.g., N95 or FFP2) is recommended if there is a risk of generating significant dust. | Minimizes the inhalation of fine powder particles, especially during weighing and transfer operations.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[9] |
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE: Establishing the Protective Barrier
The following workflow illustrates the correct sequence for putting on your PPE before handling this compound.
Experimental Protocol: Donning PPE
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles, ensuring a snug fit.
-
Respiratory Protection (if necessary): If a dust mask is required based on your risk assessment, place it over your nose and mouth and adjust for a tight seal.
-
Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Doffing PPE: Safe Removal to Prevent Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The primary principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
Experimental Protocol: Doffing PPE
-
Gloves:
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the appropriate chemical waste container.
-
-
Lab Coat: Unbutton your lab coat. As you remove it, fold the contaminated outside inwards and away from your body. Hang it in a designated area or dispose of it if it is single-use.
-
Eye Protection: Remove your safety glasses or goggles by handling the earpieces.
-
Respiratory Protection: If you used a dust mask, remove it without touching the front.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] |
Disposal Plan: A Commitment to Environmental and Laboratory Safety
Proper disposal of unused this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Solid Waste:
-
Unused or expired this compound should be treated as hazardous chemical waste.[6]
-
Place the solid waste in a clearly labeled, sealed container.[6]
-
The label should include "Hazardous Waste," the full chemical name, and the approximate quantity.[6]
-
Store the container in a designated satellite accumulation area away from incompatible materials.[6]
Contaminated Materials:
-
Used gloves, weigh boats, and other disposable materials that have come into contact with this compound should be placed in a designated hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed waste container.
-
Do not dispose of solutions down the drain.[5]
All waste disposal must be conducted in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for proper disposal.[6]
By integrating these detailed PPE protocols and disposal plans into your standard operating procedures, you contribute to a safer, more efficient, and compliant research environment.
References
-
CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-Val-OH. Retrieved from [Link]
-
AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]
-
Anaspec. (2020, October 7). Safety Data Sheet (SDS): Fmoc – Pro- OH. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Val-OH. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. anaspec.com [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biovera.com.au [biovera.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
